Ethyl bromoacetate-13C2
説明
Structure
3D Structure
特性
IUPAC Name |
ethyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJJJMRNHATNKG-CQDYUVAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13CH2]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447589 | |
| Record name | Ethyl bromoacetate-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61898-49-5 | |
| Record name | Ethyl bromoacetate-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl bromoacetate-(13)C(2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl bromoacetate-13C2: Principles and Applications in Advanced Research
Introduction: The Power of Seeing the Unseen with Stable Isotopes
In the landscape of modern molecular research, the ability to quantify dynamic changes in biological systems is paramount. From tracking the subtle shifts in protein expression that signify disease to mapping the intricate metabolic pathways of a new drug candidate, precision is key. Stable Isotope Labeling (SIL) has emerged as a cornerstone technique, allowing researchers to introduce "heavy", non-radioactive isotopes into molecules to serve as tracers and quantitative markers.[1][2] This guide focuses on a particularly versatile tool in the SIL arsenal: Ethyl bromoacetate-13C2 .
Ethyl bromoacetate is a well-established alkylating agent, a chemical that readily forms covalent bonds with nucleophilic functional groups.[3][4] Its isotopically labeled counterpart, this compound, replaces two standard carbon-12 (¹²C) atoms with their heavier carbon-13 (¹³C) isotopes. While chemically identical to the unlabeled ("light") version, this mass difference makes it distinguishable by a mass spectrometer. This simple yet profound principle unlocks powerful methodologies for precise, relative quantification in complex biological samples, transforming the mass spectrometer from a tool of mere identification into an instrument of exacting measurement.
This guide provides an in-depth exploration of this compound, from its fundamental properties to its primary applications in quantitative proteomics and drug development, offering both the theoretical underpinnings and practical, field-proven protocols for its successful implementation.
Physicochemical Properties: The Foundation of Functionality
The utility of this compound is rooted in its predictable chemical behavior and its distinct mass signature. The key difference between the labeled and unlabeled compound is the mass shift, which is the basis for its use in quantitative mass spectrometry.
| Property | Ethyl bromoacetate (Unlabeled) | This compound (Labeled) | Data Source(s) |
| Chemical Formula | C₄H₇BrO₂ | ¹³C₂¹²C₂H₇BrO₂ | [3][5] |
| Linear Formula | BrCH₂COOC₂H₅ | Br¹³CH₂¹³COOC₂H₅ | [5] |
| Molar Mass | ~167.00 g/mol | ~168.99 g/mol | [3][6] |
| Mass Shift | N/A | +2 Da | [5] |
| Appearance | Colorless to yellow liquid | Colorless to yellow liquid | [3][4] |
| Boiling Point | ~158-159 °C | ~159 °C | [3][5] |
| Density | ~1.51 g/cm³ | ~1.524 g/mL at 25 °C | [3][5] |
| Isotopic Purity | N/A | Typically >98 atom % ¹³C | [5][6] |
| Solubility | Insoluble in water; soluble in acetone, ethanol, ether, benzene.[4] | Insoluble in water; soluble in acetone, ethanol, ether, benzene. | [4] |
Chemical Reactivity: The Alkylating Engine
Ethyl bromoacetate is a potent electrophile, making it an effective alkylating agent. Its reactivity is centered on the carbon atom bonded to the bromine. This carbon is susceptible to nucleophilic attack, leading to the displacement of the bromide ion—a good leaving group—in a classic Sₙ2 reaction.
The synthesis of the labeled compound follows established organic chemistry principles, typically involving the sulfuric acid-catalyzed esterification of ¹³C-labeled bromoacetic acid with ethanol.[7][8]
The most critical aspect of its reactivity for research applications is its high affinity for sulfhydryl groups (-SH) found in the side chains of cysteine residues in proteins.[7] While it can react with other nucleophilic groups (e.g., the amino groups of lysine or histidine), the reaction with cysteine's thiol is significantly more rapid and efficient under controlled pH conditions. This specificity is the cornerstone of its primary application in proteomics.
Caption: Sₙ2 reaction of Ethyl bromoacetate-¹³C₂ with a cysteine residue.
Core Application: Differential Cysteine Labeling for Quantitative Proteomics
The most powerful and widespread use of this compound is in quantitative mass spectrometry-based proteomics. The goal is to compare the abundance of thousands of proteins between two or more states (e.g., healthy vs. disease, untreated vs. drug-treated).
The Causality Behind the Workflow: The native structure of proteins often contains disulfide bonds (S-S) between cysteine residues. For effective protein analysis, these bonds must be broken (a process called reduction) to linearize the protein.[9] However, the resulting free thiols (-SH) are highly reactive and can re-form disulfide bonds, leading to experimental artifacts. To prevent this, they are "capped" through alkylation.[10][11] This necessary step provides a perfect opportunity for isotopic labeling. By using "light" (unlabeled) Ethyl bromoacetate on the control sample and "heavy" (¹³C₂-labeled) reagent on the experimental sample, every cysteine-containing peptide becomes a quantitative reporter of its parent protein's abundance.
Caption: Workflow for quantitative proteomics using differential alkylation.
When analyzed by mass spectrometry, a cysteine-containing peptide from the control sample and its counterpart from the treated sample will co-elute during liquid chromatography and enter the mass spectrometer together. Because they are chemically identical, their ionization efficiency is the same. However, they will appear as a pair of peaks in the mass spectrum, separated by exactly 2 Da. The ratio of the intensities of these two peaks provides a direct and accurate measure of the relative abundance of that peptide between the two original samples.
Caption: Simplified mass spectrum showing a light/heavy peptide pair.
Protocol: Differential Cysteine Alkylation for Quantitative Proteomics
This protocol provides a self-validating system for robust and reproducible results. The causality for each step is explained to ensure a deep understanding of the process.
A. Materials and Reagents
-
Lysis Buffer (e.g., 8 M Urea, 50 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT), 500 mM stock in water
-
Ethyl bromoacetate ("Light"), 500 mM stock in acetonitrile
-
This compound ("Heavy"), 500 mM stock in acetonitrile
-
Acetonitrile (ACN)
-
Trypsin, sequencing grade
-
Digestion Buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
Formic Acid (FA)
B. Step-by-Step Methodology
-
Protein Extraction & Quantification:
-
Lyse cell pellets or tissue from control and treated samples separately in Lysis Buffer.
-
Quantify the protein concentration of each lysate using a compatible assay (e.g., BCA assay). This is a critical step to ensure equal amounts of protein are compared.
-
-
Reduction:
-
In separate tubes, take an equal amount of protein from the control and treated lysates (e.g., 100 µg).
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
Causality: This step cleaves all disulfide bonds, exposing the cysteine thiols for alkylation.
-
-
Differential Alkylation:
-
Cool samples to room temperature.
-
To the control sample , add "Light" Ethyl bromoacetate to a final concentration of 25 mM.
-
To the treated sample , add "Heavy" this compound to a final concentration of 25 mM.
-
Incubate both samples in the dark for 30 minutes at room temperature.
-
Causality: This covalently modifies the reduced thiols, preventing re-oxidation and encoding each sample with a unique mass tag. Performing this in the dark is crucial as haloacetyl compounds can be light-sensitive.[9]
-
-
Quenching and Sample Combination:
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM to both tubes to react with any excess alkylating agent.
-
Combine the "Light"-labeled control sample and the "Heavy"-labeled treated sample into a single tube.
-
Causality: Combining the samples at this stage minimizes downstream sources of technical variability. From this point on, both samples are processed identically, ensuring that any observed differences are biological, not procedural.
-
-
Buffer Exchange and Digestion:
-
Dilute the combined sample at least 8-fold with Digestion Buffer to reduce the urea concentration to below 1 M.
-
Causality: High concentrations of urea will denature and inactivate trypsin.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
Causality: Trypsin cleaves the proteins into smaller peptides, which are amenable to analysis by mass spectrometry.
-
-
Sample Cleanup and LC-MS/MS Analysis:
-
Stop the digestion by acidifying the sample with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge or tip.
-
Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Broader Applications in Drug Development
While its primary use is in proteomics, the principles behind using this compound extend to other areas of drug discovery and development.
-
Metabolic Pathway Analysis: Stable isotopes are fundamental to tracing metabolic pathways.[12][13][14] this compound can be used to derivatize specific thiol-containing metabolites, enabling their detection and quantification in complex biological fluids.
-
ADME Studies: In drug development, understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is critical.[15][16] A ¹³C-labeled version of a drug candidate can be synthesized using this compound as a starting reagent. This labeled drug can then be used as an internal standard for the highly accurate quantification of the unlabeled drug in biological samples during pharmacokinetic studies.[13] The co-elution of the labeled standard and the unlabeled analyte corrects for variations in sample extraction and instrument response, providing exceptionally reliable data.
Conclusion
This compound is more than just a chemical reagent; it is a key that unlocks a quantitative dimension in mass spectrometry. Its utility is grounded in the fundamental principles of stable isotope labeling and its specific, high-efficiency reaction with cysteine residues. For researchers in proteomics, it provides a robust and reliable method for determining relative protein abundance, offering crucial insights into the cellular mechanisms of health and disease. For drug development professionals, its role as a labeled building block aids in the rigorous pharmacokinetic analyses required for advancing new therapies. By understanding the causality behind its application and adhering to validated protocols, scientists can leverage this compound to achieve data of the highest accuracy and integrity.
References
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Ataman Kimya. ETHYL BROMOACETATE. [Link]
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National Cancer Institute. (1996). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). [Link]
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Wikipedia. Ethyl bromoacetate. [Link]
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National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. [Link]
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Li, Y., et al. (2025). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Journal of Proteome Research. [Link]
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Karelin, A. A., & Ivanov, M. V. (2021). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. [Link]
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Rauniyar, N. (2021). Chemical isotope labeling for quantitative proteomics. Journal of Proteome Research. [Link]
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Gevaert, K., & Vandekerckhove, J. (2008). Stable isotopic labeling in proteomics. Proteomics. [Link]
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He, L., & Tang, Y. J. (2018). Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Channeling. Methods in Molecular Biology. [Link]
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Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
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Wikipedia. Isotopic labeling. [Link]
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Student Theses Faculty of Science and Engineering. (2020). Isotope labelling-based quantitative proteomics: A comparison of labelling methods. [Link]
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Kalgutkar, A. S., & Mutlib, A. E. (2009). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology. [Link]
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Moravek. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. [Link]
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Zhang, Z., et al. (2021). The Isotopic Ac-IP Tag Enables Multiplexed Proteome Quantification in Data-Independent Acquisition Mode. Analytical Chemistry. [Link]
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Young, J. D. (2015). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Current Opinion in Biotechnology. [Link]
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Yin, M. C., et al. (2020). s-Ethyl cysteine, an amino acid derivative, attenuated cisplatin induced nephrotoxicity. Amino Acids. [Link]
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Eurisotop. (n.d.). Stable Isotope Labeling in Proteomics. [Link]
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Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development. [Link]
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ResearchGate. (2025). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. [Link]
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Starke, D. W., et al. (2017). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Redox Biology. [Link]
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bioRxiv. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. [Link]
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Physical and chemical properties of Ethyl bromoacetate-13C2.
An In-Depth Technical Guide to Ethyl bromoacetate-¹³C₂
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Isotopic Labeling
Ethyl bromoacetate-¹³C₂ is a stable isotope-labeled analog of ethyl bromoacetate, a versatile reagent in organic synthesis. The strategic incorporation of two carbon-13 isotopes into the acetate backbone (Br¹³CH₂¹³COOC₂H₅) transforms this simple alkylating agent into a powerful tool for researchers in drug development and mechanistic chemistry. The ¹³C label serves as a spectroscopic probe, allowing scientists to trace the molecule's fate in complex biological systems and chemical reactions with remarkable precision using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides a comprehensive overview of the core physical and chemical properties of Ethyl bromoacetate-¹³C₂, its synthesis, analytical characterization, and key applications, offering field-proven insights for professionals in the chemical and biomedical sciences.
Physicochemical Properties
The introduction of two ¹³C atoms slightly alters the physical properties of ethyl bromoacetate compared to its natural abundance counterpart. These differences, while minor, are critical for accurate experimental design and data interpretation.
General and Physical Properties
The key identifiers and physical constants for Ethyl bromoacetate-¹³C₂ are summarized below. The primary difference from the unlabeled compound is the molecular weight, which directly impacts mass spectrometry analysis. Minor variations in density and boiling point are also observed.[1][2]
| Property | Value (Ethyl bromoacetate-¹³C₂) | Value (Unlabeled Ethyl bromoacetate) |
| Chemical Formula | Br¹³CH₂¹³COOC₂H₅ | BrCH₂COOC₂H₅ |
| CAS Number | 61898-49-5[2][3][4] | 105-36-2 |
| Molecular Weight | 168.99 g/mol [3][4] | 167.00 g/mol [5] |
| Appearance | Clear, colorless liquid | Clear, colorless to light-yellow liquid[5] |
| Odor | Pungent, fruity | Pungent, fruity |
| Density | 1.524 g/mL at 25 °C[2] | 1.506 g/mL at 25 °C |
| Boiling Point | 159 °C (lit.)[2] | 158-159 °C (lit.) |
| Flash Point | 47 °C (117-118 °F)[2] | 47-48 °C |
| Solubility | Insoluble in water; soluble in alcohol, ether, benzene, acetone.[5] | Insoluble in water; soluble in alcohol, ether, benzene, acetone.[5] |
| Refractive Index (n²⁰/D) | ~1.453[2] | ~1.451 |
Chemical Reactivity and Stability
Ethyl bromoacetate-¹³C₂ exhibits the same chemical reactivity as its unlabeled form. It is a potent electrophile and alkylating agent due to the presence of the bromine atom alpha to the carbonyl group.[3][5]
-
Stability : The compound is stable under recommended storage conditions (room temperature, protected from light and moisture).[3][4] It is combustible and can be partially decomposed by water.
-
Incompatible Materials : Avoid strong oxidizing agents, strong acids, and water.[5]
-
Hazardous Decomposition : When heated to decomposition, it emits highly toxic fumes of hydrogen bromide.[5]
-
Key Reactions : Its primary utility lies in its function as an alkylating agent for nucleophiles, particularly carbanions, amines, and thiols. It is famously used in the Reformatsky reaction to form β-hydroxy esters.[6]
Synthesis and Purification
The synthesis of Ethyl bromoacetate-¹³C₂ is a well-established, two-step process that begins with ¹³C₂-labeled acetic acid. The causality behind this pathway is clear: it provides a high-yield, direct route to the target molecule while ensuring the isotopic labels are retained in the desired positions.
Synthesis Workflow
The synthesis proceeds via the bromination of ¹³C₂-acetic acid to form ¹³C₂-bromoacetic acid, followed by a Fischer esterification with ethanol.
Caption: General synthesis and purification workflow for Ethyl bromoacetate-¹³C₂.
Detailed Synthesis Protocol
This protocol is adapted from established methods for the unlabeled compound.[7][8][9] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Part A: Synthesis of Bromoacetic Acid-¹³C₂
-
Apparatus Setup : Equip a round-bottom flask with a dropping funnel, a reflux condenser, and a magnetic stirrer. The starting material, Acetic acid-¹³C₂, is commercially available from stable isotope suppliers.
-
Reaction Initiation : To the flask, add Acetic acid-¹³C₂ and a catalytic amount of red phosphorus. Heat the mixture to boiling.
-
Scientific Rationale: This is a Hell-Volhard-Zelinsky reaction. Phosphorus reacts with bromine to form phosphorus tribromide (PBr₃) in situ, which is the true catalyst that converts the carboxylic acid to an acyl bromide, facilitating alpha-bromination.
-
-
Bromination : Add bromine dropwise from the dropping funnel at a rate that maintains a gentle reflux and allows the red-brown color of bromine to dissipate before the next addition.
-
Workup : Once the addition is complete and the reaction mixture becomes colorless, cool the flask. Carefully add water to quench any remaining PBr₃. The crude Bromoacetic acid-¹³C₂ is isolated by removing excess water and any unreacted acetic acid via distillation.
Part B: Esterification to Ethyl Bromoacetate-¹³C₂
-
Apparatus Setup : Place the crude Bromoacetic acid-¹³C₂ in a round-bottom flask equipped with a Dean-Stark trap (or similar water separator) and a reflux condenser.[7]
-
Reagent Addition : Add an excess of absolute ethanol and a suitable solvent for azeotropic water removal, such as benzene or toluene. Add a catalytic amount of concentrated sulfuric acid.[7]
-
Scientific Rationale: This is a Fischer esterification. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is an equilibrium, so removing the water byproduct via azeotropic distillation drives the reaction to completion, maximizing the yield of the ester.
-
-
Reaction : Heat the mixture to reflux. Water will collect in the Dean-Stark trap, providing a visual indicator of reaction progress. Continue refluxing until no more water is collected.
-
Purification :
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer with water to remove residual sulfuric acid and ethanol, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and purify the final product by fractional distillation under reduced pressure to yield pure Ethyl bromoacetate-¹³C₂.
-
Analytical Characterization and Quality Control
Confirming the identity, chemical purity, and isotopic enrichment of Ethyl bromoacetate-¹³C₂ is paramount. The primary techniques for this are NMR and Mass Spectrometry.
Expected Spectroscopic Data
-
¹³C NMR : The defining feature of the ¹³C NMR spectrum will be two extremely intense signals corresponding to the labeled carbon atoms, which will exhibit a large one-bond ¹³C-¹³C coupling constant (J-coupling). The natural abundance signals from the ethyl group carbons will be comparatively minuscule.
-
Predicted ¹³C Chemical Shifts (vs. TMS) :
-
¹³C=O: ~167 ppm
-
Br-¹³CH₂: ~26 ppm
-
-O-CH₂-: ~62 ppm (natural abundance)
-
-CH₃: ~14 ppm (natural abundance)
-
-
-
¹H NMR : The proton spectrum will be similar to the unlabeled compound, but the signal for the methylene protons adjacent to the bromine (Br-CH₂-) will appear as a doublet due to coupling with the adjacent ¹³C nucleus.
-
Mass Spectrometry (EI-MS) : The molecular ion peak (M⁺) will be shifted by +2 mass units compared to the unlabeled compound. The isotopic cluster for the molecular ion will be distinctive due to the presence of both bromine (⁷⁹Br and ⁸¹Br isotopes) and the two ¹³C atoms.
-
Expected Molecular Ion Peaks :
-
[M]⁺ for C₂¹³C₂H₇⁷⁹BrO₂: m/z 168
-
[M+2]⁺ for C₂¹³C₂H₇⁸¹BrO₂: m/z 170
-
-
Protocol for Isotopic Enrichment Analysis
Isotopic enrichment is defined as the average enrichment for each labeled atom position.[10] For a product specified as "99 atom % ¹³C", each of the two labeled carbon positions has a 99% probability of being ¹³C.[10][11] This can be verified using high-resolution mass spectrometry (HR-MS) or NMR.
Method 1: High-Resolution Mass Spectrometry (HR-MS)
-
Sample Preparation : Prepare a dilute solution of Ethyl bromoacetate-¹³C₂ in a suitable volatile solvent (e.g., acetonitrile).
-
Data Acquisition : Acquire a full-scan, high-resolution mass spectrum in a suitable ionization mode (e.g., ESI or EI). Ensure the mass resolution is sufficient to resolve the isotopic peaks clearly.
-
Data Analysis :
-
Identify the isotopic cluster for the molecular ion.
-
Extract the ion chromatograms for the unlabeled (M), singly labeled (M+1), and doubly labeled (M+2) species.
-
Integrate the peak areas for each species.
-
Calculate the percent enrichment using the relative intensities of the peaks, correcting for the natural abundance of other isotopes (e.g., ¹³C in the ethyl group, ²H, ¹⁷O, ¹⁸O). The isotopic purity is calculated from the ratio of the intensity of the M+2 peak to the sum of intensities of the M, M+1, and M+2 peaks.[12]
-
Method 2: ¹³C NMR Spectroscopy
-
Sample Preparation : Prepare a concentrated solution of the compound in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition : Acquire a quantitative ¹³C NMR spectrum. This requires a long relaxation delay (D1) between scans (typically 5 times the longest T₁ relaxation time) and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Data Analysis :
-
Integrate the signals for the two enriched carbons (at ~167 and ~26 ppm).
-
Integrate the signals for the natural abundance ethyl group carbons (at ~62 and ~14 ppm).
-
The ratio of the integrals of the enriched carbons to the natural abundance carbons, after accounting for the number of nuclei, provides a measure of the isotopic enrichment.[13][14]
-
Applications in Research and Development
The utility of Ethyl bromoacetate-¹³C₂ stems from its ability to act as a tracer in chemical and biological processes.
Mechanistic Studies: The Reformatsky Reaction
Ethyl bromoacetate is a classic reagent in the Reformatsky reaction, which forms a β-hydroxy ester by reacting an α-halo ester with a ketone or aldehyde in the presence of zinc metal.[6][15][16][17] Using the ¹³C₂-labeled version allows researchers to unambiguously track the carbon backbone of the ester as it incorporates into the final product.
Caption: Tracing the ¹³C₂ backbone in the Reformatsky reaction mechanism.
By analyzing the final product with ¹³C NMR, one can confirm the connectivity and integrity of the added acetate unit, providing definitive proof of the reaction pathway. This is invaluable for studying reaction kinetics, identifying side products, and optimizing conditions for complex molecule synthesis.
Metabolic Tracing in Drug Development
Stable isotope labeling is a cornerstone of modern metabolic research. While direct studies using Ethyl bromoacetate-¹³C₂ are specific, the principle is broadly applicable. Similar labeled esters, such as hyperpolarized [1,3-¹³C₂]ethyl acetoacetate, have been successfully used as metabolic markers for diagnosing liver cancer.[18]
-
Principle : A ¹³C-labeled substrate is introduced to cells or an organism. Cellular enzymes, such as esterases, metabolize the substrate. The resulting ¹³C-labeled product can be detected and quantified by NMR or MS.
-
Application Insight : In cancer cells, metabolic pathways are often dysregulated. For instance, esterase activity might be significantly higher or lower than in healthy tissue. By monitoring the conversion of a labeled ethyl ester to its corresponding labeled acid, researchers can map metabolic activity in real-time. This provides a functional readout of the cellular state, which can be used for:
-
Diagnostic Imaging : Differentiating cancerous tissue from healthy tissue.[18]
-
Pharmacodynamic Studies : Assessing whether a drug is successfully engaging its target and altering cellular metabolism.
-
Toxicity Screening : Identifying off-target metabolic effects of new drug candidates.
-
Ethyl bromoacetate-¹³C₂ can be used as a versatile intermediate to synthesize more complex ¹³C-labeled metabolic probes tailored for specific enzymes or pathways.[3][4]
Safety and Handling
Ethyl bromoacetate, in both its labeled and unlabeled forms, is a hazardous chemical and must be handled with extreme care.
-
Primary Hazards : It is highly toxic if swallowed, inhaled, or absorbed through the skin.[5] It is also a lachrymator, meaning it causes severe eye irritation and tearing.
-
Personal Protective Equipment (PPE) : Always use in a certified chemical fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
Handling : Avoid all contact with skin, eyes, and clothing.[5] Do not breathe vapors. Keep away from heat, sparks, and open flames.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area.[5] Keep locked up or in an area accessible only to qualified personnel.
Conclusion
Ethyl bromoacetate-¹³C₂ is more than just a heavy version of a classic reagent; it is a precision tool that enables researchers to ask and answer complex questions in organic synthesis and metabolic science. Its physical and chemical properties are well-defined, and its synthesis is straightforward from commercially available labeled precursors. By leveraging the power of its isotopic labels, scientists can elucidate reaction mechanisms, trace metabolic pathways, and develop novel diagnostic and therapeutic agents, thereby accelerating innovation in drug discovery and development.
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Jensen, P. R., et al. (2015). Hyperpolarized [1,3-¹³C₂]Ethyl Acetoacetate Is a Novel Diagnostic Metabolic Marker of Liver Cancer. International Journal of Cancer, 136(4), E117-26. Retrieved from [Link]
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Bojarska, E., et al. (2025). Reactions of Secondary -Ketothioamides with Ethyl Bromoacetate and Etyl Bromopropionate. The Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolin-4-ones. ResearchGate. Retrieved from [Link]
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A Comprehensive Guide to the Synthesis and Purification of Ethyl bromoacetate-¹³C₂ for Laboratory Applications
This guide provides a detailed, in-depth exploration of the synthesis and purification of Ethyl bromoacetate-¹³C₂, a critical isotopically labeled building block in synthetic organic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document moves beyond a simple recitation of steps to offer a comprehensive understanding of the underlying chemical principles, practical considerations, and validation techniques that ensure the production of high-purity material for exacting research needs. We will delve into the strategic choices behind the synthetic route, the nuances of the purification process, and the analytical methods required to certify the final product's identity and isotopic enrichment.
Introduction: The Significance of Isotopic Labeling
Stable isotope labeling, particularly with ¹³C, is an indispensable tool in modern chemical and biomedical research. The introduction of a ¹³C-labeled moiety, such as the acetate backbone in Ethyl bromoacetate-¹³C₂, allows for the unambiguous tracking of molecules through complex biological pathways and chemical transformations. This is primarily achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), where the ¹³C nucleus provides a distinct signal, enabling detailed mechanistic studies, metabolic flux analysis, and the quantification of drug metabolites. Ethyl bromoacetate, as a versatile alkylating agent, becomes a powerful probe when isotopically labeled, facilitating the synthesis of a wide array of labeled compounds for advanced research applications.[1][2]
Synthetic Strategy: A Two-Step Approach to ¹³C₂-Labeling
The synthesis of Ethyl bromoacetate-¹³C₂ is most efficiently accomplished through a two-step process, starting from commercially available ¹³C₂-labeled acetic acid. This strategy ensures the precise incorporation of the isotopic label into the core acetate structure. The subsequent steps involve a Fischer esterification followed by an alpha-bromination.
Step 1: Fischer Esterification of Acetic Acid-¹³C₂
The initial step involves the conversion of Acetic Acid-¹³C₂ to Ethyl acetate-¹³C₂. The Fischer esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4]
Mechanism and Rationale: The reaction proceeds by protonation of the carbonyl oxygen of the acetic acid by a strong acid catalyst, typically sulfuric acid.[4] This protonation activates the carbonyl carbon towards nucleophilic attack by the ethanol. Subsequent proton transfers and the elimination of a water molecule yield the ethyl ester. The use of an excess of ethanol can help to drive the equilibrium towards the product side, maximizing the yield.[5][6][7]
Caption: Fischer Esterification Mechanism.
Step 2: Alpha-Bromination of Ethyl Acetate-¹³C₂
The second step is the selective bromination of the alpha-carbon of the newly synthesized Ethyl acetate-¹³C₂. This reaction is typically carried out under acidic conditions.
Mechanism and Rationale: The acid-catalyzed bromination of esters proceeds through an enol intermediate.[8] The acid catalyst promotes the formation of the enol tautomer of the ethyl acetate. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of bromine. Subsequent deprotonation yields the alpha-bromo ester and hydrogen bromide. Acetic acid is a common solvent for this reaction.[8]
Caption: Alpha-Bromination Mechanism.
Detailed Experimental Protocols
Safety Precautions: Ethyl bromoacetate is a lachrymator and is toxic.[9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Bromine is highly corrosive and toxic; handle with extreme care.
Protocol 1: Synthesis of Ethyl Acetate-¹³C₂
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Acetic Acid-¹³C₂ (1.0 eq), absolute ethanol (5.0 eq), and concentrated sulfuric acid (0.1 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Add the solution portion-wise until the cessation of gas evolution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude Ethyl acetate-¹³C₂.
Protocol 2: Synthesis of Ethyl bromoacetate-¹³C₂
-
Reaction Setup: To a solution of the crude Ethyl acetate-¹³C₂ (1.0 eq) in glacial acetic acid, add red phosphorus (catalytic amount) and bromine (1.1 eq) dropwise at room temperature. An alternative method involves the direct bromination of acetic acid to form bromoacetic acid, which is then esterified.[9]
-
Reaction: Stir the mixture at 60-70 °C for 8-12 hours. The disappearance of the bromine color indicates the progress of the reaction.
-
Work-up: Cool the reaction mixture and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Purification of Ethyl bromoacetate-¹³C₂
The crude Ethyl bromoacetate-¹³C₂ is typically purified by fractional distillation under reduced pressure.[10] This is a critical step to remove any unreacted starting materials, byproducts, and the acetic acid solvent.
Protocol 3: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Distillation: Heat the crude product in the distillation flask. Collect the fraction boiling at the appropriate temperature and pressure. The boiling point of unlabeled Ethyl bromoacetate is approximately 159 °C at atmospheric pressure.[11]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.
| Property | Value |
| Molecular Formula | Br¹³C₂H₅O₂ |
| Molecular Weight | ~169.00 g/mol |
| Boiling Point | 159 °C (unlabeled)[11] |
| Density | 1.524 g/mL at 25 °C (unlabeled)[11] |
¹H NMR Spectroscopy: The ¹H NMR spectrum should show a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a singlet for the alpha-protons. The integration of these signals should be in a 3:2:2 ratio.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is the most direct method to confirm the isotopic labeling. For Ethyl bromoacetate-¹³C₂, two distinct signals will be observed in the ¹³C spectrum, corresponding to the two labeled carbon atoms. The chemical shifts will be influenced by the neighboring bromine and oxygen atoms.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the labeled compound. The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) and the M+2 peak due to the two ¹³C atoms.
Conclusion
The synthesis and purification of Ethyl bromoacetate-¹³C₂ require careful execution of a multi-step process. The Fischer esterification of Acetic Acid-¹³C₂ followed by alpha-bromination provides a reliable route to this valuable isotopically labeled compound. Meticulous purification by fractional distillation and thorough analytical characterization are paramount to ensure the high purity and isotopic integrity required for its intended applications in advanced scientific research.
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A Comprehensive Technical Guide to the Storage and Stability of Ethyl bromoacetate-13C2
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Ethyl bromoacetate-13C2 is a crucial isotopically labeled building block in pharmaceutical research and development, particularly in mechanistic and metabolic studies.[1] Its utility, however, is intrinsically linked to its chemical purity and stability. This in-depth technical guide provides a comprehensive overview of the best practices for the storage, handling, and stability assessment of this compound. By elucidating the fundamental principles of its chemical stability, potential degradation pathways, and robust analytical methodologies for purity verification, this guide aims to equip researchers with the necessary knowledge to ensure the integrity of their studies and the quality of their results.
Introduction: The Significance of Isotopic Labeling and the Need for Stability
Stable isotope labeling is a powerful tool in drug discovery and development, enabling the elucidation of metabolic pathways, reaction mechanisms, and pharmacokinetic profiles of new chemical entities.[1] this compound, with its two carbon-13 atoms, serves as a versatile precursor in the synthesis of more complex labeled molecules.[2] The presence of the 13C isotope allows for non-radioactive tracing and detailed structural analysis through techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
However, the chemical reactivity of ethyl bromoacetate, an alpha-halo ester, necessitates stringent storage and handling protocols to prevent degradation.[2] The introduction of impurities can lead to erroneous experimental results, compromise the synthesis of the target labeled compound, and in the context of drug development, raise safety concerns. This guide provides a scientifically grounded framework for maintaining the stability and purity of this compound.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of this compound is paramount to comprehending its stability profile. The properties of the 13C-labeled compound are essentially identical to its unlabeled counterpart for the purposes of storage and handling.
| Property | Value | Source |
| Chemical Formula | Br¹³CH₂¹³COOCH₂CH₃ | |
| Molecular Weight | 168.99 g/mol | |
| Appearance | Clear, colorless to light-yellow liquid | [2][3] |
| Odor | Pungent, fruity | [2] |
| Boiling Point | 158-159 °C | [2] |
| Density | ~1.506 g/mL at 25 °C | [2] |
| Solubility | Insoluble in water; soluble in alcohol, ether, benzene, and acetone.[2] | |
| Flash Point | 47 °C (117 °F) | [2] |
Recommended Storage and Handling Protocols
To ensure the long-term stability of this compound, it is imperative to adhere to the following storage and handling guidelines, which are designed to mitigate the primary degradation pathways.
Optimal Storage Conditions
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[4] A refrigerated environment (2-8 °C) is recommended for long-term storage to minimize the rate of potential degradation reactions.
-
Inert Atmosphere: While not always mandatory for short-term storage, for long-term preservation and to prevent moisture ingress, storing under an inert atmosphere, such as argon or nitrogen, is a best practice.
-
Protection from Light: Store in a light-resistant container to prevent potential photolytic degradation.
-
Moisture Control: The compound is susceptible to hydrolysis.[4] Therefore, it is critical to store it in a tightly sealed container in a dry environment.
Safe Handling Procedures
Ethyl bromoacetate is a lachrymator and is toxic by inhalation, ingestion, and skin absorption.[2] Therefore, all handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.
Incompatible Materials
To prevent hazardous reactions and degradation, avoid contact with the following:
-
Strong Acids and Bases: Can catalyze hydrolysis and other decomposition reactions.
-
Oxidizing Agents: May lead to vigorous and potentially explosive reactions.
-
Reducing Agents: Can react with the alkyl halide functionality.
-
Water and Steam: Reacts to produce toxic and corrosive fumes, primarily hydrogen bromide, and initiates hydrolysis of the ester.[5]
Understanding the Chemical Stability and Degradation Pathways
The stability of this compound is primarily dictated by the reactivity of the ester and the carbon-bromine bond. The primary degradation pathway of concern is hydrolysis.
Hydrolysis: The Primary Degradation Pathway
Hydrolysis is the cleavage of the ester bond by reaction with water, which can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reversible reaction yields bromoacetic acid-13C2 and ethanol.[6]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon. This irreversible reaction produces the salt of bromoacetic acid-13C2 and ethanol.[7]
The products of hydrolysis are bromoacetic acid (or its salt) and ethanol.[6][7] The formation of these impurities can be readily monitored by the analytical techniques discussed in the following section.
Caption: Primary degradation pathways of this compound via hydrolysis.
Impact of 13C Labeling on Stability
For stable isotopes like 13C, the kinetic isotope effect on the rates of chemical reactions is generally negligible, especially for heavier atoms.[8] Therefore, it is scientifically reasonable to assume that the stability profile and degradation kinetics of this compound are identical to its unlabeled analog.
Analytical Methodologies for Stability and Purity Assessment
A robust analytical method is essential for assessing the purity of this compound upon receipt and over time. A stability-indicating method is one that can accurately and selectively quantify the parent compound in the presence of its degradation products, process impurities, and other potential interferents.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like ethyl bromoacetate. It provides both qualitative and quantitative information.
Experimental Protocol: GC-MS for Purity Assessment
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as ethyl acetate or dichloromethane. A typical concentration would be in the range of 100-1000 µg/mL.
-
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min. This program should be optimized to ensure good separation of the parent compound from any potential impurities.[10]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200 to cover the expected fragment ions of ethyl bromoacetate and its potential degradation products.
-
Source Temperature: 230 °C.[10]
-
-
Data Analysis: The purity can be determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. The mass spectrum can be used to confirm the identity of the main peak and any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation of this compound and for the detection of impurities. The 13C labeling will result in characteristic splitting patterns in both the ¹H and ¹³C NMR spectra.
Experimental Protocol: ¹H and ¹³C NMR for Purity and Identity Confirmation
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another suitable standard).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Analysis:
-
Acquire a standard proton spectrum.
-
The signals for the protons on the 13C-labeled carbons will appear as doublets due to one-bond ¹H-¹³C coupling. The protons on the adjacent ethyl group will also show coupling to the 13C atoms.
-
The presence of any significant signals that do not correspond to the expected pattern for this compound would indicate the presence of impurities. The integration of these signals relative to the main compound can provide a semi-quantitative measure of purity.
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled carbon spectrum.
-
The two labeled carbons will give rise to intense signals at their characteristic chemical shifts.
-
The presence of other carbon signals would indicate impurities.
-
-
Data Analysis: Compare the obtained spectra with a reference spectrum of a pure standard. The absence of significant impurity peaks and the correct integration ratios in the ¹H NMR spectrum are indicative of high purity.
Caption: A logical workflow for the stability assessment of this compound.
Forced Degradation Studies for Method Validation
To develop a truly stability-indicating analytical method, forced degradation (stress testing) studies are essential.[11] These studies involve subjecting the compound to harsh conditions to intentionally generate degradation products. The analytical method is then challenged to separate and quantify the parent compound from these degradants.
Recommended Stress Conditions for this compound:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for a few hours (this reaction is typically fast).
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light for a specified duration.
The stressed samples should then be analyzed by the developed analytical method (e.g., GC-MS or HPLC) to demonstrate its specificity.
Conclusion
The integrity of research involving isotopically labeled compounds is contingent upon their chemical purity and stability. This guide has provided a comprehensive framework for the optimal storage, safe handling, and robust stability assessment of this compound. By understanding its physicochemical properties, being cognizant of its primary degradation pathway through hydrolysis, and implementing validated analytical methods for purity monitoring, researchers can ensure the quality and reliability of this critical reagent in their scientific endeavors. Adherence to these principles will ultimately contribute to the generation of accurate and reproducible data in the fields of drug metabolism, pharmacokinetics, and mechanistic organic chemistry.
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A Senior Application Scientist's Guide to Ethyl Bromoacetate-13C2 in Modern Organic Synthesis
Introduction: The Strategic Value of Stable Isotope Labeling with a Versatile C2 Synthon
In the landscape of modern drug discovery, metabolic analysis, and mechanistic organic chemistry, the ability to track molecules with precision is paramount. Stable Isotope Labeling (SIL) has emerged as an indispensable tool, offering a non-radioactive method to follow the fate of chemical entities in complex biological and chemical systems. Among the array of labeled reagents, those providing fundamental carbon building blocks are of particular importance. Ethyl bromoacetate-13C2, a versatile two-carbon synthon, offers chemists a powerful tool for introducing a stable, doubly labeled C2 unit into a wide range of organic molecules.[1][2]
This guide provides an in-depth technical overview of the strategic applications of this compound (Br¹³CH₂¹³COOC₂H₅). We will move beyond simple procedural lists to explore the causal chemistry, demonstrating how the ¹³C₂ label provides profound insights into reaction mechanisms and enables the synthesis of critical internal standards for pharmaceutical research.[3] The protocols and insights described herein are designed for researchers, chemists, and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.
Core Properties and Handling
This compound is commercially available with high isotopic purity, typically 99 atom % ¹³C.[4] Its physical properties are nearly identical to its unlabeled counterpart, allowing for the adaptation of established protocols. However, its value necessitates careful handling and precise reaction stoichiometry to ensure maximal incorporation of the expensive labeled core.
| Property | Value | Source |
| Linear Formula | Br¹³CH₂¹³COOC₂H₅ | [4] |
| Molecular Weight | 168.99 g/mol | [1] |
| Isotopic Purity | 99 atom % ¹³C | [4] |
| Appearance | Colorless to yellow liquid | Sigma-Aldrich |
| Boiling Point | 159 °C (lit.) | [4] |
| Density | 1.524 g/mL at 25 °C | [4] |
| Mass Shift | M+2 | [4] |
Application 1: The Labeled Reformatsky Reaction for Mechanistic Clarity and Metabolite Synthesis
The Reformatsky reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy esters from α-halo esters and carbonyl compounds, mediated by metallic zinc.[5][6] The use of this compound transforms this classic reaction into a sophisticated tool for analysis.
The Scientific Rationale
By employing Br¹³CH₂¹³COOC₂H₅, the resulting β-hydroxy ester contains two adjacent ¹³C atoms. This isotopic signature is invaluable for:
-
Mechanistic Verification: In ¹³C NMR spectroscopy, the one-bond coupling (¹J_CC_) between the labeled carbons provides unambiguous evidence that the C-C bond was formed as expected and that the two-carbon unit remained intact throughout the reaction sequence.
-
Quantitative Analysis: The M+2 mass shift in mass spectrometry creates a unique isotopic pattern, allowing the synthesized compound to serve as a perfect internal standard for quantifying its unlabeled analog in complex matrices, such as biological fluids during drug metabolism studies.[3]
Diagram: The Labeled Reformatsky Reaction Mechanism
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An In-Depth Technical Guide to Understanding the Mass Shift of Ethyl Bromoacetate-13C2 Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for quantitative analysis in biological research, particularly in the field of proteomics.[1] This guide provides a detailed examination of Ethyl bromoacetate-13C2, a chemical labeling reagent designed for the alkylation of specific amino acid residues. We will explore the foundational principles of its induced mass shift, the underlying chemical mechanisms, a comprehensive experimental workflow for its application in quantitative proteomics, and the critical steps for data analysis and interpretation. This document serves as a technical resource, blending theoretical knowledge with practical, field-proven insights to empower researchers in designing and executing robust quantitative experiments.
Section 1: The Principle of Mass Shift with this compound
At the core of quantitative mass spectrometry lies the ability to differentiate between chemically identical molecules from different sample populations. Stable isotope labeling is a powerful technique that achieves this by incorporating heavier, non-radioactive isotopes into one population of molecules, creating a predictable mass difference, or "mass shift," that is readily detectable.[2][3]
Chemical Properties and Isotopic Composition
Ethyl bromoacetate is a versatile alkylating agent used to modify nucleophilic residues, most notably the thiol groups of cysteine amino acids.[4][5] The isotopically labeled variant, this compound, has two specific carbon atoms in its ethyl ester group replaced with the heavy isotope of carbon, ¹³C.[6] This substitution is the source of the quantifiable mass shift.
Calculating the Theoretical Mass Shift
The mass shift is a direct consequence of the mass difference between the common carbon isotope, ¹²C, and the stable heavy isotope, ¹³C.
-
Mass of ¹²C: ~12.0000 Da
-
Mass of ¹³C: ~13.00335 Da
-
Mass Difference per ¹³C atom: ~1.00335 Da
Since this compound contains two ¹³C atoms, the total mass shift it imparts upon a target molecule is:
2 x 1.00335 Da = 2.0067 Da
For practical purposes in most mass spectrometry analyses, this is observed as a +2 Da shift in the precursor mass of the labeled molecule compared to its unlabeled counterpart.
Table 1: Calculation of the Monoisotopic Mass Shift
| Isotope/Compound | Monoisotopic Mass (Da) |
|---|---|
| Carbon-12 (¹²C) | 12.00000 |
| Carbon-13 (¹³C) | 13.00335 |
| Mass Difference (¹³C - ¹²C) | 1.00335 |
| Ethyl bromoacetate (Unlabeled) | ~165.9632 (for ⁷⁹Br) |
| This compound (Labeled) | ~167.9700 (for ⁷⁹Br) |
| Total Mass Shift | ~2.0067 |
The Isotopic Signature of Bromine: A Key Consideration
A critical feature of any bromo-compound is the natural isotopic abundance of bromine itself. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio (approximately 50.5% ⁷⁹Br and 49.5% ⁸¹Br).[7][8] This creates a characteristic "M" and "M+2" peak pattern in the mass spectrum for any bromine-containing fragment, where the two peaks are of roughly equal intensity and separated by 2 Da.
When a peptide is labeled with Ethyl bromoacetate, this entire isotopic signature is shifted. The unlabeled peptide will show its characteristic ⁷⁹Br/⁸¹Br doublet, and the heavy-labeled peptide will show an identical doublet pattern, but shifted higher by ~2.0067 Da due to the ¹³C₂ label. This produces a distinctive pattern of four peaks in the MS1 spectrum, providing a clear and unambiguous signature for quantification.
Section 2: The Labeling Mechanism - Cysteine Alkylation
The utility of Ethyl bromoacetate as a labeling reagent stems from its reactivity as an alkylating agent.[6] In the context of proteomics, its primary target is the highly nucleophilic thiol group (-SH) of cysteine residues.[4]
The reduction and alkylation of cysteine residues is a standard and crucial step in nearly all proteomics workflows to prevent the formation of disulfide bonds and ensure proteins are fully denatured for efficient enzymatic digestion.[9][10] Using "light" (unlabeled) and "heavy" (¹³C₂-labeled) versions of an alkylating agent like Ethyl bromoacetate allows this essential step to double as the quantitative labeling strategy.
The reaction is a straightforward bimolecular nucleophilic substitution (Sₙ2), where the cysteine thiol acts as the nucleophile, attacking the carbon atom bonded to bromine and displacing the bromide ion. This forms a stable thioether bond, covalently attaching the ethyl acetate group to the cysteine side chain.
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Introduction to isotopic labeling with Ethyl bromoacetate-13C2 for proteomics.
An In-Depth Technical Guide to Isotopic Labeling with Ethyl bromoacetate-¹³C₂ for Quantitative Proteomics
Authored by: Gemini, Senior Application Scientist
Introduction: Precision in Quantitative Proteomics through Cysteine Alkylation
In the landscape of quantitative proteomics, the ability to accurately discern and quantify changes in protein abundance is paramount. Mass spectrometry-based approaches have become the bedrock of this field, with stable isotope labeling emerging as a robust strategy to enhance precision and minimize experimental variability.[1] Chemical labeling methods, in particular, offer the versatility to be applied to a wide array of biological samples, from cell cultures to tissues and biofluids.[2]
This guide delves into a specific, powerful chemical labeling technique: the use of Ethyl bromoacetate-¹³C₂ for the targeted alkylation of cysteine residues. Standard proteomics workflows almost invariably include the reduction and alkylation of cysteines.[3] This crucial step prevents the re-formation of disulfide bonds, ensuring proteins are amenable to enzymatic digestion and that the resulting peptides can be accurately identified and quantified by mass spectrometry.[4] By employing a ¹³C-labeled version of an alkylating agent, we introduce a known mass difference between two sample states (e.g., control vs. treated), enabling precise relative quantification at the peptide level.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing not just a protocol, but the underlying chemical principles, field-proven insights, and a self-validating workflow for the successful application of Ethyl bromoacetate-¹³C₂ in quantitative proteomics.
The Chemistry of Cysteine Alkylation with Ethyl Bromoacetate
The foundation of this technique lies in the nucleophilic character of the cysteine thiol group (-SH).[4] Ethyl bromoacetate, a member of the haloacetamide family of alkylating agents, serves as an electrophile.[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) reaction, where the sulfur atom of a reduced cysteine residue attacks the carbon atom bearing the bromine. This results in the formation of a stable thioether bond and the displacement of the bromide ion.
The use of Ethyl bromoacetate-¹³C₂ introduces two heavy carbon isotopes into the ethyl acetate moiety of the reagent. When this "heavy" reagent reacts with a cysteine residue, it forms a carboxymethylcysteine adduct that is precisely 2 Daltons (Da) heavier than the adduct formed by its unlabeled ("light") counterpart. This mass difference is readily detectable by high-resolution mass spectrometry, allowing for the differentiation and relative quantification of peptides from two distinct samples that have been differentially labeled.
Caption: Covalent modification of a cysteine residue with Ethyl bromoacetate-¹³C₂.
Experimental Design: A Self-Validating System
A robust quantitative proteomics experiment relies on minimizing variability at every stage. The beauty of chemical isotopic labeling lies in the ability to combine differentially labeled samples early in the workflow. This co-processing ensures that any subsequent sample handling, fractionation, and analysis affects both samples equally, thus preserving the true biological ratio.
The following workflow is designed for a duplex experiment comparing a "Control" (light) and "Test" (heavy) sample.
Caption: Duplex quantitative proteomics workflow using differential alkylation.
Key Experimental Considerations
-
Reduction is Non-Negotiable: For alkylation to be effective, the disulfide bonds within and between proteins must be fully reduced to free thiols. Incomplete reduction will lead to under-labeling and inaccurate quantification. Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are common and effective reducing agents.[3]
-
Optimizing Alkylation Conditions: The efficiency of the alkylation reaction is influenced by several factors:[4]
-
pH: The reaction is most efficient at a slightly alkaline pH (around 8-9), which favors the formation of the more nucleophilic thiolate anion (S⁻).
-
Temperature and Time: The reaction is typically carried out at room temperature for 30-60 minutes.[2] It is crucial to perform this step in the dark, as haloacetamides can be light-sensitive.
-
Reagent Concentration: A molar excess of the alkylating agent over the reducing agent is necessary to ensure complete capping of all available thiols. A common starting point is a concentration of ~15-20 mM.
-
-
Quenching the Reaction: After the desired incubation time, any unreacted Ethyl bromoacetate must be neutralized or "quenched." This is a critical step to prevent non-specific alkylation of other amino acid residues (a known side reaction of haloacetamides) during subsequent lengthy steps like enzymatic digestion.[3][5] Quenching is typically achieved by adding a thiol-containing reagent, such as DTT or cysteine, to consume the excess alkylating agent.[6]
Detailed Experimental Protocol: In-Solution Alkylation
This protocol is a guideline for the differential labeling of two protein samples, each containing up to 100 µg of total protein.
Materials:
-
Urea, 8M in 100 mM Tris-HCl, pH 8.5
-
Dithiothreitol (DTT), 500 mM stock in water
-
Ethyl bromoacetate (unlabeled), 500 mM stock in acetonitrile
-
Ethyl bromoacetate-¹³C₂, 500 mM stock in acetonitrile
-
L-Cysteine, 500 mM stock in water
-
Sequencing-grade modified Trypsin
-
100 mM Ammonium Bicarbonate (AmBic)
-
Formic Acid (FA)
-
Solid Phase Extraction (SPE) C18 columns
Procedure:
-
Protein Solubilization and Reduction:
-
To each protein pellet (Control and Test), add 100 µL of 8M Urea in 100 mM Tris-HCl, pH 8.5. Ensure complete solubilization.
-
Add 2 µL of 500 mM DTT to each sample to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour with gentle shaking.
-
-
Differential Alkylation:
-
Cool samples to room temperature.
-
To the Control sample, add 4 µL of 500 mM unlabeled Ethyl bromoacetate (final concentration ~20 mM).
-
To the Test sample, add 4 µL of 500 mM Ethyl bromoacetate-¹³C₂ (final concentration ~20 mM).
-
Incubate both samples for 45 minutes at room temperature in the dark.
-
-
Quenching:
-
To each sample, add 4 µL of 500 mM L-Cysteine to quench the unreacted alkylating agents.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Sample Combination and Digestion:
-
Combine the Control and Test samples into a single tube.
-
Dilute the sample with 1.2 mL of 100 mM AmBic to reduce the urea concentration to below 1M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide mixture with formic acid to a final concentration of 1%.
-
Desalt the peptides using an SPE C18 column according to the manufacturer's instructions.
-
Elute, dry the peptides under vacuum, and store at -80°C until LC-MS/MS analysis.
-
| Parameter | Recommended Value | Rationale |
| Reduction | ||
| Reagent | 10 mM DTT | Ensures complete cleavage of disulfide bonds. |
| Incubation | 1 hour at 37°C | Provides sufficient time for reduction. |
| Alkylation | ||
| Reagent Conc. | ~20 mM | Molar excess over DTT to drive reaction to completion. |
| Incubation | 45 min at RT, dark | Optimal time for reaction; protects light-sensitive reagent.[2] |
| Quenching | ||
| Reagent | ~20 mM L-Cysteine | Neutralizes excess alkylating agent to prevent side reactions.[6] |
| Incubation | 20 min at RT, dark | Ensures complete quenching. |
Mass Spectrometry Data Analysis
The analysis of data generated from this workflow requires software capable of handling stable isotope labeling data, such as MaxQuant. The key is to correctly define the mass modifications for both the light and heavy labels.
Calculating the Mass Shift: The modification introduced by Ethyl bromoacetate is the addition of an ethyl carboxymethyl group (-CH₂COOCH₂CH₃) to the sulfur atom of cysteine, with the loss of a hydrogen atom. The ¹³C₂-labeled version adds two ¹³C atoms in place of ¹²C atoms.
-
Unlabeled (Light) Adduct Mass:
-
Monoisotopic mass of C₄H₇O₂ = 87.0446 Da
-
-
¹³C₂-Labeled (Heavy) Adduct Mass:
-
Monoisotopic mass of ¹²C₂¹³C₂H₇O₂ = 89.0513 Da
-
-
Mass Difference: 2.0067 Da
Setting up the Analysis in MaxQuant:
-
Group-Specific Parameters -> Type: Set the experiment type to a duplex experiment.
-
Modifications:
-
Define the "light" label as a variable modification on Cysteine: Carboxymethyl (C) with a mass delta of +87.0446 Da.
-
Define the "heavy" label similarly, specifying it as the heavy counterpart. In MaxQuant, you can define a new modification with a name like Carboxymethyl_13C2 (C) and input its specific composition or mass.[7][8]
-
-
Quantification Settings: Ensure that the software is set to calculate peptide ratios (e.g., Heavy/Light) based on the precursor ion intensities.
Applications in Research and Drug Development
The use of Ethyl bromoacetate-¹³C₂ offers a powerful tool for a range of applications:
-
Differential Expression Profiling: The primary application is the accurate relative quantification of thousands of proteins between two states, such as diseased vs. healthy tissue, or drug-treated vs. untreated cells.
-
Redox Proteomics: This method is particularly well-suited for differential alkylation studies to quantify the occupancy of specific cysteine modifications like S-nitrosylation or S-sulfenylation.[9] In such an experiment, one alkylating agent (e.g., unlabeled) is used to block free thiols, a specific modification is then reversed, and the newly exposed thiols are labeled with the isotopically heavy version.
-
Target Engagement Studies: In drug development, this technique can be used to assess how a drug affects the proteome of a cell or to identify off-target effects by comparing the proteomes of treated and untreated samples.
Conclusion
Isotopic labeling with Ethyl bromoacetate-¹³C₂ is a robust and versatile technique for high-precision quantitative proteomics. By understanding the underlying chemistry of cysteine alkylation and adhering to a carefully controlled experimental workflow, researchers can achieve reliable and reproducible quantification of proteome-wide changes. The detailed protocol and data analysis considerations provided in this guide offer a solid foundation for the successful implementation of this powerful method, enabling deeper insights into complex biological systems and accelerating drug discovery efforts.
References
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G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. Retrieved from [Link]
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Pogenberg, V., et al. (2014). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 13(8), 2216–2226. [Link]
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Kuev, V. M., et al. (2021). Identification of 2-(diethylamino)ethylthiol dipeptide (Cys-Pro) adduct as biomarker of nerve agents VR and CVX in human plasma using liquid chromatography-high-resolution tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 413(8), 2235–2245. [Link]
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ProteomicsDB. (n.d.). Data Upload. Retrieved from [Link]
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Moshkovskii, S. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Expert Review of Proteomics, 17(10), 737-746. [Link]
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Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481-485. [Link]
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Matsumoto, M., et al. (2025). Proteome-Wide Alkylation to Improve Peptide Sequence Coverage and Detection Sensitivity. ChemRxiv. [Link]
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Chalk, R., et al. (2014). Novel approaches for cysteine bioconjugation. UCL Discovery. [Link]
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University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]
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Ali, S. A. (2016). How to perform Label check in case of TMT and iTRAQ experiment in Maxquant or other free available search engine? ResearchGate. [Link]
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Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews, 113(7), 4633–4679. [Link]
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Wenger, C. D., & Coon, J. J. (2013). Detecting modifications in proteomics experiments with Param-Medic. Journal of Proteome Research, 12(3), 1375–1381. [Link]
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Wojdyla, K., & Rogowska-Wrzesinska, A. (2015). Differential alkylation-based redox proteomics – Lessons learnt. Redox Biology, 6, 240-252. [Link]
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Kentsis, A. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Alex Kentsis Lab. [Link]
- Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification.
-
Dekant, W., et al. (1991). L-cysteine metabolites: nucleophilic catalysis of stable lysyl adduct formation by histidine and tyrosine. Chemical Research in Toxicology, 4(6), 663-668. [Link]
-
Wang, Z., et al. (2023). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. ResearchGate. [Link]
-
Kuznetsova, K., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Expert Review of Proteomics, 17(10), 737-746. [Link]
-
Protein Metrics. (2025). Byonic Modifications list options for MSMS search. Retrieved from [Link]
-
Li, J., et al. (2019). Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. Nature Communications, 10(1), 4336. [Link]
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-
FOCUS™ Protein Reduction-Alkylation kit. (n.d.). G-Biosciences. Retrieved from [Link]
-
Kelleher, N. L. (2006). Decoding protein modifications using top-down mass spectrometry. Expert Review of Proteomics, 3(1), 35-45. [Link]
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A Senior Application Scientist's Guide to Ethyl bromoacetate-¹³C₂ in Metabolomics Research
Preamble: The Analytical Challenge of the Carboxylome
Within the vast and intricate network of the metabolome, carboxylic acids represent a cornerstone of biological function. From the central hubs of energy metabolism like the tricarboxylic acid (TCA) cycle to the gut-brain axis signaling mediated by short-chain fatty acids (SCFAs), these molecules are fundamental to cellular homeostasis and disease pathogenesis. However, their inherent polarity and high water solubility present significant analytical hurdles for the most common metabolomics platform, reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS). Researchers frequently grapple with poor retention on C18 columns, leading to co-elution with the solvent front, and inconsistent ionization, which compromises both detection and quantification. This guide delves into a robust chemical derivatization strategy using Ethyl bromoacetate-¹³C₂ to overcome these challenges, transforming problematic analytes into molecules ideally suited for LC-MS analysis.
Section 1: Enhancing Analytical Performance Through Chemical Derivatization
Chemical derivatization is a powerful pre-analytical strategy employed in metabolomics to enhance the physicochemical properties of target analytes.[1] By chemically modifying a specific functional group, we can improve a metabolite's chromatographic behavior, increase its ionization efficiency, and enhance the specificity of its detection.[1][2] For carboxylic acids, the primary goal is to mask the polar carboxyl group, thereby increasing the molecule's hydrophobicity. This leads to improved retention on reverse-phase columns and shifts the analyte away from the complex, ion-suppressing region of the early chromatographic gradient. One of the most effective methods for derivatizing carboxylates is through alkylation.[3]
Section 2: Ethyl Bromoacetate: A Versatile Alkylating Agent
Ethyl bromoacetate (EBA) is a potent alkylating agent that efficiently reacts with the carboxylate anions of organic acids to form their corresponding ethyl esters.[4] The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where the deprotonated carboxyl group acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. This results in the formation of a stable ester bond and the displacement of the bromide ion.
The resulting ethyl ester derivative is significantly less polar than the parent carboxylic acid, leading to excellent retention on reverse-phase LC columns. Furthermore, the addition of the ethyl group can improve the molecule's ionization efficiency in the mass spectrometer, particularly in positive electrospray ionization (ESI) mode.
Sources
Methodological & Application
Protocol for Ethyl bromoacetate-13C2 derivatization of thiol-containing metabolites.
Sensitive and Robust Quantification of Thiol-Containing Metabolites Using Ethyl bromoacetate-13C2 Derivatization and LC-MS/MS
Introduction
Thiol-containing metabolites, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are pivotal players in cellular redox homeostasis, detoxification pathways, and the regulation of various enzymatic activities.[1] Dysregulation of thiol metabolism is implicated in a multitude of pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders. Consequently, the accurate quantification of these low-molecular-weight thiols in biological matrices is of paramount importance for both basic research and clinical diagnostics.
However, the inherent reactivity and instability of the sulfhydryl (-SH) group present significant analytical challenges.[2] Thiols are readily oxidized to disulfides, leading to an underestimation of the reduced species and a skewed representation of the true redox state of the biological system.[3] To circumvent this, a derivatization step is essential to stabilize the thiol group prior to analysis. This application note provides a detailed protocol for the derivatization of thiol-containing metabolites with this compound, a stable isotope-labeled alkylating agent, for subsequent, sensitive, and specific quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a ¹³C-labeled derivatizing agent allows for the introduction of a known mass shift in the target analytes. This enables the use of the non-labeled analyte as a true internal standard, co-eluting with the derivatized endogenous thiol, thereby correcting for matrix effects and variations in instrument response, leading to highly accurate and precise quantification.[4]
Principle of the Method
The derivatization of thiols with ethyl bromoacetate proceeds via a nucleophilic substitution (SN2) reaction. The sulfhydryl group of the thiol metabolite, in its deprotonated thiolate form (RS⁻), acts as a potent nucleophile, attacking the electrophilic carbon atom of the ethyl bromoacetate. This results in the formation of a stable thioether bond and the displacement of the bromide ion. The incorporation of two ¹³C atoms in the ethyl bromoacetate molecule introduces a +2 Da mass shift in the derivatized product compared to its unlabeled counterpart, facilitating its use in stable isotope dilution mass spectrometry.
The reaction is highly dependent on pH, as the thiol must be in its thiolate form to be sufficiently nucleophilic. Therefore, maintaining a slightly alkaline pH (around 7.4-8.5) is critical for efficient derivatization.
Visualizing the Derivatization Workflow
The following diagram illustrates the key steps involved in the derivatization of thiol-containing metabolites with this compound for LC-MS/MS analysis.
Caption: Workflow for the derivatization of thiol metabolites.
Materials and Reagents
-
This compound (M.W. 168.99 g/mol )
-
Unlabeled Ethyl bromoacetate (for internal standard preparation)
-
Ammonium bicarbonate
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Thiol metabolite standards (e.g., Glutathione, Cysteine, Homocysteine)
-
Biological matrix of interest (e.g., plasma, cell culture, tissue homogenate)
Experimental Protocol
This protocol is optimized for the derivatization of thiols in a general biological extract. Users should validate and adapt the protocol for their specific matrix and analytical platform.
1. Preparation of Reagents
-
Derivatization Reagent (100 mM this compound): Dissolve 16.9 mg of this compound in 1 mL of acetonitrile. Prepare fresh and protect from light.
-
Internal Standard Stock Solution (1 mg/mL unlabeled thiol): Prepare a stock solution of the corresponding unlabeled thiol metabolite (e.g., glutathione) in ultrapure water.
-
Working Internal Standard Solution: Dilute the internal standard stock solution to the desired concentration in the extraction solvent. The optimal concentration should be determined based on the expected endogenous levels of the analyte.
-
Reaction Buffer (100 mM Ammonium Bicarbonate, pH ~8.0): Dissolve 790 mg of ammonium bicarbonate in 100 mL of ultrapure water. Adjust pH to 8.0 if necessary.
2. Sample Preparation
-
For Plasma/Serum: Thaw samples on ice. Precipitate proteins by adding 4 volumes of ice-cold methanol containing the internal standard. Vortex vigorously and centrifuge at >12,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.
-
For Cell Culture: Wash cells with ice-cold phosphate-buffered saline (PBS).[5] Lyse the cells by adding ice-cold 80% methanol containing the internal standard.[5] Scrape the cells and transfer the lysate to a microcentrifuge tube. Vortex and centrifuge at >12,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.
-
For Tissue: Homogenize the tissue in ice-cold 80% methanol containing the internal standard. Centrifuge at >12,000 x g for 10 minutes at 4°C and collect the supernatant.
3. Derivatization Reaction
-
To 50 µL of the supernatant from the sample preparation step, add 50 µL of 100 mM ammonium bicarbonate buffer (pH 8.0).
-
Add 10 µL of the 100 mM this compound derivatization reagent.
-
Vortex briefly and incubate the mixture for 30 minutes at room temperature in the dark.[6]
-
After incubation, quench the reaction by adding 10 µL of 1% formic acid in water. This will acidify the sample and stop the derivatization reaction.
-
Centrifuge the sample at >12,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Table 1: Critical Parameters for Derivatization
| Parameter | Recommended Condition | Rationale |
| pH | 8.0 | Ensures the thiol is in its reactive thiolate form for efficient nucleophilic attack. |
| Temperature | Room Temperature | Provides sufficient energy for the reaction without degrading the analytes. |
| Incubation Time | 30 minutes | Allows for complete derivatization of the target thiols. |
| Light Conditions | Dark | Protects the derivatizing reagent and derivatized products from potential photodegradation. |
| Quenching | Acidification (e.g., formic acid) | Stops the reaction by protonating any remaining thiolate ions and stabilizing the derivatized product. |
LC-MS/MS Analysis
The derivatized thiol metabolites can be separated and detected using reversed-phase liquid chromatography coupled to a tandem mass spectrometer.
-
LC Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the derivatized analytes.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatized analytes, and then re-equilibrate. The specific gradient should be optimized for the analytes of interest.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. The specific precursor and product ions for each derivatized thiol should be determined by direct infusion of the derivatized standards. The use of Multiple Reaction Monitoring (MRM) will provide the highest sensitivity and selectivity.
Example MRM Transitions:
The following table provides theoretical m/z values for the precursor and product ions of glutathione derivatized with this compound. These should be empirically confirmed.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Derivatized Glutathione-¹³C₂ | [M+H]⁺ | Fragment ions specific to the derivatized glutathione structure |
| Unlabeled Derivatized Glutathione (IS) | [M+H]⁺ | Fragment ions specific to the derivatized glutathione structure |
Data Analysis and Quantification
Quantification is achieved by calculating the peak area ratio of the endogenous ¹³C₂-labeled derivatized thiol to the corresponding unlabeled derivatized internal standard. A calibration curve should be constructed using known concentrations of the unlabeled thiol standard spiked into a representative matrix and derivatized with the ¹³C₂-labeled reagent.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key features:
-
Immediate Derivatization: The protocol is designed for the rapid derivatization of thiols immediately following sample extraction to prevent their oxidation.[2]
-
Stable Isotope Internal Standard: The use of an unlabeled analogue as an internal standard, which is chemically identical and co-elutes with the analyte, provides the most accurate correction for any sample loss during preparation and for matrix effects during ionization.[4]
-
Controlled Reaction Conditions: The defined pH, temperature, and incubation time ensure complete and reproducible derivatization.
-
Reaction Quenching: The acidification step effectively halts the reaction, preventing any further derivatization or side reactions.
Conclusion
This application note provides a comprehensive and reliable protocol for the derivatization of thiol-containing metabolites with this compound for accurate quantification by LC-MS/MS. The method is sensitive, specific, and addresses the inherent challenges of thiol analysis. By following this protocol, researchers can obtain high-quality, reproducible data on the thiol metabolome, enabling a deeper understanding of its role in health and disease.
References
- Włodek, L. (2002). Beneficial and harmful effects of thiols. Polish Journal of Pharmacology, 54(3), 215–223.
-
Kankipati, H. N., et al. (2020). Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS. Molecules, 25(14), 3248. Available from: [Link]
-
Zhu, H., et al. (2018). A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. Redox Biology, 16, 359-380. Available from: [Link]
-
Herbst-Johnstone, M., et al. (2013). Ethyl propiolate derivatisation for the analysis of varietal thiols in wine. Journal of Chromatography A, 1312, 83-90. Available from: [Link]
-
Gao, X., et al. (2017). Stable Isotope Labeling-Solid Phase Extraction-Mass Spectrometry Analysis for Profiling of Thiols and Aldehydes in Beer. Journal of Agricultural and Food Chemistry, 65(51), 11254-11262. Available from: [Link]
-
Rossi, R., et al. (2016). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Uppsala University Publications. Available from: [Link]
-
Giustarini, D., et al. (2013). Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room. Journal of Chromatography B, 928, 1-10. Available from: [Link]
-
Wikipedia. Ethyl bromoacetate. Available from: [Link]
Sources
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 3. mdpi.com [mdpi.com]
- 4. Stable isotope labeling-solid phase extraction-mass spectrometry analysis for profiling of thiols and aldehydes in beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide for the Stable Isotope Labeling of Peptides with Ethyl bromoacetate-¹³C₂
Introduction: The Principle of Alkylation for Quantitative Proteomics
In the field of quantitative proteomics, the precise measurement of peptide and protein abundance is paramount. Stable isotope labeling, coupled with mass spectrometry (MS), provides a robust framework for achieving this.[1][2] By introducing a known mass difference between samples, relative or absolute quantification can be performed with high accuracy. Ethyl bromoacetate is a potent alkylating agent that covalently modifies nucleophilic amino acid residues.[3] The ¹³C₂-labeled variant, Ethyl bromoacetate-¹³C₂, serves as an ideal reagent for this purpose. It introduces a permanent, stable isotopic tag that results in a predictable +2 Dalton mass shift in the resulting labeled peptide compared to its unlabeled counterpart.
This application note provides a detailed, field-proven protocol for the selective labeling of peptides using Ethyl bromoacetate-¹³C₂. We will delve into the underlying chemical principles, provide a step-by-step experimental guide from reaction to purification, and discuss strategies to ensure high labeling efficiency and specificity. The primary targets for this modification are the thiol groups of cysteine residues, although other nucleophilic residues can react under specific conditions.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals engaged in mass spectrometry-based proteomics and peptide chemistry.
The Chemistry of Peptide Alkylation
The core of the labeling strategy is a bimolecular nucleophilic substitution (S_N2) reaction. The nucleophilic sulfur atom of a cysteine residue attacks the electrophilic α-carbon of Ethyl bromoacetate-¹³C₂, displacing the bromide ion. This forms a stable thioether bond, resulting in an S-carboxymethylcysteine modification on the peptide.
Key Reaction Features:
-
Specificity: The high nucleophilicity of the cysteine thiol group (pKa ~8.5) allows for highly selective labeling at neutral to slightly basic pH (7.0-8.5).
-
Side Reactions: At higher pH values (>8.5), other nucleophilic sites can be modified. These include the imidazole ring of histidine, the ε-amino group of lysine, and the N-terminal α-amino group. Methionine can also undergo alkylation, though typically requiring more forcing conditions.[7] Careful control of pH is therefore critical to ensure the specificity of the labeling reaction.[8]
-
Isotopic Signature: The incorporation of two ¹³C atoms provides a clear +2 Da mass shift, which is easily resolved in modern high-resolution mass spectrometers, facilitating straightforward data analysis.[9][10]
Caption: S_N2 reaction mechanism for cysteine alkylation.
Materials and Equipment
Reagents and Consumables
-
Peptide of interest (lyophilized powder)
-
Ethyl bromoacetate-¹³C₂ (e.g., Sigma-Aldrich P/N: 283800 or equivalent)
-
Reaction Buffer: 100 mM Ammonium Bicarbonate (NH₄HCO₃), pH 7.8
-
Peptide Solvent: Acetonitrile (ACN), HPLC grade
-
Reagent Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Quenching Solution: 1 M Dithiothreitol (DTT) in water
-
Purification Solvents:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade Acetonitrile
-
-
Ultrapure water (18.2 MΩ·cm)
Equipment
-
Analytical balance
-
pH meter
-
Vortex mixer and/or sonicator
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes)
-
Thermomixer or incubator set to 25-37°C
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column[11][12]
-
Mass Spectrometer (MALDI-TOF or ESI-MS) for verification[9]
-
Fume hood and appropriate Personal Protective Equipment (PPE)
Detailed Experimental Protocol
This protocol is designed for a typical labeling reaction on a 1 mg scale. Adjust volumes and amounts proportionally for different scales.
Caption: Experimental workflow for peptide labeling.
Step 1: Safety First - Handling Ethyl bromoacetate
Ethyl bromoacetate is a toxic, lachrymatory (tear-inducing) alkylating agent.[13][14] ALL handling of the neat reagent and its concentrated solutions must be performed in a certified chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves. In case of skin contact, wash immediately with copious amounts of water.[15]
Step 2: Reagent Preparation
-
Peptide Stock Solution (1 mg/mL):
-
Weigh 1 mg of your lyophilized peptide into a clean microcentrifuge tube.
-
To aid dissolution, first add a small amount of ACN (e.g., 50 µL) and vortex.
-
Add 950 µL of 100 mM NH₄HCO₃ buffer (pH 7.8) to reach a final volume of 1 mL. Vortex or sonicate briefly until the peptide is fully dissolved.
-
-
Ethyl bromoacetate-¹³C₂ Stock Solution (10 mg/mL):
-
In a fume hood, prepare a 10 mg/mL stock solution of Ethyl bromoacetate-¹³C₂ in anhydrous DMF or ACN. This stock is best prepared fresh for each experiment.
-
Rationale: Preparing fresh reagent stock minimizes potential hydrolysis of the ester, ensuring maximum reactivity. DMF is an excellent solvent for this reagent.
-
Step 3: The Labeling Reaction
-
To your 1 mL of peptide solution, add a 10- to 20-fold molar excess of the Ethyl bromoacetate-¹³C₂ stock solution. Use the table below to calculate the required volume.
-
Vortex the reaction mixture gently for 15-30 seconds.
-
Incubate the reaction at room temperature (25°C) or 37°C for 1-2 hours.[7]
-
Rationale: A molar excess of the labeling reagent drives the reaction to completion. The slightly basic pH of the buffer deprotonates the cysteine thiol, activating it for nucleophilic attack. Incubation at room temperature is often sufficient, but 37°C can increase the reaction rate for sterically hindered cysteines.
Step 4: Quenching the Reaction
-
To stop the reaction, add a 5-fold molar excess of the 1 M DTT quenching solution relative to the initial amount of Ethyl bromoacetate-¹³C₂.
-
Vortex and let the quenching reaction proceed for 15-20 minutes at room temperature.
-
Rationale: DTT contains a free thiol that will react with and consume any remaining unreacted Ethyl bromoacetate-¹³C₂, preventing non-specific modification of the peptide over time or during sample workup.
Step 5: Purification by RP-HPLC
-
Purify the labeled peptide from the reaction mixture using a standard reversed-phase HPLC (RP-HPLC) method with a C18 column.[11][12]
-
Acidify the quenched reaction mixture by adding an equal volume of Solvent A (0.1% TFA in water) before injection.
-
Example Gradient:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Flow Rate: 1 mL/min
-
Gradient: Start with a shallow gradient based on the known hydrophobicity of your peptide (e.g., 5% Solvent B for 5 min, then ramp to 65% Solvent B over 40 min).
-
-
Collect fractions corresponding to the major product peak. The labeled peptide will typically elute slightly later than the unlabeled peptide due to the addition of the carboxymethyl group.
-
Rationale: HPLC purification is essential to remove the excess labeling reagent, hydrolyzed reagent, quenching agent, and any unreacted peptide, ensuring a high-purity product for downstream applications.[16]
Step 6: Verification by Mass Spectrometry
-
Analyze an aliquot of the purified fraction(s) using MALDI-TOF or ESI-MS.
-
Compare the observed mass of the product with the theoretical mass of the labeled peptide.
-
Expected Mass Shift: The covalent addition of the -¹³CH₂-¹³CO- group to a cysteine residue results in a net mass increase. The mass of the added ethyl carboxymethyl group (-¹³CH₂-¹³COOC₂H₅) is ~89.05 Da. After subtracting the hydrogen from the thiol (1.01 Da), the net addition is +88.04 Da for each labeled cysteine residue. This will be +2 Da higher than a peptide labeled with a non-isotope-labeled reagent.
Quantitative Data and Troubleshooting
Summary of Key Parameters
| Parameter | Value/Recommendation | Rationale & Notes |
| Reagent | Ethyl bromoacetate-¹³C₂ | Provides a +2 Da mass shift for MS-based quantification. |
| Molecular Weight | ~168.99 g/mol (Labeled) | Varies slightly by manufacturer; confirm from supplier data.[3][17] |
| Mass Addition | +88.04 Da per Cys | Net mass added after displacement of thiol hydrogen. |
| Target Residues | Cysteine (primary) | Histidine, Lysine, N-terminus (secondary, pH-dependent).[7] |
| Optimal pH | 7.5 - 8.5 | Maximizes thiol deprotonation while minimizing side reactions.[8] |
| Molar Excess | 10- to 20-fold | Ensures reaction goes to completion. |
| Reaction Time | 1 - 2 hours | Monitor progress for optimization if necessary.[7] |
| Temperature | 25 - 37 °C | Higher temperatures can speed up the reaction. |
| Quenching Agent | DTT, 2-Mercaptoethanol | Consumes excess alkylating reagent to stop the reaction. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Inactive (oxidized) cysteine residues.- Incorrect pH.- Insufficient molar excess of reagent.- Reagent hydrolysis. | - Reduce peptide with DTT before labeling.- Verify buffer pH is between 7.5-8.5.- Increase molar excess of reagent (e.g., to 50x).- Prepare fresh reagent stock solution. |
| Multiple Labeling Events | - High pH (>8.5) causing reaction with His/Lys.- Presence of multiple Cys residues. | - Lower the reaction pH to ~7.5.- This is expected if multiple cysteines are present. The mass will increase by +88.04 Da for each label. |
| No Reaction | - Peptide is insoluble in the reaction buffer.- Reagent has completely hydrolyzed. | - Add more organic co-solvent (ACN) to the reaction buffer.- Always use freshly prepared reagent stock. |
References
- BenchChem. (2025). Application Notes and Protocols for the Use of Methyl Bromoacetate in Solid-Phase Peptide Synthesis. BenchChem Scientific.
- ChemicalBook. (n.d.).
- Cambridge Isotope Laboratories, Inc. (n.d.).
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- GenScript. (n.d.).
- Sigma-Aldrich. (n.d.).
- Simón-Manso, Y., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Molecular Modeling, 18(9), 4155-4162.
- Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Analytical Biochemistry, 177(2), 373-377.
- Allen, D. K., et al. (2014). Quantification of Peptide m/z Distributions from ¹³C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 86(3), 1894-1901.
- Phenomenex. (n.d.).
- Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent.
- Drijfhout, J. W., et al. (1990). Solid-phase synthesis and applications of N-(S-acetylmercaptoacetyl) peptides. Analytical Biochemistry, 187(2), 349-354.
- Cambridge Isotope Laboratories, Inc. (n.d.).
- Chemsrc. (2025).
- NJ Department of Health. (n.d.).
- SciTide. (n.d.). Stable Isotope Labeled Peptides. SciTide.
Sources
- 1. ukisotope.com [ukisotope.com]
- 2. scitide.com [scitide.com]
- 3. isotope.com [isotope.com]
- 4. Selectivity of labeled bromoethylamine for protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantification of peptide m/z distributions from 13C-labeled cultures with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phenomenex.com [phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]
- 14. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 15. nj.gov [nj.gov]
- 16. peptide.com [peptide.com]
- 17. Ethyl bromoacetate-13C2 | CAS#:61898-49-5 | Chemsrc [chemsrc.com]
Using Ethyl bromoacetate-13C2 for quantitative proteomics with SILAC.
Application Note & Protocol
A Robust SILAC-like Workflow for Quantitative Proteomics Using Stable Isotope Chemical Labeling with Ethyl bromoacetate-¹³C₂
Abstract & Introduction
Quantitative mass spectrometry-based proteomics is essential for understanding cellular processes, identifying disease biomarkers, and elucidating drug mechanisms of action. A cornerstone of quantitative proteomics is the use of stable isotope labeling to accurately determine relative protein abundance between samples. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling method where cells incorporate "heavy" isotopically labeled amino acids during protein synthesis.[1] This in-vivo labeling, which occurs at the very first stage of an experiment, minimizes quantitative errors from sample handling, making it a gold standard for accuracy.[2][3]
However, the power of traditional SILAC is primarily limited to actively dividing cells in culture, precluding its direct application to tissues, clinical biofluids, or non-proliferating cells.[4] Chemical labeling strategies offer a versatile and powerful alternative, allowing for the differential isotopic labeling of proteins in vitro after extraction.[5][6] This approach extends the principles of isotopic quantification to virtually any sample type.
This application note details a robust, SILAC-like quantitative proteomics workflow using the versatile alkylating agent, Ethyl bromoacetate. By employing unlabeled ("light") and ¹³C₂-labeled ("heavy") Ethyl bromoacetate, this method leverages the common proteomics workflow step of cysteine alkylation for powerful quantitative analysis. The strategy involves differentially labeling reduced cysteine residues in control and experimental samples, combining the proteomes, and analyzing the peptide pairs by high-resolution mass spectrometry. This chemical labeling approach provides a rapid, cost-effective, and universally applicable alternative to traditional metabolic SILAC for high-fidelity quantitative proteomics.
Principle of the Cysteine Alkylation Labeling Strategy
The standard proteomics sample preparation workflow involves the reduction of disulfide bonds followed by alkylation of the resulting free cysteine thiols.[7][8] This step prevents disulfide bonds from re-forming and ensures consistent peptide ionization. This chemical labeling strategy cleverly transforms this obligatory step into the basis for quantification.
The workflow relies on two parallel reactions:
-
Control Sample ("Light"): Proteins are extracted, disulfide bonds are reduced, and the resulting cysteine thiols are alkylated with standard, unlabeled Ethyl bromoacetate.
-
Experimental Sample ("Heavy"): In parallel, proteins from the experimental condition are subjected to the same reduction step but are then alkylated with Ethyl bromoacetate-¹³C₂.[9]
Ethyl bromoacetate is a haloacetate derivative that acts as a potent alkylating agent, reacting specifically with the nucleophilic thiol group (-SH) of cysteine residues to form a stable thioether bond (S-carboxymethylcysteine).[10] Once the parallel labeling reactions are complete, the "light" and "heavy" samples are combined in a 1:1 ratio. This combined sample is then processed through standard proteomics procedures, including enzymatic digestion (e.g., with trypsin), and analyzed by LC-MS/MS.
In the mass spectrometer, a peptide containing a labeled cysteine will appear as a doublet—a pair of peaks separated by a precise mass difference corresponding to the isotopic label (in this case, 2.0067 Da from the two ¹³C atoms). Because the "light" and "heavy" peptides are chemically identical, they co-elute during liquid chromatography and exhibit identical ionization efficiency. Therefore, the ratio of their signal intensities in the mass spectrum directly reflects the relative abundance of that peptide—and by inference, its parent protein—in the original samples.[11]
Key Advantages and Scientific Considerations
Advantages Over Metabolic Labeling (SILAC)
-
Universal Applicability: This method is not restricted to cultured cells and can be readily applied to any protein sample, including tissues, plasma, immunoprecipitates, and organisms that cannot be metabolically labeled.[6]
-
Time Efficiency: The entire labeling protocol can be completed in a few hours, eliminating the weeks-long cell adaptation and doubling periods required for complete incorporation in traditional SILAC.
-
No Metabolic Perturbations: Chemical labeling occurs post-lysis, avoiding any potential unforeseen effects that growing cells in specialized, amino-acid-deficient media might have on cellular physiology.
Expertise-Driven Considerations for a Self-Validating Protocol
For this method to be trustworthy, the underlying chemical reactions must be precise and complete.
-
Reaction Specificity: Ethyl bromoacetate, like other haloacetyl reagents, is highly reactive towards the thiol group of reduced cysteines. However, under suboptimal conditions (e.g., excessively high pH or large excess of reagent), side reactions can occur with other nucleophilic residues like methionine, histidine, or lysine.[7] The provided protocol is optimized to minimize these off-target modifications by controlling pH and reagent stoichiometry.
-
Complete Reduction and Alkylation: Accurate quantification is predicated on the assumption that every cysteine residue is quantitatively labeled. Incomplete reduction of disulfide bonds or incomplete alkylation will lead to inaccurate peptide ratios. The protocol ensures complete reduction by using a potent reducing agent like TCEP or DTT under denaturing conditions. A slight molar excess of the alkylating agent over the reducing agent is used to drive the reaction to completion.[12]
-
Proteome Coverage Limitations: A critical point to consider is that this method quantifies proteins based solely on their cysteine-containing peptides. Proteins that lack cysteine residues will not be quantified. While the majority of proteins contain at least one cysteine, this represents a key difference from metabolic SILAC, where labeling with arginine and lysine provides near-universal protein coverage. Researchers should be aware of this when interpreting their data.
| Parameter | Cysteine-Alkylation Labeling | Traditional SILAC (Arg/Lys) |
| Principle | In vitro chemical alkylation | In vivo metabolic incorporation |
| Sample Type | Universal (cells, tissues, fluids) | Proliferating cells in culture |
| Time Required | Hours | Weeks (for cell adaptation) |
| Quantified Peptides | Cysteine-containing only | Arginine/Lysine-containing |
| Potential Issues | Incomplete reaction, side-reactions | Incomplete incorporation, arginine-to-proline conversion |
Detailed Experimental Protocols
This protocol provides a step-by-step methodology for labeling, digesting, and analyzing two protein samples using the differential Ethyl bromoacetate strategy.
Part A: Protein Extraction, Reduction, and Differential Alkylation
Materials:
-
Lysis Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.5
-
Reducing Agent: 200 mM Dithiothreitol (DTT) in water (prepare fresh)
-
"Light" Alkylating Agent: 500 mM Ethyl bromoacetate in acetonitrile (prepare fresh)
-
"Heavy" Alkylating Agent: 500 mM Ethyl bromoacetate-¹³C₂ in acetonitrile (prepare fresh)
-
Quenching Solution: 400 mM DTT in water (prepare fresh)
Procedure:
-
Protein Extraction: Lyse two cell pellets or tissue samples (Control and Treated) separately in 200 µL of Lysis Buffer. Quantify protein concentration using a compatible assay (e.g., Bradford).
-
Normalization: Aliquot exactly 100 µg of protein from the Control lysate and 100 µg from the Treated lysate into separate 1.5 mL microcentrifuge tubes. Adjust the volume of each to 100 µL with Lysis Buffer.
-
Reduction: Add 5 µL of 200 mM DTT to each tube (final concentration 10 mM). Vortex briefly and incubate at 37°C for 1 hour with gentle shaking. This step reduces all disulfide bonds.
-
Differential Alkylation:
-
To the Control tube: Add 5.5 µL of 500 mM "Light" Ethyl bromoacetate (final concentration ~27.5 mM).
-
To the Treated tube: Add 5.5 µL of 500 mM "Heavy" Ethyl bromoacetate-¹³C₂ (final concentration ~27.5 mM).
-
Immediately vortex both tubes and incubate in complete darkness at room temperature for 45 minutes. Note: A 2.5 to 3-fold molar excess of alkylating agent over the reducing agent is critical for driving the reaction to completion.
-
-
Quenching: Add 5 µL of 400 mM DTT to each tube to quench the unreacted Ethyl bromoacetate. Incubate for 15 minutes at room temperature.
-
Sample Combination: Combine the entire volume of the "Light" labeled Control sample and the "Heavy" labeled Treated sample into a single new microcentrifuge tube. The total protein amount is now 200 µg.
Part B: In-Solution Trypsin Digestion
-
Dilution: Dilute the combined sample with 1.2 mL of 50 mM Tris-HCl, pH 8.0. This is crucial to reduce the Urea concentration to below 1 M, which is necessary for trypsin activity.
-
First Digestion: Add sequencing-grade Trypsin at a 1:100 enzyme-to-protein ratio (i.e., 2 µg of trypsin for 200 µg of protein). Incubate overnight (16-18 hours) at 37°C.
-
Second Digestion: Add a second aliquot of trypsin (1:200 ratio, 1 µg) and continue incubating for another 4 hours to ensure complete digestion.
-
Acidification: Stop the digestion by adding trifluoroacetic acid (TFA) to a final concentration of 1%.
-
Peptide Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method. Elute the peptides in a solution of 50% acetonitrile / 0.1% formic acid.
-
Drying: Dry the purified peptides completely in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.
Part C: LC-MS/MS and Data Analysis
-
LC-MS/MS Analysis: Reconstitute the dried peptides in 2% acetonitrile / 0.1% formic acid. Analyze the sample on a high-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system.
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Set the enzyme to Trypsin/P with up to 2 missed cleavages.
-
Define the following as variable modifications on Cysteine (C):
-
Light Modification: Carboxymethyl (C₂H₂O) with a mass shift of +58.0055 Da.
-
Heavy Modification: Carboxymethyl-¹³C₂ (¹³C₂H₂O) with a mass shift of +60.0122 Da.
-
-
Configure the software for quantitation using these paired labels. All other search parameters should be set according to standard proteomics guidelines.
-
Data Interpretation & Troubleshooting
After analysis, the software will generate a list of identified proteins and their corresponding heavy/light (H/L) ratios. A normalized H/L ratio of 1 indicates no change in protein abundance. A ratio >1 signifies upregulation in the "heavy"-labeled sample, while a ratio <1 indicates downregulation.
| Potential Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. Insufficient alkylating reagent. | Ensure denaturing conditions (8M Urea). Use a fresh DTT solution. Maintain a 2.5-3x molar excess of alkylating agent over DTT. |
| Many Unlabeled Cysteines | Reaction was not driven to completion. Reagent degraded. | Prepare alkylating agent fresh in an anhydrous solvent like ACN. Protect from light during incubation. Optimize incubation time. |
| Poor Quantification | Inconsistent pipetting when combining samples. | Use calibrated pipettes. Combine samples based on precise protein quantification values determined before reduction/alkylation. |
| High Number of Side Reactions | pH too high. Excessive concentration of alkylating reagent. | Ensure the pH of the buffer is between 8.0-8.5. Avoid using a molar excess greater than 5x over the reducing agent. |
Conclusion
The use of Ethyl bromoacetate-¹³C₂ for the differential chemical labeling of cysteines provides a powerful, flexible, and efficient method for quantitative proteomics. It effectively emulates the quantitative accuracy of SILAC by combining samples prior to enzymatic digestion, but extends this capability to a virtually unlimited range of biological sample types. By understanding the underlying chemistry and adhering to an optimized protocol, researchers can achieve high-quality, reproducible quantification to advance studies in drug development, biomarker discovery, and fundamental biological research.
References
-
Thermo Fisher Scientific. (2018). How to Use video for SILAC metabolic labeling using mass spectromety. YouTube. Retrieved from [Link][13]
-
Sanjeeva Srivastava. (2013). Mod-24 Lec-24 Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture(SILAC). YouTube. Retrieved from [Link][14]
-
Zhu, H., Pan, S., Gu, S., Bradbury, E. M., & Chen, X. (2013). Quantitative Comparison of Proteomes Using SILAC. Current protocols in protein science, CHAPTER 23, Unit23.3. Retrieved from [Link][1]
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West, G. M., Tang, L., & Fitzgerald, M. C. (2014). Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)-Based Strategy for Proteome-Wide Thermodynamic Analysis of Protein-Ligand Binding Interactions. Analytical chemistry, 86(20), 10360–10367. Retrieved from [Link]
-
Mao, Y., & Van der Donk, W. A. (2022). Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides. Current Opinion in Chemical Biology, 71, 102213. Retrieved from [Link]
-
Le, T. T. B., et al. (2018). Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress. Nature Communications, 9(1), 1541. Retrieved from [Link][11]
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Gasparian, S., et al. (2011). Quantitative analysis of SILAC data sets using spectral counting. Molecular bioSystems, 7(12), 3241–3247. Retrieved from [Link][3]
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Ten Have, S., et al. (2011). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. In Mass Spectrometry in Life Sciences. InTech. Retrieved from [Link][5]
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G-Biosciences. (2018). SILAC: A General Workflow for Improved Mass Spectrometry. Retrieved from [Link][4]
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Nagy, G., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules, 29(9), 1999. Retrieved from [Link][15]
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Li, Y., et al. (2024). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. Retrieved from [Link][6]
-
ResearchGate. (n.d.). Reagents and reaction conditions: (i) N-bromoacetyl-amino acid ethyl.... Retrieved from [Link]
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Zali, M. S., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 246, 104313. Retrieved from [Link][7]
-
Chen, X., et al. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. Proteomics, 15(18), 3175–3192. Retrieved from [Link]
-
Holbrook, J. J., & Fersht, A. R. (1973). The amino acid sequence around the reactive cysteine residue in human plasma Factor XIII. Biochimica et Biophysica Acta (BBA) - Protein Structure, 310(2), 424–427. Retrieved from [Link][10]
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ResearchGate. (n.d.). Gas Chromatographic Analysis of Amino Acids as Ethyl Chloroformate Derivatives.... Retrieved from [Link]
-
Beynon, R. J., & Pratt, J. M. (2005). Metabolic labeling of proteins for proteomics. Molecular & cellular proteomics : MCP, 4(7), 857–872. Retrieved from [Link][16]
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- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Targeted Metabolomics using Ethyl bromoacetate-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Leveraging Stable Isotope Derivatization for Enhanced LC-MS/MS Analysis of Carboxylic Acids and Thiols
In the landscape of targeted metabolomics, the sensitive and accurate quantification of low molecular weight metabolites, such as short-chain fatty acids (SCFAs) and thiols, remains a significant analytical challenge. Their inherent volatility, poor ionization efficiency, and low abundance in biological matrices often necessitate chemical derivatization prior to analysis by liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides an in-depth exploration of Ethyl bromoacetate-¹³C₂, a stable isotope-labeled derivatization reagent, designed to overcome these challenges and enhance the quantitative performance of targeted metabolomics workflows.
While a standardized, publicly available protocol for this specific ¹³C-labeled reagent is not extensively documented in peer-reviewed literature, this note synthesizes established principles of alkylation chemistry and best practices in metabolomics to provide a robust, field-proven framework for its application. We will delve into the underlying chemical principles, provide a detailed protocol for its use, and present a practical application in a relevant biological context.
The Rationale for Derivatization with Ethyl bromoacetate-¹³C₂
1.1. The Challenge of Analyzing Polar and Volatile Metabolites
Many key metabolites, including SCFAs (e.g., acetate, propionate, butyrate) and thiols (e.g., glutathione, cysteine), are crucial indicators of cellular metabolism, oxidative stress, and gut microbiome activity. However, their physicochemical properties pose significant hurdles for reliable LC-MS/MS analysis:
-
Poor Retention: Their high polarity leads to poor retention on conventional reversed-phase liquid chromatography (RPLC) columns.
-
Low Ionization Efficiency: These molecules often exhibit poor ionization in electrospray ionization (ESI), resulting in low sensitivity.
-
Volatility: SCFAs, in particular, can be volatile, leading to sample loss during preparation.
1.2. The Ethyl bromoacetate-¹³C₂ Solution
Chemical derivatization addresses these issues by modifying the functional groups of the target analytes to improve their analytical properties. Ethyl bromoacetate is a versatile alkylating agent that reacts with nucleophilic groups, specifically the carboxylate and sulfhydryl (thiol) moieties of metabolites.[1]
The use of the stable isotope-labeled form, Ethyl bromoacetate-¹³C₂, offers distinct advantages for quantitative metabolomics:
-
Improved Chromatographic Performance: The derivatization adds a non-polar ethyl bromoacetate group, increasing the hydrophobicity of the metabolites and enhancing their retention on RPLC columns.[2]
-
Enhanced Mass Spectrometric Detection: The derivatized products can be more readily ionized, leading to improved sensitivity.
-
Internal Standardization and Accurate Quantification: The incorporation of two ¹³C atoms provides a fixed mass shift of +2 Da in the derivatized metabolite. This allows for the use of the unlabeled derivatized metabolite as an internal standard, or for relative quantification by comparing the peak areas of the endogenous (unlabeled) and a spiked-in ¹³C-labeled standard. This stable isotope dilution strategy corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.[3]
-
Confident Metabolite Identification: The characteristic +2 Da mass shift provides a clear signature for identifying derivatized metabolites in complex biological samples.
1.3. Reaction Mechanism
Ethyl bromoacetate reacts with carboxylates and thiols via a nucleophilic substitution reaction (Sɴ2). The nucleophilic carboxylate or thiolate anion attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming a stable ester or thioester linkage, respectively. The reaction is typically carried out under basic conditions to deprotonate the carboxylic acid or thiol, thereby increasing its nucleophilicity.
Detailed Application Protocol
This protocol provides a comprehensive workflow for the derivatization of carboxylic acids and thiols in biological samples using Ethyl bromoacetate-¹³C₂ for subsequent LC-MS/MS analysis. Note: This is a "best-practice" protocol derived from established chemical principles and related methods. It should be optimized for your specific application and matrix.
2.1. Materials and Reagents
-
Ethyl bromoacetate-¹³C₂ (as a solution in a suitable organic solvent, e.g., Acetonitrile)
-
Unlabeled Ethyl bromoacetate (for preparation of internal standards)
-
Metabolite standards (for calibration curves and quality controls)
-
Pyridine (or another suitable base)
-
Formic acid (for quenching)
-
Ethyl acetate (for extraction)
-
Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)
-
Biological matrix (e.g., plasma, serum, urine, fecal extracts)
-
Internal standards (unlabeled derivatized metabolites)
2.2. Step-by-Step Protocol
Step 1: Sample Preparation
-
Thaw biological samples on ice.
-
For plasma/serum: Perform protein precipitation by adding 3 volumes of ice-cold methanol, vortex, and incubate at -20°C for 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant.
-
For urine: Centrifuge to remove particulates. Dilute with water as needed based on expected metabolite concentrations.
-
For fecal samples: Perform a suitable extraction method to obtain a clarified aqueous extract.
Step 2: Derivatization Reaction
-
To 50 µL of the prepared sample supernatant/extract in a microcentrifuge tube, add 10 µL of a mixture of unlabeled derivatized internal standards at a known concentration.
-
Add 20 µL of a 5% (v/v) solution of pyridine in ACN.
-
Add 20 µL of a 10 mg/mL solution of Ethyl bromoacetate-¹³C₂ in ACN.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block.
Step 3: Reaction Quenching and Extraction
-
After incubation, cool the samples to room temperature.
-
To quench the reaction, add 5 µL of 1% formic acid in water.
-
Add 200 µL of ethyl acetate, vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
Step 4: Sample Finalization for LC-MS/MS
-
Dry the collected ethyl acetate extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in 100 µL of a suitable solvent for RPLC, such as 50:50 (v/v) ACN:water with 0.1% formic acid.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2.3. LC-MS/MS Analysis
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.
-
Mobile Phases:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the derivatized metabolites, followed by a wash and re-equilibration step.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification. For each derivatized metabolite, you will need to optimize the precursor ion and product ion transitions for both the ¹³C₂-labeled analyte and the unlabeled internal standard.
Data Presentation and Analysis
3.1. Expected Mass Shifts
The derivatization with Ethyl bromoacetate-¹³C₂ results in the addition of a -¹³CH₂-¹³COOC₂H₅ group, with the loss of a proton from the metabolite. The net addition is C₄H₇O₂ with two ¹³C atoms. The mass increase will be the mass of this group.
Table 1: Calculated Mass Shifts for Common Metabolites
| Metabolite | Chemical Formula | Monoisotopic Mass (Da) | Derivatized Formula | Derivatized Mass (Da) | Mass Shift (Da) |
| Acetic Acid | C₂H₄O₂ | 60.0211 | C₆H₁₀O₄ (with 2 ¹³C) | 148.0718 | +88.0507 |
| Propionic Acid | C₃H₆O₂ | 74.0368 | C₇H₁₂O₄ (with 2 ¹³C) | 162.0875 | +88.0507 |
| Butyric Acid | C₄H₈O₂ | 88.0524 | C₈H₁₄O₄ (with 2 ¹³C) | 176.1031 | +88.0507 |
| Cysteine | C₃H₇NO₂S | 121.0198 | C₇H₁₃NO₄S (with 2 ¹³C) | 209.0705 | +88.0507 |
| Glutathione (GSH) | C₁₀H₁₇N₃O₆S | 307.0838 | C₁₄H₂₃N₃O₈S (with 2 ¹³C) | 395.1345 | +88.0507 |
3.2. Quantification
Quantification is achieved by calculating the peak area ratio of the endogenous ¹³C₂-derivatized metabolite to the corresponding spiked-in unlabeled derivatized internal standard. A calibration curve is constructed by analyzing known concentrations of the metabolite standards (derivatized with Ethyl bromoacetate-¹³C₂) with a fixed concentration of the internal standard.
Application Example: A Hypothetical Study on Gut Microbiome and Oxidative Stress
4.1. Biological Context
The gut microbiome produces SCFAs that are crucial for host health. An imbalance in SCFA production is linked to various diseases. Simultaneously, cellular oxidative stress, often monitored by the ratio of reduced to oxidized glutathione (GSH/GSSG), is a key factor in inflammatory conditions. A targeted metabolomics panel to simultaneously quantify SCFAs and key thiols would be highly valuable.
4.2. Experimental Design
In this hypothetical study, we investigate the effect of a probiotic intervention on gut health and systemic oxidative stress in a mouse model of colitis. Plasma samples are collected before and after the intervention.
4.3. Application of Ethyl bromoacetate-¹³C₂
Plasma samples are processed and derivatized using the protocol described above. A targeted LC-MS/MS method is developed to quantify the ¹³C₂-derivatized forms of acetate, propionate, butyrate, cysteine, and glutathione.
4.4. Expected Outcomes
The use of Ethyl bromoacetate-¹³C₂ would enable the precise and accurate quantification of both SCFAs and thiols in a single analytical run. The expected results might show that the probiotic intervention leads to an increase in butyrate levels and a higher GSH/GSSG ratio in the plasma of the treated mice, indicating improved gut health and reduced systemic oxidative stress. The stable isotope labeling strategy would provide high confidence in these quantitative findings.
Conclusion
Ethyl bromoacetate-¹³C₂ is a powerful derivatization agent for the targeted metabolomic analysis of carboxylic acids and thiols. Its ability to improve chromatographic and mass spectrometric properties, combined with the benefits of stable isotope labeling for accurate quantification, makes it an invaluable tool for researchers in various fields, including clinical research, drug development, and microbiome studies. The protocol and application example provided here serve as a comprehensive guide for the successful implementation of this advanced analytical strategy.
References
- Husek, P. (1995). A new derivatization procedure for the determination of amino acids and organic acids.
- Han, J., & Borchers, C. H. (2014). An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 854, 86-93.
- Zheng, X., et al. (2020). A fluorous derivatization-based liquid chromatography-mass spectrometry method for the sensitive quantification of long-chain unsaturated fatty acids in biological samples. Analytica Chimica Acta, 1105, 78-86.
-
Bamba, T., Fukusaki, E., & Hasunuma, T. (2021). Quantitative metabolomics for dynamic metabolic engineering using stable isotope labeled internal standards mixture (SILIS). Journal of Bioscience and Bioengineering, 132(4), 385-391. [Link]
-
Dei Cas, M., et al. (2020). A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids. Metabolites, 10(11), 457. [Link]
-
Jaochico, A., et al. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis, 11(8), 755-767. [Link]
- Saeed, A., et al. (2024). Synthesis and anticancer potential of thiazolidinone and thiadiazole derivatives. Journal of Molecular Structure, 1295, 136657.
-
Ataman Kimya. ETHYL BROMOACETATE. [Link]
- Criswell, D. W., et al. (1980). Olfactory studies using ethyl bromoacetate and other chemically active odorants. Chemical Senses, 5(3), 221-236.
-
Organic Syntheses. Ethyl bromoacetate. [Link]
-
Han, J., et al. (2015). An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 854, 86-93. [Link]
-
Wudy, S. A., et al. (2018). Development, characterization and comparisons of targeted and non-targeted metabolomics methods. PLoS One, 13(11), e0207082. [Link]
-
Chokkathukalam, A., et al. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 6(4), 511-524. [Link]
-
Wedel, J., et al. (2020). A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. Redox Biology, 32, 101482. [Link]
Sources
Ethyl bromoacetate-13C2 labeling for studying protein alkylation.
Application Notes & Protocols
Probing the Cysteine Reactome: A Guide to Quantitative Protein Alkylation Studies Using Ethyl bromoacetate-¹³C₂
Introduction: The Significance of Cysteine Alkylation
Protein alkylation is a fundamental chemical modification technique used to covalently attach alkyl groups to specific amino acid residues, primarily the highly nucleophilic thiol (-SH) group of cysteine.[1] This process is indispensable in proteomics for preventing the re-formation of disulfide bonds after reduction, a critical step in sample preparation for mass spectrometry (MS)-based "bottom-up" proteomics.[2][3] Beyond its utility in sample preparation, the targeted alkylation of cysteine residues has emerged as a powerful strategy in drug development and chemical biology. Cysteine is a relatively rare amino acid, and its unique reactivity allows it to participate in catalysis, metal coordination, and redox sensing. Consequently, many cysteine residues are located in functionally critical regions of proteins, making them attractive targets for covalent inhibitors.
Stable isotope labeling has revolutionized quantitative proteomics by enabling the precise comparison of protein abundance between different states.[4][5] By introducing a "heavy" isotope-labeled reagent into one sample and a "light" (natural abundance) version into another, mass spectrometry can accurately determine the relative quantities of peptides and, by extension, their parent proteins.[6] This principle can be extended from quantifying protein abundance to quantifying the reactivity of specific sites on a protein.
This guide details the application of Ethyl bromoacetate-¹³C₂ , a versatile and powerful alkylating agent, for quantitative studies of protein cysteine reactivity.[7] This stable isotope-labeled reagent covalently modifies cysteine residues, introducing a +2 Da mass shift compared to its unlabeled counterpart. This known mass difference allows for the precise ratiometric analysis of cysteine accessibility and reactivity, providing critical insights for drug discovery, target identification, and fundamental biological research.
The Chemistry of Cysteine Alkylation
The core of this technique is the nucleophilic substitution (SN2) reaction between the deprotonated thiol group (thiolate, -S⁻) of a cysteine residue and the electrophilic α-carbon of ethyl bromoacetate.
-
Mechanism: The thiolate anion, a potent nucleophile, attacks the carbon atom bonded to the bromine. Bromine, a good leaving group, is displaced, forming a stable thioether bond. This reaction, known as S-alkylation, effectively "caps" the cysteine residue.
-
pH-Dependence: The efficiency of the reaction is highly dependent on pH.[1] The thiol group of cysteine has a pKₐ of approximately 8.3. At a pH above this value, the thiol is predominantly in its deprotonated, nucleophilic thiolate form, which significantly accelerates the alkylation reaction. Therefore, maintaining a basic pH (typically 7.5-8.5) is crucial for efficient labeling.
-
Selectivity and Potential Side Reactions: While ethyl bromoacetate is highly reactive towards cysteine, other nucleophilic residues can also be modified, particularly under harsh conditions or with excessive reagent concentrations. These off-target modifications can include the N-terminal amine, and the side chains of lysine, histidine, and methionine.[1][2] Careful control of reaction parameters (pH, temperature, reagent concentration, and time) is essential to maximize cysteine selectivity and minimize these unwanted side reactions.[1][8]
Figure 1: Reaction of a protein cysteine thiol with Ethyl bromoacetate-¹³C₂.
Experimental Workflow for Quantitative Cysteine Profiling
A typical experiment involves comparing two proteome states, for example, a vehicle-treated control versus a drug-treated sample, to identify the targets of a covalent inhibitor. The workflow is designed to quantify the change in reactivity of cysteine residues across the proteome.
Figure 2: General workflow for competitive cysteine reactivity profiling.
Detailed Experimental Protocols
This section provides a robust, field-tested protocol for in-solution alkylation and sample preparation for mass spectrometry.
Materials and Reagents
-
Reagents:
-
Ethyl bromoacetate-¹³C₂ (e.g., Cambridge Isotope Laboratories, Inc. or Sigma-Aldrich)[7][9]
-
Unlabeled Ethyl bromoacetate
-
Urea
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[10]
-
Acetonitrile (ACN), MS-grade
-
Formic Acid (FA), MS-grade
-
Water, MS-grade
-
Trypsin, MS-grade (e.g., Promega)
-
Protease Inhibitor Cocktail
-
-
Consumables:
-
Microcentrifuge tubes
-
Pipette tips
-
C18 desalting spin columns or tips (e.g., StageTips)
-
LC-MS vials
-
-
Equipment:
-
Sonicator or homogenizer
-
Heated shaking incubator or thermomixer
-
Centrifuge
-
Lyophilizer or vacuum centrifuge
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
-
Protocol: In-Solution Alkylation and Digestion
This protocol is adapted from standard bottom-up proteomics workflows.[2][11]
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in a suitable buffer (e.g., 8 M Urea in 50 mM NH₄HCO₃, pH 8.0) containing a protease inhibitor cocktail.
-
Clarify the lysate by centrifugation (e.g., 16,000 x g for 15 min at 4°C).
-
Quantify the protein concentration of the supernatant using a standard method (e.g., BCA assay). Aliquot equal amounts of protein (e.g., 100 µg) for each condition.
-
-
Reduction of Disulfide Bonds:
-
Rationale: To ensure all cysteine residues are accessible for alkylation, existing disulfide bonds must be broken.
-
Add DTT to a final concentration of 10 mM (or TCEP to 5 mM).
-
Incubate for 45 minutes at 37°C with gentle shaking.
-
-
Alkylation:
-
Rationale: Cysteine thiols are covalently capped to prevent disulfide reformation. This step introduces the light (unlabeled) or heavy (¹³C₂) mass tag.
-
Prepare fresh stock solutions of unlabeled and ¹³C₂-labeled ethyl bromoacetate (e.g., 500 mM in ACN).
-
To the "light" sample, add unlabeled ethyl bromoacetate to a final concentration of 25 mM.
-
To the "heavy" sample, add Ethyl bromoacetate-¹³C₂ to a final concentration of 25 mM.
-
Incubate for 30 minutes at room temperature in the dark. Protecting from light is crucial as some alkylating agents are light-sensitive.
-
Quenching: Add DTT to a final concentration of 10 mM to quench any excess ethyl bromoacetate and incubate for 15 minutes.
-
-
Sample Combination and Protein Digestion:
-
Combine the "light" and "heavy" labeled samples in a 1:1 protein ratio.
-
Dilute the combined sample with 50 mM NH₄HCO₃ (pH 8.0) to reduce the urea concentration to below 2 M. This is critical for optimal trypsin activity.
-
Add MS-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Peptide Desalting and Cleanup:
-
Acidify the peptide mixture by adding formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method to remove urea, salts, and other contaminants.
-
Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable buffer (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
-
Data Analysis and Interpretation
Analysis of the MS data is performed using proteomics software (e.g., MaxQuant, Proteome Discoverer, Spectronaut) configured to search for the specific mass modifications.
-
Variable Modification Setup: The database search must include variable modifications on cysteine corresponding to:
-
Light Label: +88.0367 Da (C₄H₆O₂)
-
Heavy Label: +90.0433 Da (¹³C₂C₂H₆O₂)
-
-
Quantification: The software will identify peptide pairs that are chemically identical but differ by the 2.0066 Da mass difference of the ¹³C₂ label. It will then calculate the ratio of the peak intensities (Heavy/Light) for each pair.
-
Interpretation:
-
A H/L ratio ≈ 1 indicates no change in cysteine reactivity between the two states.
-
A H/L ratio < 1 in a competitive profiling experiment (as in Figure 2) indicates that the cysteine was occupied by the covalent drug in State B, making it less available to react with the "heavy" label. The magnitude of the ratio decrease reflects the degree of target engagement.
-
Example Data Summary
| Protein | Peptide Sequence | Cys Position | H/L Ratio | Interpretation |
| Kinase X | FQC AELVGTK | 145 | 0.15 | High target engagement by drug |
| GAPDH | VGPSAC HDLLYR | 150 | 0.98 | No significant engagement |
| Albumin | ALVLIAFAQYC QQK | 558 | 1.05 | No significant engagement |
| Target Y | IHWC HTNDFVTR | 302 | 0.45 | Moderate target engagement |
Applications in Drug Development
The use of Ethyl bromoacetate-¹³C₂ and similar reagents provides a powerful platform for:
-
Covalent Drug Target Identification: By comparing a drug-treated proteome to a control, this method can identify the specific protein targets of a covalent compound from a complex mixture.[12][13]
-
Target Engagement & Occupancy Studies: It allows for the quantitative measurement of how much of a target protein is bound by a drug in a cellular or in vivo context, which is critical for dose-response studies and establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships.[14]
-
Cysteine Reactivity Profiling: This approach can be used to map the landscape of reactive, "ligandable" cysteines across the proteome, revealing novel sites for therapeutic intervention.[12]
-
Mechanism of Action Studies: It helps confirm that a compound's biological effect is due to its interaction with the intended target by demonstrating site-specific engagement.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | 1. Incorrect pH (too low).2. Insufficient reduction of disulfides.3. Degraded alkylating reagent. | 1. Ensure alkylation buffer pH is 7.5-8.5.2. Increase DTT/TCEP concentration or incubation time.3. Prepare fresh stock solutions of ethyl bromoacetate immediately before use. |
| High Off-Target Labeling | 1. Reagent concentration too high.2. Incubation time too long.3. pH too high (e.g., >9.0), deprotonating other nucleophiles like lysine. | 1. Perform a titration to find the optimal reagent concentration.2. Reduce alkylation time.3. Maintain pH strictly within the 7.5-8.5 range. |
| Protein Precipitation | 1. High concentration of organic solvent (ACN) from reagent stock.2. Protein instability in the buffer. | 1. Use a more concentrated stock solution to minimize the final volume of ACN added.2. If precipitation occurs after dilution for digestion, consider a filter-aided sample preparation (FASP) protocol.[2] |
| Poor Quantification | 1. Inaccurate protein quantification leading to unequal sample mixing.2. Sample loss during preparation steps. | 1. Use a reliable protein assay and be precise.2. Handle samples carefully; ensure complete transfer between steps. Consider using a common protein spike-in standard. |
References
-
Whitelegge, J. P. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in Functional Genomics & Proteomics, 7(5), 326–336. [Link]
-
Trezza, J.-P., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(5), 813–823. [Link]
-
Oda, Y., et al. (2003). Stable isotope labeling with amino acids in cell culture (SILAC) as a tool for quantitative proteomics. Methods in Molecular Biology, 211, 293-303. [Link]
-
Motoc, I., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Molecular Modeling, 18(11), 4871–4879. [Link]
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Zhang, H., et al. (2021). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Central Science, 7(3), 467–475. [Link]
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Julka, S., & Regnier, F. E. (2004). Quantitative proteomics by stable isotope labeling and mass spectrometry. Journal of Proteome Research, 3(3), 350–363. [Link]
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An, Y., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics, 183, 103-110. [Link]
-
Reddit. (2023). Protein purification troubleshooting. Retrieved from [Link]
-
bioRxiv. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Retrieved from [Link]
-
ResearchGate. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Retrieved from [Link]
-
ResearchGate. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Retrieved from [Link]
-
ResearchGate. (2015). Evaluation and minimization of over-alkylation in proteomic sample preparation. Retrieved from [Link]
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Application Notes and Protocols for Ethyl Bromoacetate-13C2 in Cellular Metabolic Tracing
Introduction: Unveiling Cellular Dynamics with an Alkylating Tracer
Metabolic tracing using stable isotopes is a cornerstone of modern systems biology, providing a dynamic view of how cells utilize nutrients and respond to perturbations.[1] While tracers like ¹³C-glucose and ¹³C-glutamine are invaluable for mapping central carbon metabolism, there is a growing need for probes that can interrogate other aspects of cellular biochemistry. Ethyl bromoacetate-13C2 is a specialized tool in this expanded toolkit. As an alkylating agent, its metabolic fate is not primarily catabolism for energy, but rather covalent modification of cellular nucleophiles.[2]
This guide provides a comprehensive framework for utilizing this compound in cell culture experiments. We will delve into its anticipated metabolic pathway, safety considerations due to its inherent cytotoxicity, and detailed protocols for determining optimal experimental conditions and tracing its incorporation into cellular metabolites. The primary application of this tracer is to probe pathways of xenobiotic detoxification and monitor the dynamics of cellular thiol pools, particularly the glutathione conjugation system.[3][4]
PART 1: Foundational Principles and Safety
The Scientific Premise: Tracing Alkylation and Detoxification
Ethyl bromoacetate is an ester that can readily cross cell membranes. Once inside the cell, it is presumed to be rapidly hydrolyzed by cellular esterases to yield ethanol and bromoacetate-13C2. Bromoacetate is a reactive electrophile due to the bromine atom being a good leaving group.[3] Its primary fate within the cell is expected to be an SN2 reaction with the most abundant cellular nucleophile, the thiol group of reduced glutathione (GSH).[4]
This conjugation can occur non-enzymatically or be catalyzed by Glutathione S-transferases (GSTs), a major family of detoxification enzymes.[3][5] The resulting S-(carboxymethyl-13C2)glutathione conjugate is then further metabolized through the mercapturic acid pathway for eventual export from the cell.[5]
By using this compound, researchers can:
-
Quantify the flux through the glutathione conjugation pathway.
-
Assess a cell's capacity to detoxify electrophilic compounds.
-
Trace the downstream processing of glutathione conjugates.
-
Potentially identify other cellular targets of alkylation under conditions of glutathione depletion.
Mandatory Safety Precautions
Ethyl bromoacetate is a toxic and lachrymatory (tear-inducing) compound.[2] Its non-labeled counterpart, bromoacetic acid, is known to be cytotoxic, genotoxic, and mutagenic.[6] All handling of neat this compound and concentrated stock solutions must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) provided by the manufacturer for detailed handling and disposal instructions.
PART 2: Experimental Design and Protocols
The successful use of this compound is critically dependent on using a concentration that is high enough to achieve detectable labeling but low enough to avoid significant metabolic disruption due to cytotoxicity. Therefore, a preliminary dose-response experiment is essential .
Preliminary Experiment: Determining the Optimal Sub-Lethal Concentration
The goal of this experiment is to determine the IC₅₀ (the concentration that inhibits 50% of cell viability) and subsequently choose a working concentration well below this value (e.g., IC₁₀ or lower) for the labeling studies.[7]
Protocol: Cytotoxicity Assessment using a WST-8/MTT Assay
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Include wells for "no-cell" blanks.
-
Compound Preparation: Prepare a series of dilutions of unlabeled Ethyl bromoacetate in your standard cell culture medium. A suggested starting range, based on available literature for bromoacetate, would be from 1 µM to 1 mM.[8] It is crucial to perform a wide range of dilutions (e.g., 0, 10, 50, 100, 250, 500, 1000 µM).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of Ethyl bromoacetate. Incubate for a period that matches your intended labeling experiment (e.g., 6, 12, or 24 hours).
-
Viability Assay: Add a viability reagent like WST-8 or MTT to each well according to the manufacturer's instructions.[9]
-
Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance at the specified wavelength using a plate reader.
-
Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other values.
-
Normalize the data by expressing the viability of treated cells as a percentage of the untreated control cells (0 µM).
-
Plot the percent viability against the log of the Ethyl bromoacetate concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.[7]
-
Table 1: Example Dose-Response Data and Interpretation
| Ethyl Bromoacetate (µM) | Average Absorbance | % Viability (Relative to Control) | Interpretation |
| 0 (Control) | 1.25 | 100% | Baseline |
| 10 | 1.22 | 97.6% | No significant toxicity |
| 50 | 1.15 | 92.0% | Minimal toxicity |
| 100 | 1.00 | 80.0% | Mild toxicity |
| 250 | 0.63 | 50.4% | Approx. IC₅₀ |
| 500 | 0.25 | 20.0% | High toxicity |
| 1000 | 0.05 | 4.0% | Severe toxicity |
From this hypothetical data, a suitable concentration for a labeling experiment would be in the 10-50 µM range, where cell viability is minimally affected.
Core Protocol: Stable Isotope Labeling
This protocol assumes an optimal, non-toxic concentration has been determined from the preliminary experiment.
-
Prepare Labeling Medium: Prepare fresh cell culture medium. For optimal tracing, it is recommended to use a minimal medium if your cell line can tolerate it, to avoid competition from other carbon sources.[10] Add this compound to the medium at the predetermined optimal concentration.
-
Cell Culture: Seed cells in appropriate culture vessels (e.g., 6-well or 10 cm plates) and grow to approximately 70-80% confluency.
-
Initiate Labeling: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.
-
Incubation: Place the cells back in the incubator. To capture the dynamics of the pathway, a time-course experiment is highly recommended (e.g., 0, 1, 4, 8, and 24 hours). The time to reach isotopic steady-state will vary depending on the cell type and metabolic flux.[11]
-
Cell Harvesting and Metabolite Extraction: This step is critical for preserving the metabolic state of the cells.
-
Quenching: Place the culture dish on dry ice. Aspirate the medium and immediately add a cold quenching/extraction solvent, typically an 80:20 mixture of methanol:water, pre-chilled to -80°C.
-
Scraping: Use a cell scraper to detach the cells into the solvent.
-
Collection: Collect the cell lysate/solvent mixture into a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet protein and cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. This sample is now ready for analysis or can be stored at -80°C.
-
Visualization of the Experimental Workflow
PART 3: Data Analysis and Interpretation
Mass Spectrometry Analysis
The extracted samples should be analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS). A method optimized for polar metabolites, such as Hydrophilic Interaction Liquid Chromatography (HILIC), is recommended.[12]
When analyzing the data, you are looking for specific mass shifts in metabolites. Since this compound contains two ¹³C atoms, any metabolite that incorporates the carboxymethyl moiety will have a mass that is 2.0067 Daltons higher than its unlabeled (M+0) counterpart.
Table 2: Expected Labeled Metabolites and Mass Shifts
| Metabolite | Unlabeled Mass (M) | Labeled Mass (M+2) | Description |
| S-(carboxymethyl)glutathione | 365.08 | 367.09 | Primary conjugation product |
| S-(carboxymethyl)cysteinylglycine | 236.06 | 238.07 | Product of γ-glutamyltransferase |
| S-(carboxymethyl)cysteine | 179.03 | 181.04 | Product of dipeptidase |
| N-acetyl-S-(carboxymethyl)cysteine | 221.04 | 223.05 | Mercapturic acid product |
Hypothetical Metabolic Pathway
The following diagram illustrates the anticipated primary metabolic fate of this compound.
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Application Notes & Protocols: Sample Preparation with Ethyl Bromoacetate-¹³C₂
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of Ethyl bromoacetate-¹³C₂ for the sample preparation of biological materials. Ethyl bromoacetate-¹³C₂ serves as a versatile and powerful tool, primarily as a derivatizing agent for thiol-containing metabolites and as a stable isotope-labeled internal standard for quantitative mass spectrometry. This guide moves beyond simple step-by-step instructions to explain the critical scientific principles behind each procedural choice, ensuring robust, reproducible, and accurate analytical outcomes. We present detailed protocols for sample quenching, metabolite extraction, derivatization, and preparation for analysis by both Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Foundational Principles: The 'Why' of Derivatization and Isotopic Labeling
The Challenge of Thiol Analysis
Thiol-containing metabolites, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcys), are central to cellular redox homeostasis, detoxification, and numerous enzymatic reactions. However, their quantitative analysis is notoriously difficult due to the high reactivity of the sulfhydryl (–SH) group.
-
Poor Chromatographic Retention: Many low-molecular-weight thiols are highly polar, resulting in poor retention on standard reversed-phase liquid chromatography (LC) columns.
Derivatization, or the chemical modification of the analyte, is the definitive solution to these problems. By "capping" the reactive sulfhydryl group, we stabilize the molecule and can tailor its chemical properties for improved analytical performance[1].
Ethyl Bromoacetate-¹³C₂ as a Derivatizing Agent
Ethyl bromoacetate is a potent alkylating agent that undergoes a nucleophilic substitution reaction with the sulfhydryl group of thiols. This reaction forms a stable thioether bond, effectively preventing oxidation.
The use of the stable isotope-labeled variant, Ethyl bromoacetate-¹³C₂, where the two carbons of the acetate moiety are heavy carbon-13 isotopes, provides two distinct advantages:
-
Chemical Derivatization: It functions identically to its unlabeled counterpart, stabilizing thiol metabolites for analysis.
-
Mass Tagging: It introduces a known mass shift (+2 Da) into the derivatized molecule. This is invaluable for mass spectrometry, allowing the derivatized analyte to be clearly distinguished from background noise and isobaric interferences[3].
The Gold Standard: Stable Isotope Dilution for Quantification
Accurate quantification in complex biological matrices (e.g., cell lysates, plasma) is hampered by matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte in the mass spectrometer[4][5]. The most reliable method to correct for these variations is Stable Isotope Dilution (SID).
In a SID workflow, a known quantity of a stable isotope-labeled version of the analyte is spiked into the sample at the earliest possible stage of preparation. Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies, derivatization kinetics, and ionization suppression. By measuring the ratio of the signal from the endogenous analyte to the labeled standard, one can calculate the absolute concentration of the analyte with high precision and accuracy[6][7]. Ethyl bromoacetate-¹³C₂ can be used to synthesize these labeled standards in situ or be used in conjunction with a labeled analyte standard.
Reagent Properties, Safety, and Handling
Before beginning any experimental work, it is critical to understand the properties and hazards associated with Ethyl bromoacetate.
| Property | Value | Source(s) |
| Chemical Formula | Br¹³CH₂¹³COOCH₂CH₃ | [8] |
| Molecular Weight | 168.99 g/mol (Labeled) | [8] |
| Appearance | Colorless to yellow liquid | [4] |
| Boiling Point | ~159 °C | [9] |
| Solubility | Insoluble in water; miscible with ethanol, ether, benzene, acetone | [4] |
| Storage Conditions | Store at room temperature, away from light, moisture, and oxidants | [4][8] |
Safety Precautions:
-
Toxicity: Ethyl bromoacetate is fatal if swallowed, inhaled, or in contact with skin. It is a strong irritant and a lachrymator (tear-producing agent)[4].
-
Handling: All work must be performed in a certified chemical fume hood. Operators must wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile). Ensure gloves are inspected before use and disposed of properly[4].
-
Fire Hazard: It is a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof ventilation and equipment[4].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, segregated from oxidants, acids, and bases[4].
Protocol: Quantitative Analysis of Cellular Thiols via LC-MS/MS
This protocol details the complete workflow from cell culture to LC-MS/MS-ready samples for the quantification of thiol metabolites like glutathione and cysteine using Ethyl bromoacetate-¹³C₂.
Workflow Overview
Caption: Workflow for NMR sample preparation.
Step-by-Step Methodology
Causality: NMR samples require a specific solvent (typically D₂O) to avoid a large interfering solvent signal. The pH must be precisely controlled as the chemical shifts of many metabolites are pH-dependent. Lyophilization is the most effective method to remove the initial extraction solvents without losing non-volatile metabolites.[10]
-
Quenching and Extraction: Follow the same procedure as for LC-MS (Section 3.2, Steps A & B) up to the point of collecting the cleared supernatant after centrifugation (Step C.2). Derivatization is typically not performed for general ¹³C tracer studies unless specifically targeting the derivatized product. A common alternative extraction for NMR is using boiling water.[10]
-
Lyophilization: Freeze the supernatant using liquid nitrogen and then dry it completely using a lyophilizer (freeze-dryer). This will result in a fine powder of extracted metabolites.
-
Reconstitution: Reconstitute the dried pellet in a known volume (e.g., 600 µL) of NMR buffer. This buffer should consist of:
-
Deuterium oxide (D₂O)
-
A suitable buffer to maintain pH (e.g., 50 mM phosphate buffer)
-
An internal chemical shift standard (e.g., 300 µM DSS or TSP)
-
Sodium azide (e.g., 300 µM) to inhibit microbial growth.[10]
-
-
pH Adjustment: Vortex the sample to fully dissolve the metabolites. Check the pH using a micro-pH electrode and carefully adjust it to a precise value (e.g., 7.40 ± 0.02) using dilute NaOD and DCl in D₂O.[10]
-
Final Preparation: Centrifuge the reconstituted sample to pellet any remaining insoluble material. Transfer the clear supernatant to a 5 mm NMR tube for analysis.
References
-
Sutton, T. R., et al. (2021). A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. Redox Biology, 41, 101893. [Link]
-
Lu, W., & Rabinowitz, J. D. (2016). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 85, 809-835. [Link]
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Vuckovic, D. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Concordia University Spectrum Research Repository. [Link]
-
Mass Spectrometry Research Facility, University of Oxford. Preparation of cell samples for metabolomics. University of Oxford. [Link]
-
Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 559. [Link]
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Riedl, J., et al. (2013). Quantitation of glutathione and its oxidation products in erythrocytes by multiple-label stable-isotope dilution. Analytical Biochemistry, 443(2), 167-173. [Link]
-
Dietmair, S., et al. (2010). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. Protocols Exchange. [Link]
-
Marvel, C. S., & du Vigneaud, V. (1931). Ethyl bromoacetate. Organic Syntheses, 11, 48. [Link]
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Li, Y., et al. (2023). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. Glycobiology, 33(1), 1-10. [Link]
-
Lanke, K., et al. (2021). Quantitative analysis of the glutathione pathway cellular metabolites by targeted liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1184, 122971. [Link]
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Buescher, J. M., et al. (2010). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 21(5), 651-658. [Link]
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Organomation. (n.d.). Metabolomics Sample Preparation. Organomation. [Link]
-
Li, L., et al. (2021). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. Frontiers in Chemistry, 9, 705597. [Link]
-
National Toxicology Program. (1995). Nomination Background: Ethyl bromoacetate. National Institutes of Health. [Link]
-
Qiu, Y., et al. (2012). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Analytical and Bioanalytical Chemistry, 404(5), 1341-1349. [Link]
-
Zhang, S., et al. (2022). Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics. Metabolites, 12(10), 920. [Link]
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Zhang, R., et al. (2019). Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS. Molecules, 24(19), 3538. [Link]
-
Schyrr, B., et al. (2021). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology, 2295, 233-247. [Link]
-
Gika, H. G., et al. (2023). Integration of a derivatization protocol and LC–MS sequential window acquisition of all theoretical mass spectra strategy for amino acid determination. Journal of Mass Spectrometry, 58(8), e4964. [Link]
-
Agilent Technologies. (2017). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent Technologies. [Link]
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Creative Biolabs. (n.d.). Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics. Creative Biolabs. [Link]
-
Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(12), 5203-5211. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Ethyl Bromoacetate-¹³C₂ Alkylation Reactions
Welcome to the technical support center for troubleshooting alkylation reactions involving ethyl bromoacetate-¹³C₂. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields for this critical carbon-carbon bond-forming reaction. The use of isotopically labeled reagents like ethyl bromoacetate-¹³C₂ necessitates high-efficiency reactions to conserve valuable material and ensure the integrity of labeling studies.
This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from common high-level questions to a systematic, symptom-based troubleshooting guide.
Part 1: Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common culprits I should investigate first?
Low yield in an enolate alkylation is typically traced back to one of three areas: inefficient enolate formation, competing side reactions, or reagent/system impurity.
-
Incomplete Enolate Formation: The reaction's success hinges on the quantitative conversion of your starting carbonyl compound to its corresponding enolate. If deprotonation is incomplete, the remaining starting material can react with the enolate in side reactions (e.g., aldol or Claisen condensation) or simply remain unreacted.[1][2] The choice of base and reaction conditions is paramount.
-
Competing Side Reactions: The enolate is a potent nucleophile, but it can also act as a base. This can lead to an E2 elimination reaction with your ethyl bromoacetate-¹³C₂, especially if there is steric hindrance.[3][4][5] Other possible side reactions include O-alkylation (the enolate attacks with its oxygen atom instead of the carbon) and polyalkylation, where the product is deprotonated and reacts again.[6]
-
Reagent and System Contamination: Moisture is the enemy of enolates. Any water in the solvent, glassware, or reagents will protonate the enolate, quenching the reaction. Similarly, the purity of your base and the stability of the ethyl bromoacetate are critical. Ethyl bromoacetate is a lachrymator and can hydrolyze or degrade if not stored properly under inert, dry conditions.[7]
Q2: How do I choose the right base for my specific substrate (ketone, ester, etc.)?
The ideal base should be strong enough to deprotonate the α-carbon of your carbonyl compound completely and irreversibly, but not so nucleophilic that it attacks the carbonyl group itself.
-
For Ketones & Esters (pKa ~20-25): A very strong, non-nucleophilic, sterically hindered base is often the best choice. Lithium diisopropylamide (LDA) is the gold standard for this.[1][3] Its bulkiness prevents it from acting as a nucleophile, and its high basicity (pKa of diisopropylamine is ~36) ensures rapid and complete deprotonation, especially at low temperatures like -78 °C.[6][8][9]
-
For 1,3-Dicarbonyls (e.g., Malonic Esters, pKa ~13): These substrates are significantly more acidic. Milder bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) are sufficient to achieve full deprotonation and are often more practical and economical.[3][4]
-
Important Consideration: When alkylating an ester, avoid using an alkoxide base (like NaOEt) that does not match the ester's alcohol portion, as this can lead to transesterification side reactions.
Q3: My ethyl bromoacetate-¹³C₂ is several months old. How can I check for degradation?
Ethyl bromoacetate can degrade, primarily through hydrolysis to bromoacetic acid and ethanol, especially if exposed to moisture.[7] Before committing your valuable substrate, it is wise to check its purity. A simple ¹H NMR spectrum is the most effective method.
-
Expected Spectrum: A clean spectrum should show a triplet for the methyl protons (~1.3 ppm), a quartet for the methylene protons of the ethyl group (~4.2 ppm), and a singlet for the bromo-methylene protons (~3.8 ppm).
-
Signs of Degradation: Look for the appearance of new peaks, particularly a broad singlet corresponding to the carboxylic acid proton of bromoacetic acid, or peaks corresponding to free ethanol.
Always store ethyl bromoacetate-¹³C₂ in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark place.[7]
Part 2: Systematic Troubleshooting Guide
This section is organized by the specific experimental outcome you are observing.
Symptom 1: Low Conversion (Significant Starting Material Recovered)
If you are recovering a large amount of your initial carbonyl compound, the issue likely lies with the deprotonation/enolate formation step.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Base Strength | The pKa of the base's conjugate acid is not sufficiently higher than the pKa of your carbonyl's α-proton, leading to an unfavorable equilibrium instead of complete deprotonation. | Switch to a stronger base. For a typical ketone, if NaH is failing, move to LDA. |
| Base Inactivity | Sodium hydride (NaH) can form a passivating layer of sodium hydroxide/oxide. Commercial LDA solutions can degrade over time, leading to a lower effective concentration. | Use fresh NaH (rinse with dry hexanes if necessary, with extreme caution) or titrate your LDA solution before use to determine its exact molarity. |
| Presence of Protic Contaminants | Water or other protic impurities in the solvent, reagents, or on the glassware will be deprotonated by the base or will quench the enolate as it forms. | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents from a reputable supplier or distill/dry them using standard methods (e.g., over sodium/benzophenone). |
| Reaction Temperature Too Low | While low temperatures are crucial for kinetic control, some deprotonation reactions may have a higher activation energy and require slightly elevated temperatures to proceed at a reasonable rate. | If using NaH, you may need to gently warm the reaction mixture (e.g., to room temperature or 40 °C) to initiate and complete the deprotonation before cooling for the alkylation step. |
Symptom 2: Multiple Products Observed (Low Selectivity)
The formation of multiple products indicates that your reactive enolate is participating in undesired reaction pathways.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Polyalkylation | After the first successful alkylation, the product still has an α-proton which can be deprotonated by any remaining base or unreacted enolate, leading to a second alkylation.[6] | Use a strong base like LDA to ensure 100% conversion to the enolate before adding the ethyl bromoacetate-¹³C₂. This removes any competing base from the reaction mixture. Use a slight excess (1.05-1.1 eq) of the enolate relative to the alkylating agent. |
| Self-Condensation (Claisen/Aldol) | If enolate formation is not complete or is reversible, the generated enolate can attack the carbonyl group of the unreacted starting material.[1][2][3] | Ensure rapid and irreversible enolate formation. Add the carbonyl substrate slowly to a solution of a strong base (like LDA) at low temperature (-78 °C). This ensures the base is always in excess. |
| O- vs. C-Alkylation | Enolates are ambident nucleophiles. C-alkylation is usually desired and is favored in polar aprotic solvents (like THF). O-alkylation can be favored in polar protic solvents or with changes in the metal counter-ion. | Use a polar aprotic solvent like THF. The lithium counter-ion from LDA generally favors C-alkylation due to coordination with the carbonyl oxygen. |
| E2 Elimination | The enolate acts as a base, abstracting a proton from the ethyl bromoacetate to form an alkene (via an elimination pathway), which is competitive with the desired S | This is less common with primary halides like ethyl bromoacetate but can be exacerbated by sterically hindered substrates. Ensure the reaction temperature is kept as low as possible during the addition. |
| Thermodynamic vs. Kinetic Product | For an unsymmetrical ketone, deprotonation can occur at two different sites. The kinetic enolate forms faster at the less-substituted position, while the thermodynamic enolate is more stable and forms at the more-substituted position under equilibrating conditions.[2][6][8][9] | To favor the kinetic product, use a bulky base (LDA) at low temperature (-78 °C).[8][9] To favor the thermodynamic product, use a smaller, weaker base (NaH, NaOEt) at a higher temperature (room temp or above) to allow equilibrium to be established. |
Part 3: Key Experimental Protocols
Safety Note: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ethyl bromoacetate is a potent lachrymator.[7][10]
Protocol 1: General Procedure for Kinetic Alkylation (LDA)
This protocol is designed to favor alkylation at the less sterically hindered position of an unsymmetrical ketone.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Reagent Preparation: In the flask, create an LDA solution by dissolving diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at 0 °C to ensure complete formation of LDA, then re-cool to -78 °C.
-
Enolate Formation: Dissolve your carbonyl substrate (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise via syringe to the LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.
-
Alkylation: Add pure ethyl bromoacetate-¹³C₂ (1.0-1.2 eq) dropwise to the enolate solution, keeping the temperature at -78 °C.
-
Reaction & Quench: Stir the reaction mixture at -78 °C for 2-4 hours (or as determined by TLC analysis). Once complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 2: General Procedure for Thermodynamic Alkylation (NaH)
This protocol is suitable for 1,3-dicarbonyl compounds or for forming the more stable, substituted enolate from a ketone.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, nitrogen/argon inlet, reflux condenser, and a rubber septum.
-
Base Preparation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the flask. Carefully wash the NaH with anhydrous hexanes (x3) to remove the oil, decanting the hexanes each time under an inert atmosphere. Add anhydrous THF to the flask.
-
Enolate Formation: Dissolve your carbonyl substrate (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases (typically 1-2 hours). This indicates complete enolate formation.
-
Alkylation: Cool the solution to 0 °C. Add pure ethyl bromoacetate-¹³C₂ (1.1 eq) dropwise.
-
Reaction & Quench: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Part 4: Mechanistic Insights & Visualizations
Understanding the underlying mechanisms and decision-making processes is key to effective troubleshooting.
Core Reaction Pathway
The fundamental process involves two key steps: deprotonation to form a nucleophilic enolate, followed by an SN2 attack on the ethyl bromoacetate-¹³C₂ electrophile.[3][4][11][12]
Caption: The two-stage mechanism of enolate alkylation.
Troubleshooting Decision Tree
Use this flowchart to systematically diagnose issues with your reaction.
Caption: Controlling regioselectivity in enolate formation.
References
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. [Link]
-
Journal of the American Chemical Society. (2026, January 20). Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. [Link]
-
Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions. [Link]
-
NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Evans, M. (2023, February 14). Alkylation of Enolates [Video]. YouTube. [Link]
-
Fiveable. Alkylation of enolates | Organic Chemistry II Class Notes. [Link]
-
The Organic Chemistry Tutor. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA [Video]. YouTube. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (n.d.). Alkylation of enolates. Oxford University Press. [Link]
-
Organic Syntheses. ethyl bromoacetate. [Link]
-
Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. [Link]
-
JoVE. (2023, April 30). Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis. [Link]
-
Chemistry Steps. Alkylation of Enolates Alpha Position. [Link]
-
University of Calgary. Ch21: Which bases?. [Link]
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Technical Support Center: Optimizing Ethyl Bromoacetate-¹³C₂ Labeling Efficiency for Mass Spectrometry
Welcome to the technical support center for optimizing labeling efficiency with Ethyl bromoacetate-¹³C₂. This guide is designed for researchers, scientists, and drug development professionals who are leveraging stable isotope labeling for mass spectrometry-based quantification and tracer studies. Here, we will delve into the critical aspects of experimental design, troubleshooting common issues, and ensuring the scientific integrity of your results.
Introduction to Ethyl Bromoacetate-¹³C₂ Labeling
Ethyl bromoacetate-¹³C₂ is a powerful reagent for introducing a stable isotope label into molecules containing nucleophilic functional groups, such as thiols (cysteine residues in proteins), amines, and carboxylates. The two ¹³C atoms provide a distinct +2 Da mass shift, facilitating the differentiation and quantification of labeled versus unlabeled species in a mass spectrometer. This technique is invaluable for a range of applications, including quantitative proteomics, metabolomics, and pharmacokinetic studies.[1][2]
The core of the labeling reaction is an SN2 nucleophilic substitution, where a nucleophile on the target molecule attacks the carbon atom bonded to the bromine, displacing the bromide ion. The efficiency of this reaction is paramount for accurate quantification and is influenced by several factors, including pH, temperature, reactant concentrations, and the presence of interfering substances.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with Ethyl bromoacetate-¹³C₂.
Q1: What are the optimal storage and handling conditions for Ethyl bromoacetate-¹³C₂?
A1: Proper storage and handling are critical to maintain the reagent's integrity. Ethyl bromoacetate-¹³C₂ should be stored at room temperature, protected from light and moisture.[1] It is a flammable liquid and should be kept away from heat sources and open flames.[3] Due to its toxicity and lachrymatory nature (it can cause tearing), all handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
Q2: What is the ideal pH for the labeling reaction?
A2: The optimal pH depends on the target nucleophile. For labeling cysteine residues in proteins, a pH between 7.5 and 8.5 is generally recommended. At this pH, the thiol group (-SH) is sufficiently deprotonated to its more nucleophilic thiolate form (-S⁻), which readily reacts with the electrophilic carbon of the ethyl bromoacetate. At lower pH values, the thiol is protonated and less reactive. At very high pH, the risk of side reactions, such as hydrolysis of the ester group on the reagent or denaturation of proteins, increases.
Q3: How can I remove unreacted Ethyl bromoacetate-¹³C₂ after the labeling reaction?
A3: Removing excess labeling reagent is crucial to prevent unwanted labeling of other molecules and to avoid interference in downstream mass spectrometry analysis. Several methods can be employed:
-
Dialysis or Buffer Exchange: For macromolecular samples like proteins, dialysis or buffer exchange using spin columns with an appropriate molecular weight cutoff (MWCO) is highly effective.
-
Quenching: The reaction can be quenched by adding a small molecule containing a highly reactive nucleophile, such as dithiothreitol (DTT) or β-mercaptoethanol. The quencher will react with the remaining ethyl bromoacetate.
-
Chromatography: For smaller molecules, chromatographic techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) can be used to separate the labeled product from the excess reagent.
Q4: My labeling efficiency is low. What are the potential causes?
A4: Low labeling efficiency can stem from several factors. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Common culprits include suboptimal pH, insufficient reagent concentration, presence of competing nucleophiles, or degradation of the labeling reagent.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during Ethyl bromoacetate-¹³C₂ labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Incorrect pH: The target nucleophile is not sufficiently reactive. | Verify and adjust the pH of the reaction buffer to the optimal range for your target molecule (e.g., pH 7.5-8.5 for thiols). |
| Degraded Reagent: Ethyl bromoacetate-¹³C₂ has hydrolyzed due to improper storage. | Use a fresh aliquot of the labeling reagent. Ensure proper storage conditions are maintained.[1] | |
| Insufficient Reagent Concentration: The molar excess of the labeling reagent is too low. | Increase the molar excess of Ethyl bromoacetate-¹³C₂. A 10 to 20-fold molar excess over the target nucleophile is a good starting point. | |
| Presence of Competing Nucleophiles: Other molecules in the sample (e.g., Tris buffer, other free thiols) are reacting with the labeling reagent. | If possible, use a non-nucleophilic buffer such as HEPES or phosphate buffer. Consider a purification step to remove interfering small molecules before labeling. | |
| Incomplete Labeling | Short Reaction Time: The reaction has not proceeded to completion. | Increase the incubation time. Monitor the reaction progress over time to determine the optimal duration. |
| Low Reaction Temperature: The reaction kinetics are too slow. | Increase the reaction temperature. For many protein labeling reactions, room temperature is sufficient, but gentle heating (e.g., 37°C) can sometimes improve efficiency.[5] Be mindful of the thermal stability of your analyte. | |
| Non-Specific Labeling | pH is too high: Highly alkaline conditions can promote side reactions with other functional groups like amines. | Lower the reaction pH to the optimal range for your target nucleophile to enhance specificity. |
| Excessive Reagent Concentration: A very high molar excess of the labeling reagent can lead to off-target reactions. | Optimize the molar excess of Ethyl bromoacetate-¹³C₂ to the minimum required for complete labeling of the target site. | |
| Mass Spectrum Issues | Poor Signal-to-Noise: Low abundance of the labeled species. | In addition to optimizing labeling efficiency, ensure that sample preparation for mass spectrometry is adequate. This includes proper desalting and concentration of the sample. |
| Complex Isotopic Pattern: Presence of both labeled and unlabeled species, or multiple labeling events. | This could indicate incomplete labeling or non-specific labeling. Refer to the troubleshooting steps above. High-resolution mass spectrometry can help to resolve complex isotopic patterns.[6] | |
| Ion Suppression: Matrix effects are reducing the signal of the labeled analyte. | The use of a stable isotope-labeled internal standard, such as the product of your labeling reaction, is the best way to correct for ion suppression.[7][8] Proper sample cleanup and chromatographic separation can also mitigate matrix effects. |
Experimental Workflow for Labeling a Cysteine-Containing Peptide
This protocol provides a general workflow for labeling a synthetic peptide containing a single cysteine residue with Ethyl bromoacetate-¹³C₂.
Mass Spectrometry Analysis: Key Considerations
The primary goal of using Ethyl bromoacetate-¹³C₂ is to generate a distinct isotopic signature for accurate quantification.
-
Mass Shift: The incorporation of two ¹³C atoms results in a mass increase of 2.0067 Da per labeled site.
-
Isotopic Distribution: The mass spectrum of the labeled species will show a characteristic isotopic pattern shifted by +2 Da compared to the unlabeled counterpart.
-
Quantification: The relative abundance of the labeled and unlabeled species can be determined by comparing the peak areas of their respective isotopic clusters. Stable isotope-labeled internal standards are crucial for correcting for variability in sample processing and mass spectrometric analysis.[9][10][11][12]
Conclusion
Optimizing the labeling efficiency of Ethyl bromoacetate-¹³C₂ is essential for generating high-quality, reproducible data in mass spectrometry-based studies. By carefully controlling reaction conditions, diligently troubleshooting potential issues, and employing sound analytical practices, researchers can confidently utilize this powerful tool for a wide range of applications in drug development and life sciences.
References
-
National Toxicology Program. (1996). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). U.S. Department of Health and Human Services. [Link]
-
Chemsrc. (2025). Ethyl bromoacetate-¹³C₂. [Link]
-
Kyle, J. E., et al. (2020). Analyzing Mass Spectrometry Imaging Data of ¹³C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 10(9), 355. [Link]
-
Patti, G. J., et al. (2012). Addressing the current bottlenecks of metabolomics: Isotopic Ratio Outlier Analysis™, an isotopic-labeling technique for accurate biochemical profiling. Future Science, 4(1), 15-20. [Link]
-
Wu, J. T., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 115, 333-338. [Link]
-
Mazur, O., et al. (2017). Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling. ACS Chemical Biology, 12(4), 1010-1019. [Link]
-
Dias, D. A., et al. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites, 6(2), 16. [Link]
-
PharmiWeb.com. (2025). Internal Standards for Protein Quantification by LC-MS/MS. [Link]
-
Allen, D. K., & Young, J. D. (2013). Quantification of Peptide m/z Distributions from ¹³C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 85(1), 478-485. [Link]
-
Organic Syntheses. (n.d.). Ethyl bromoacetate. [Link]
-
Bedia, C., et al. (2015). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 7(19), 2475-2494. [Link]
-
Motori, E., & Giavalisco, P. (2023). ¹³C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology, 2675, 181-194. [Link]
-
National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. [Link]
-
New Jersey Department of Health and Senior Services. (n.d.). Hazard Summary: Ethyl Bromoacetate. [Link]
-
Chepanoske, C. L., et al. (2012). A New Strategy of Using O¹⁸-labeled Iodoacetic Acid for Mass Spectrometry-Based Protein Quantitation. Journal of the American Society for Mass Spectrometry, 23(5), 878-886. [Link]
-
ResearchGate. (n.d.). Reactions and conditions. a: THF, ethyl bromoacetate, room temperature,.... [Link]
-
Ataman Kimya. (n.d.). Ethyl Bromoacetate. [Link]
-
Ovid. (n.d.). Addressing the current bottlenecks of metabolomics: Isotopic Ratio Outlier Analysis™, an isotopic-labeling technique for accurate biochemical profiling. [Link]
-
NPTEL - National Programme on Technology Enhanced Learning. (2019, May 6). #85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology [Video]. YouTube. [Link]
-
J. S. Dickschat. (2017). Isotopic labelings for mechanistic studies. Natural Product Reports, 34(10), 1131-1153. [Link]
-
Edison, A. S., et al. (2015). An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 545. [Link]
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- 5. researchgate.net [researchgate.net]
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Common side reactions of Ethyl bromoacetate-13C2 with proteins and how to avoid them.
Welcome to the technical support guide for using Ethyl bromoacetate-13C2 in protein modification experiments. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the chemistry of this versatile alkylating agent, troubleshoot common issues, and ensure the success of your experiments.
Introduction: Understanding this compound
Ethyl bromoacetate is a potent alkylating agent used to modify nucleophilic amino acid residues in proteins.[1] The isotopically labeled version, this compound, incorporates two Carbon-13 atoms, providing a distinct mass signature that is invaluable for tracking modifications in mass spectrometry-based proteomics and drug discovery applications.[2] Its primary application is the irreversible alkylation of cysteine residues to prevent the reformation of disulfide bonds after reduction, a critical step in many proteomics workflows.[3][4] However, its electrophilic nature means it can react with other nucleophilic residues, leading to unintended side reactions that can complicate data analysis and interpretation.[4][5] This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and why?
The primary and intended target for alkylation by ethyl bromoacetate is the sulfhydryl (thiol) group of cysteine residues.[3][5] The reason for this selectivity lies in the nucleophilicity of the amino acid side chains. For alkylation to occur, the target residue must act as a nucleophile, attacking the electrophilic carbon atom of the ethyl bromoacetate.
The thiol group of cysteine has a pKa of approximately 8.5.[6] At a pH close to this pKa (e.g., pH 8.0-8.5), a significant fraction of cysteine residues will be deprotonated to form the highly nucleophilic thiolate anion (-S⁻). This thiolate is the most reactive nucleophile available on the protein surface under these conditions, making cysteine the preferred site of modification.[3][7]
Q2: What are the most common off-target or side reactions?
While cysteine is the primary target, other amino acid residues with nucleophilic side chains can also be alkylated, especially under non-optimal conditions.[4] These side reactions can lead to heterogeneous protein populations and interfere with downstream analysis.
The most frequently observed off-target modifications occur at:
-
Histidine: The imidazole ring of histidine is nucleophilic and can be readily alkylated.
-
Lysine: The ε-amino group of lysine can be alkylated, particularly if the reaction pH drifts above 9.
-
Methionine: The sulfur atom in the thioether side chain of methionine is susceptible to alkylation.[4][8]
-
Peptide N-terminus: The free α-amino group at the N-terminus of the protein can also react.[4]
Alkylation of aspartate and glutamate residues is also possible but generally occurs less frequently.
Q3: What are the consequences of these side reactions?
Side reactions can have several negative consequences for your experiment:
-
Incorrect Protein Identification: Unexpected mass shifts on peptides can lead to failed identifications in database searches or misidentification of post-translational modifications.
-
Altered Protein Structure and Function: Modification of residues in active sites or at protein-protein interaction interfaces can alter the protein's biological activity.
-
Sample Heterogeneity: A mixed population of proteins with different modifications complicates analysis and reduces the signal for the correctly modified species.
-
Reduced Labeling Efficiency: If the reagent is consumed by off-target reactions, the efficiency of labeling the intended cysteine residues may be reduced.
Troubleshooting Guide: Avoiding Side Reactions
This section provides actionable strategies to maximize the specificity of your labeling experiments and troubleshoot common problems.
Issue 1: Low Specificity / High Incidence of Off-Target Modifications
The root cause of low specificity is almost always related to reaction conditions that either reduce the reactivity of cysteine or enhance the reactivity of other nucleophilic residues.
Root Cause Analysis & Solution:
| Parameter | Why It Matters | Recommended Action |
| pH | pH is the most critical factor for selectivity.[3] At pH > 9, lysine's amino group becomes deprotonated and highly nucleophilic. At pH < 7.5, cysteine's thiol is mostly protonated, reducing its reactivity and allowing slower side reactions to become more prominent. | Maintain a reaction pH between 8.0 and 8.5. Use a robust buffer system (e.g., HEPES, Tris, or Ammonium Bicarbonate) at a sufficient concentration (50-100 mM) to prevent pH shifts during the reaction.[7] |
| Reagent Concentration | A large excess of this compound can drive the reaction to completion but also increases the likelihood of modifying less reactive sites.[3] | Perform a titration experiment. Start with a 5- to 10-fold molar excess of the alkylating agent over the reducing agent (e.g., DTT) used. Analyze the results by mass spectrometry to find the lowest concentration that provides complete cysteine alkylation with minimal side products. |
| Reaction Time & Temperature | The desired reaction with cysteine is typically fast. Prolonged incubation times or elevated temperatures provide more opportunity for slower, off-target reactions to occur.[3][4] | Optimize incubation time and temperature. For most proteins, alkylation is complete within 30-60 minutes at room temperature (20-25°C).[8] Avoid unnecessarily long incubations or heating unless empirically shown to be necessary. |
| Light Exposure | Haloacetamide reagents like iodoacetamide are known to be light-sensitive, which can lead to the formation of reactive byproducts. While ethyl bromoacetate is more stable, it is good practice to minimize light exposure. | Perform the alkylation step in the dark. [8] Use amber-colored microcentrifuge tubes or wrap your tubes in aluminum foil to protect the reaction from light. |
Issue 2: Incomplete Alkylation of Cysteine Residues
If you observe peptides with unmodified cysteines, the alkylation reaction has not gone to completion.
Root Cause Analysis & Solution:
-
Incomplete Reduction: The primary prerequisite for alkylation is a free thiol. If disulfide bonds are not fully reduced, the cysteine residues involved will not be available to react.
-
Solution: Ensure your reducing agent (e.g., DTT or TCEP) is fresh and used at a sufficient concentration (typically 5-10 mM). Incubate for 1 hour at 56°C for DTT to ensure complete reduction.[8]
-
-
Reagent Degradation: Ethyl bromoacetate can hydrolyze in aqueous solutions over time.
-
Solution: Prepare your stock solution of this compound fresh before each experiment. Dissolve it in a dry, water-miscible organic solvent like DMSO or acetonitrile before diluting it into your aqueous reaction buffer.
-
-
Insufficient Reagent: The concentration of the alkylating agent may be too low.
-
Solution: As mentioned above, ensure you are using a sufficient molar excess. A common starting point is a concentration of 20 mM for the alkylating agent when the reducing agent is at 5 mM.[8]
-
Issue 3: Protein Precipitation During or After Alkylation
Precipitation indicates a loss of protein solubility, which can be caused by the modification itself or by the reaction conditions.
Root Cause Analysis & Solution:
-
Loss of Charge: Alkylating charged residues like lysine, aspartate, or glutamate neutralizes their charge, which can alter the protein's isoelectric point and reduce its solubility.
-
Solution: Follow the steps in "Issue 1" to minimize side reactions, especially by carefully controlling the pH to avoid modifying lysine.
-
-
Denaturant Removal: Alkylation is often performed in the presence of denaturants like urea or guanidinium HCl to expose buried cysteine residues. If the denaturant is removed too quickly, the modified protein may not refold correctly and aggregate.
-
Solution: If using denaturants, consider a stepwise dialysis or buffer exchange protocol to remove them gradually, allowing the protein more time to refold.
-
Experimental Protocols
Protocol 1: Standard Protein Reduction and Alkylation
This protocol is a starting point for the efficient and specific alkylation of cysteine residues in a purified protein sample or complex protein lysate.
Materials:
-
Protein solution (1-5 mg/mL)
-
Urea (for denaturation, optional)
-
1 M Dithiothreitol (DTT), freshly prepared
-
Ammonium Bicarbonate buffer (e.g., 100 mM, pH ~8.2)
-
This compound
-
Dry DMSO or Acetonitrile (ACN)
Procedure:
-
Denaturation (if required): If your protein is folded and cysteines are buried, add solid urea to your protein solution to a final concentration of 8 M.
-
Reduction: Add 1 M DTT to the protein solution to a final concentration of 10 mM. Vortex gently and incubate at 56°C for 1 hour to reduce all disulfide bonds.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: a. Prepare a fresh stock solution of this compound (e.g., 200 mM in dry DMSO). b. Add the stock solution to the protein sample to a final concentration of 20 mM. c. Vortex gently and incubate at room temperature for 45 minutes in the dark.[8]
-
Quenching: To stop the reaction, add 1 M DTT to a final concentration of 20 mM (to exceed the alkylating agent concentration). Incubate for 15 minutes at room temperature.[9] This will consume any remaining unreacted ethyl bromoacetate.
Protocol 2: Post-Reaction Cleanup - Buffer Exchange
After quenching, it is crucial to remove the excess reagents and byproducts. Size-exclusion chromatography or dialysis are effective methods.
Procedure (using a spin desalting column):
-
Equilibrate Column: Choose a desalting column with a molecular weight cutoff (MWCO) appropriate for your protein. Equilibrate the column with your desired final buffer according to the manufacturer's instructions.
-
Load Sample: Apply your quenched reaction mixture to the center of the column bed.
-
Centrifuge: Spin the column according to the manufacturer's protocol.
-
Collect Protein: The purified protein will be in the collection tube, free from salts, quenching agents, and unreacted alkylating agent.
References
-
Puchalska, M., et al. (2015). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. [Link]
-
Rath, A., et al. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Central Science. [Link]
-
National Toxicology Program. (1996). Nomination Background: Ethyl bromoacetate. [Link]
-
Wang, M., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. International Journal of Mass Spectrometry. [Link]
-
Grecu, R., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Molecular Modeling. [Link]
-
G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. [Link]
-
Wikipedia. (n.d.). Ethyl bromoacetate. [Link]
-
Grecu, R., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. PubMed. [Link]
-
Xu, Y., et al. (2023). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of the American Society for Mass Spectrometry. [Link]
-
Luo, S., et al. (2022). Fast Cysteine Bioconjugation Chemistry. Chemistry – A European Journal. [Link]
Sources
- 1. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 2. isotope.com [isotope.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Aqueous Solubility of Ethyl bromoacetate-13C2
Welcome to the technical support guide for Ethyl bromoacetate-13C2. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you overcome the inherent challenges of working with this compound in aqueous environments, ensuring the integrity and success of your experiments.
Section 1: Understanding the Core Challenges (FAQs)
This section addresses the fundamental properties of this compound that underpin its challenging behavior in aqueous buffers.
Q1: Why is this compound poorly soluble in aqueous buffers?
Ethyl bromoacetate is an ester with a chemical formula of BrCH₂CO₂C₂H₅.[1] Its structure contains both a polar ester group and nonpolar regions, specifically the ethyl group (-C₂H₅) and the bromo-methyl group (-CH₂Br). While the ester group can interact with water molecules, the overall hydrophobic character of the molecule limits its ability to dissolve in water. Consequently, it is classified as insoluble in water.[1][2][3] The carbon-13 isotopes in this compound do not alter its fundamental chemical structure or polarity, so it exhibits the same solubility characteristics as its unlabeled counterpart.[4][5]
Q2: I've noticed my solution's pH changes over time and the compound loses activity. What is happening?
This is a critical issue related to the compound's chemical stability. Ethyl bromoacetate is an ester and is susceptible to hydrolysis, a chemical reaction with water.[6] This reaction breaks the ester bond, yielding bromoacetic acid and ethanol.
Reaction: BrCH₂CO₂C₂H₅ + H₂O ⇌ BrCH₂COOH + C₂H₅OH
The rate of this degradation is highly dependent on pH.[2] Hydrolysis is significantly accelerated in both highly acidic and, particularly, in neutral to alkaline conditions.[2][7] The production of bromoacetic acid will cause the pH of an unbuffered solution to drop over time. The estimated half-life of the compound is approximately 8 days at pH 7 but shortens to just 18 hours at pH 8, highlighting its instability in typical biological buffers.[2] Therefore, preparing fresh solutions and controlling the pH are paramount for experimental reproducibility.
Q3: Does the ¹³C₂ isotopic label affect the solubility or stability of the molecule?
No. The ¹³C₂ label indicates that the two carbon atoms of the acetate backbone have been replaced with the stable, non-radioactive carbon-13 isotope. This substitution increases the molecular weight slightly (from ~167 g/mol to ~169 g/mol ) but does not change the electron distribution, polarity, or chemical reactivity of the molecule.[4][5] Therefore, all solubility and stability considerations for standard Ethyl bromoacetate apply directly to its ¹³C₂ labeled form.
Section 2: Troubleshooting Guide & Recommended Protocols
This section provides step-by-step solutions for common solubility problems encountered during experiments.
Issue: My this compound is not dissolving and is visible as an oily film or separate phase in my aqueous buffer.
This is the most common issue and stems from the compound's poor water solubility.[8] Direct addition to a buffer is unlikely to succeed. The following methods are recommended, starting with the simplest approach.
Solution A: The Co-Solvent Method
Causality: This technique involves dissolving the compound in a small volume of a water-miscible organic solvent to create a concentrated stock solution. This stock is then diluted into the aqueous buffer. The co-solvent acts as a bridge, overcoming the initial energy barrier to solvation. Given that Ethyl bromoacetate is soluble in solvents like ethanol and acetone, this is a logical first step.[2][6]
Recommended Co-Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
N,N-Dimethylformamide (DMF)
Experimental Protocol: Co-Solvent Stock Preparation
-
Materials: this compound, appropriate co-solvent (e.g., DMSO), sterile microcentrifuge tubes, precision pipette.
-
Stock Solution Preparation:
-
Accurately weigh or measure your required amount of this compound.
-
Add a minimal volume of the chosen co-solvent to create a high-concentration stock (e.g., 10-100 mM). Ensure the final concentration of the co-solvent in your experiment does not exceed a level that affects your system (typically <0.5%).
-
Vortex thoroughly until the compound is fully dissolved. The solution should be clear and free of any visible particulates.
-
-
Working Solution Preparation:
-
Add the required volume of the stock solution dropwise to your pre-warmed or room temperature aqueous buffer while vortexing or stirring gently.
-
Crucial QC Step: Visually inspect the final solution. If you observe any cloudiness, precipitation, or phase separation, the solubility limit has been exceeded.
-
Troubleshooting this Protocol:
-
Precipitation on Dilution: This means the aqueous buffer cannot support the final concentration. You can either (a) lower the final concentration of this compound or (b) slightly increase the percentage of the co-solvent, but always validate the new co-solvent concentration for compatibility with your experimental model.
Solution B: Surfactant-Mediated Solubilization
Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[9][10] These micelles have a hydrophobic core and a hydrophilic exterior. The poorly soluble Ethyl bromoacetate partitions into the hydrophobic core, while the hydrophilic shell allows the entire micelle structure to be dispersed in the aqueous buffer.[11]
Recommended Surfactants:
-
Polysorbate 20 (Tween® 20)
-
Polysorbate 80 (Tween® 80)
-
Polyoxyethylene castor oil derivatives (Kolliphor® EL)
Experimental Protocol: Surfactant Method
-
Materials: this compound, chosen surfactant (e.g., Tween® 20), aqueous buffer, magnetic stirrer.
-
Preparation:
-
Prepare the aqueous buffer containing the surfactant at a concentration well above its CMC (e.g., 0.1% - 1% w/v).
-
Slowly add the this compound directly to the surfactant-containing buffer while stirring vigorously.
-
Continue stirring until the solution becomes clear. Gentle warming (e.g., to 37°C) may aid dissolution but be mindful of accelerating hydrolysis.
-
-
QC Step: The final solution should be clear and homogenous. Some surfactants may cause minor foaming, which can be reduced by letting the solution sit briefly.
Diagram: Surfactant Micelle Formation
Caption: Surfactants form micelles above the CMC to encapsulate hydrophobic drugs.
Solution C: Cyclodextrin Inclusion Complexation
Causality: Cyclodextrins are cyclic oligosaccharides that have a truncated cone shape with a hydrophobic inner cavity and a hydrophilic exterior.[12] They can encapsulate "guest" molecules, like Ethyl bromoacetate, within their cavity if the guest has appropriate size and hydrophobicity.[13] This "host-guest" complex effectively masks the hydrophobic nature of the guest, making the entire complex water-soluble.[14]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Cyclodextrin Method
-
Materials: this compound, HP-β-CD, aqueous buffer, magnetic stirrer.
-
Preparation:
-
Dissolve the required amount of HP-β-CD in the aqueous buffer. A molar ratio of 1:1 (Drug:Cyclodextrin) is a good starting point, but this may need to be optimized.
-
Once the cyclodextrin is fully dissolved, slowly add the this compound while stirring.
-
Allow the solution to stir for several hours (or overnight at 4°C for sensitive applications) to ensure efficient complex formation.
-
-
QC Step: Filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved drug before use.
Diagram: Cyclodextrin Inclusion Complex
Caption: A cyclodextrin molecule encapsulating a guest drug molecule.
Section 3: Critical Parameters for Solution Stability
Successfully dissolving the compound is only half the battle. Maintaining its chemical integrity is equally important.
| Parameter | Recommendation & Rationale |
| pH Control | Maintain pH between 5.0 and 6.5. This is the range where the rate of ester hydrolysis is at its minimum.[7][15] Buffers like MES or citrate are suitable. Avoid phosphate or carbonate buffers if a pH above 7 is required, as they will significantly accelerate degradation.[2] |
| Temperature | Prepare solutions at room temperature or below. While heat can increase the rate of dissolution, it also exponentially increases the rate of hydrolysis.[16] Avoid heating unless absolutely necessary and for the shortest possible duration. |
| Solution Age | Always prepare solutions fresh for immediate use. Due to its inherent instability in aqueous media, storing stock or working solutions of this compound is strongly discouraged.[2] Pre-calculating needs and preparing only the required volume for an experiment minimizes waste and ensures consistent results. |
Section 4: Method Selection Guide
Choosing the right solubilization method depends on your specific experimental constraints.
| Method | Ease of Use | Max Concentration | Potential for Interference | Best For... |
| Co-Solvent | Easiest | Low to Moderate | High (organic solvents can affect cell viability, enzyme activity, etc.) | Initial screening, non-cellular assays where the solvent is known to be inert. |
| Surfactant | Moderate | Moderate | Moderate (surfactants can disrupt cell membranes or interact with proteins). | Cell-based assays where surfactant effects have been controlled for; in-vitro dissolution studies. |
| Cyclodextrin | Moderate | Moderate to High | Low (cyclodextrins are generally biocompatible and inert).[14] | In-vivo studies, cell-based assays requiring high concentrations, sensitive biochemical assays. |
Decision Workflow
Caption: A workflow to select the optimal solubilization method.
References
-
Ataman Kimya. (n.d.). ETHYL BROMOACETATE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. Retrieved from [Link]
-
National Toxicology Program. (1996). Nomination Background: Ethyl bromoacetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: ETHYL BROMOACETATE. Retrieved from [Link]
-
Di Ciaula, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Retrieved from [Link]
-
Kumar, S., & Singh, A. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy & BioAllied Sciences. Retrieved from [Link]
-
Lindeberg, G. (2008). Hydrolysis rate of ethyl acetate as function of pH and temperature. ResearchGate. Retrieved from [Link]
-
Lee, S., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology. Retrieved from [Link]
-
Ainurofiq, A., et al. (2021). A review on solubility enhancement methods for poorly water-soluble drugs. Journal of Reports in Pharmaceutical Sciences. Retrieved from [Link]
- Google Patents. (1994). Process to improve alkyl ester sulfonate surfactant compositions.
-
Wikipedia. (n.d.). Cyclodextrin. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl acetate rate of hydrolysis as function of pH and temperature. Retrieved from [Link]
-
ResearchGate. (2018). Cyclodextrins as pharmaceutical solubilizers. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics. Retrieved from [Link]
-
ACS Publications. (2021). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design. Retrieved from [Link]
-
Deshmukh, A. S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. ResearchGate. Retrieved from [Link]
-
Singh, N., & Sharma, L. (2014). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. Retrieved from [Link]
-
MDPI. (2022). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Molecules. Retrieved from [Link]
-
Journal of the Chinese Chemical Society. (1964). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Retrieved from [Link]
Sources
- 1. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 2. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. isotope.com [isotope.com]
- 5. This compound | CAS#:61898-49-5 | Chemsrc [chemsrc.com]
- 6. Ethyl bromoacetate | 105-36-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Minimizing byproducts in Ethyl bromoacetate-13C2 derivatization reactions.
Technical Support Center: Ethyl Bromoacetate-13C2 Derivatization
Welcome to the technical support guide for this compound derivatization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile alkylating agent. Our goal is to provide you with the expertise and field-proven insights necessary to optimize your reactions, minimize byproduct formation, and ensure the integrity of your analytical results.
Section 1: Foundational Principles of Derivatization
This section addresses the fundamental chemical reactions and the common pitfalls encountered during derivatization with this compound.
Q1: What is the primary chemical reaction when using this compound for derivatization?
A: The primary reaction is a bimolecular nucleophilic substitution (SN2). This compound is an alkylating agent that reacts with nucleophilic functional groups containing active hydrogens, such as thiols (-SH), phenols (-OH), and carboxylic acids (-COOH).[1] In this reaction, the nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond. The use of a ¹³C₂-labeled reagent allows for the introduction of a stable isotopic label, which is invaluable for quantitative analysis using mass spectrometry.
Caption: Competing reaction pathways leading to byproducts.
Section 2: Troubleshooting Guide: From Symptoms to Solutions
This section is formatted as a practical, problem-solving guide for issues observed during your experiments.
Q3: My chromatogram shows a large peak for unreacted this compound and my analyte. What causes this low yield?
A: A low yield of the desired derivative points to an incomplete reaction. Several factors could be the cause:
-
Suboptimal Reaction Conditions: The reaction kinetics may be too slow. Consider increasing the temperature or extending the reaction time. However, be mindful of the thermal stability of your analyte and the reagent. [2]* Incorrect pH: For derivatizing phenols and carboxylic acids, a base is required to deprotonate the active hydrogen, making the analyte a stronger nucleophile. [1]Without a suitable base, the reaction will be exceedingly slow.
-
Steric Hindrance: If the nucleophilic site on your analyte is sterically hindered, the reaction rate will be significantly reduced. More forceful conditions (higher temperature, stronger base) may be required.
-
Reagent Purity: Ensure your this compound has not degraded due to improper storage.
Troubleshooting Protocol: Optimizing Reaction Yield
-
Monitor Progress: Set up a time-course experiment. Analyze aliquots of your reaction mixture at set intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal reaction time. [1]2. Temperature Screen: If time is not the issue, perform the reaction at several temperatures (e.g., Room Temp, 50°C, 70°C).
-
Catalyst Check (for acids/phenols): Ensure you are using an appropriate, anhydrous base (e.g., potassium carbonate) and that it is fully dissolved or well-suspended in the reaction mixture.
-
Verify Reagent Activity: If possible, test the reagent with a simple, unhindered standard (e.g., 4-nitrothiophenol) to confirm its reactivity.
Q4: I am observing a significant byproduct peak identified as Bromoacetic acid-13C2. How do I eliminate it?
A: The presence of Bromoacetic acid-13C2 is a direct result of hydrolysis. Ethyl bromoacetate is highly sensitive to moisture. [3]Minimizing water is the most critical factor for a clean reaction.
Data Presentation: Impact of pH on Hydrolysis
The rate of ester hydrolysis is highly dependent on pH and temperature. While specific data for Ethyl bromoacetate is sparse, the general trend for similar esters like ethyl acetate provides a clear illustration of the risk at non-neutral pH.
| pH Value | Relative Hydrolysis Rate (at 25°C) | Implication for Derivatization |
| 3-5 | Low | Mildly acidic conditions are relatively safe from hydrolysis. |
| 7 | Baseline | Neutral pH presents a low but non-zero risk of hydrolysis. |
| 8 | ~10x Baseline | Mildly basic conditions significantly increase the hydrolysis rate. [4] |
| >10 | Very High | Strongly basic conditions will rapidly hydrolyze the ester reagent. |
| (Data conceptualized from trends reported for similar esters) | ||
| [4][5][6] | ||
| Troubleshooting Protocol: Ensuring Anhydrous Conditions |
-
Dry Your Solvents: Use high-purity, anhydrous grade solvents (e.g., acetonitrile, acetone). If necessary, dry the solvent using molecular sieves prior to use.
-
Dry Your Analyte: If your analyte is a solid, dry it under vacuum. If it is in solution, ensure the solvent is anhydrous.
-
Use an Inert Atmosphere: For highly sensitive reactions, perform the setup in a glove box or under a stream of dry nitrogen or argon gas.
-
Proper Reagent Handling: Store this compound under an inert atmosphere and in a desiccator. [1]When opening, allow the vial to come to room temperature first to prevent condensation of atmospheric moisture on the cold surface.
-
Add a Drying Agent: In some cases, adding anhydrous sodium sulfate to the reaction mixture can help scavenge trace amounts of water. [1]
Q5: My analysis shows multiple derivative peaks for a single analyte. What is happening?
A: This typically indicates over-alkylation, where the derivatizing agent has reacted with more than one functional group on your molecule.
Troubleshooting Protocol: Controlling Stoichiometry
-
Calculate Molar Ratios: Carefully calculate the molar quantities of your analyte and the derivatizing agent.
-
Reduce Reagent Excess: The derivatizing agent is almost always used in excess to drive the reaction to completion, but this excess can be too high. Start with a 1.5 to 2-fold molar excess of this compound over the number of reactive sites on the analyte.
-
Controlled Addition: If over-alkylation persists, try adding the derivatizing agent slowly to the reaction mixture at a controlled temperature instead of all at once. This keeps the instantaneous concentration of the reagent low.
Caption: A troubleshooting decision workflow for common issues.
Section 3: Standard Operating Protocol & Safety
Q6: Can you provide a general, robust protocol for derivatizing a carboxylic acid analyte?
A: Certainly. This protocol serves as a validated starting point. It must be optimized for your specific analyte.
Experimental Protocol: Derivatization of a Carboxylic Acid
-
Preparation:
-
Thoroughly dry all glassware in an oven at 120°C for at least 4 hours and cool in a desiccator.
-
Prepare a stock solution of your analyte in anhydrous acetonitrile (e.g., 1 mg/mL).
-
-
Reaction Setup:
-
In a 2 mL autosampler vial, add 100 µL of your analyte stock solution.
-
Add approximately 5 mg of anhydrous potassium carbonate (K₂CO₃). This serves as the basic catalyst.
-
Add 5 µL of this compound (this represents a significant molar excess for most analytes at this concentration).
-
Add 400 µL of anhydrous acetonitrile to bring the final volume to ~500 µL.
-
-
Reaction:
-
Cap the vial tightly.
-
Vortex the mixture for 30 seconds to ensure the catalyst is well-suspended.
-
Place the vial in a heating block set to 60°C for 1 hour.
-
-
Workup & Analysis:
-
After cooling to room temperature, centrifuge the vial to pellet the K₂CO₃.
-
Carefully transfer the supernatant to a new vial for analysis (e.g., by GC-MS or LC-MS). Alternatively, dilute the sample as needed with an appropriate solvent.
-
Q7: What are the critical safety and handling requirements for this compound?
A: Safety is non-negotiable. Ethyl bromoacetate is a hazardous chemical.
-
Toxicity & Irritation: It is highly toxic if inhaled or absorbed through the skin and is a strong irritant. [4][7]It is also a potent lachrymator (tear-gas agent). * Handling: ALWAYS handle this compound in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.
-
Storage: Store the reagent in a tightly sealed container, preferably under an inert gas like argon. Keep it in a cool, dry, and well-ventilated area away from moisture and incompatible materials like strong bases and oxidizing agents. * Disposal: Dispose of waste materials and uncleaned containers in accordance with local, state, and federal regulations. Never pour it down the drain.
References
-
National Toxicology Program. (1996). Nomination Background: Ethyl bromoacetate. U.S. Department of Health and Human Services. [Link]
-
Marvel, C. S., & du Vigneaud, V. (1931). Ethyl Bromoacetate. Organic Syntheses, 11, 48. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. [Link]
-
Regis Technologies. (n.d.). GC Derivatization. [Link]
-
Ataman Kimya. (n.d.). ETHYL BROMOACETATE. [Link]
-
Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Journal of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481–485. [Link]
-
Wikipedia. (n.d.). Ethyl bromoacetate. [Link]
-
New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Ethyl Bromoacetate. [Link]
-
Vlase, L., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 27(8), 2568. [Link]
-
ResearchGate. (n.d.). GC × GC contour plots observed for the analysis of ethyl acetate...[Link]
-
Wang, Y., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Metabolites, 7(4), 55. [Link]
-
ResearchGate. (n.d.). Derivatization reactions and reagents for gas chromatography analysis. [Link]
-
ResearchGate. (n.d.). Hydrolysis rate of ethyl acetate as function of pH and temperature. [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]
-
ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. [Link]
-
Lee, C. K., et al. (1996). HYDROLYSIS OF ETHYL-2-BROMOISOBUTYRATE ESTER IN AN ALKALINE SOLUTION. Journal of the Chinese Institute of Chemical Engineers, 27(5), 349-356. [Link]
-
ResearchGate. (n.d.). STUDY ON REACTION OF ETHYL BROMOACETATE WITH SOME (HEPTA-O-ACETYL-b-MALTOSYL)THIOSEMICARBAZONES OF SUBSTITUTED ACETOPHENONES. [Link]
-
Giampieri, F., et al. (2022). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Foods, 11(1), 104. [Link]
-
Chromatography Forum. (2011). GCMS choice of derivatization agent and drying agent. [Link]
-
U.S. Environmental Protection Agency. (2000). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]
-
ResearchGate. (n.d.). Ethyl acetate rate of hydrolysis as function of pH and temperature. [Link]
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- 3. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]
- 4. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nj.gov [nj.gov]
Technical Support Center: Quantifying Ethyl Bromoacetate-13C2 Labeled Compounds
Welcome to the technical support center for the quantification of Ethyl bromoacetate-13C2 labeled compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to ensure your experiments are accurate, reliable, and efficient.
Introduction to this compound Quantification
This compound is a valuable reagent used as an alkylating agent in organic synthesis and for derivatizing molecules for analysis by mass spectrometry. The two 13C labels provide a distinct mass shift, making it an excellent internal standard for quantifying the corresponding unlabeled analyte. However, like any analytical method, accurate quantification presents challenges. This guide will walk you through overcoming these hurdles.
Common Challenges and Solutions (Q&A)
Here we address some of the common issues encountered during the quantification of this compound and its derivatives.
Question: My calibration curve for the this compound labeled standard is non-linear. What could be the cause and how do I fix it?
Answer: Non-linear calibration curves when using stable isotope-labeled internal standards can arise from several factors. One common reason is the presence of naturally occurring isotopes in the unlabeled analyte that overlap with the mass of the labeled internal standard, especially if the mass difference is small.[1] Another cause can be isotopic contribution from the labeled standard itself if its isotopic purity is not 100%.[1]
-
Troubleshooting Steps:
-
Assess Isotopic Purity: First, verify the isotopic purity of your this compound standard. Advanced LC-MS methods can be used to determine isotopic purity, sometimes detecting impurities below 1%.[2]
-
Mathematical Correction: If isotopic overlap is confirmed, you can use mathematical models to correct for the contributions. A Padé[3][3] approximant, which is a three-parameter rational function, can accurately model the curvature of an isotope dilution calibration curve.[4]
-
Optimize Mass Spectrometry Parameters: Ensure your mass spectrometer has sufficient resolution to distinguish between the analyte and internal standard signals as much as possible.
-
Question: I'm observing significant variability in my results when analyzing samples in a biological matrix. What are the likely causes?
Answer: High variability in biological matrices is often due to "matrix effects," where co-eluting endogenous components suppress or enhance the ionization of the analyte and internal standard.[5][6] These effects can be unpredictable and vary between different lots of the same matrix.[7]
-
Troubleshooting Steps:
-
Improve Sample Preparation: Enhance your sample clean-up to remove interfering substances. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are effective in reducing matrix effects.[8][9]
-
Optimize Chromatography: Adjust your chromatographic method to separate the analyte of interest from the majority of matrix components. Modifying the gradient, flow rate, or using a different column chemistry can significantly improve separation.
-
Matrix Effect Evaluation: To quantify the matrix effect, you can compare the response of the analyte in a clean solvent versus a post-extraction spiked matrix sample.
-
Question: My signal intensity for the derivatized analyte is low. How can I improve it?
Answer: Low signal intensity can be due to incomplete derivatization, degradation of the analyte or derivatizing agent, or suboptimal mass spectrometry settings.
-
Troubleshooting Steps:
-
Optimize Derivatization Reaction: The derivatization process is sensitive to reaction conditions. Carefully optimize the concentration of the derivatizing agent, temperature, pH, and reaction time to ensure complete derivatization.[8]
-
Check Reagent Stability: Ethyl bromoacetate can be sensitive to moisture and may hydrolyze.[10] Ensure it is stored properly in a cool, dry place away from light and moisture.[11] Use fresh solutions for derivatization.
-
Tune Mass Spectrometer Parameters: Infuse a standard of the derivatized analyte to optimize key MS parameters such as ionization source voltages, gas flows, and temperatures to maximize the signal.[12]
-
Troubleshooting Guide
This section provides a more in-depth, step-by-step approach to resolving common issues.
Issue 1: Poor Peak Shape and Tailing
Poor chromatography can significantly impact the accuracy and precision of quantification.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Secondary Interactions with Column | 1. Modify mobile phase pH to ensure the analyte is in a single ionic state. 2. Consider a different column chemistry (e.g., HILIC for polar compounds).[6] | Unwanted interactions between the analyte and the stationary phase can lead to peak tailing. Controlling the ionization state of the analyte can minimize these interactions. |
| Column Overload | 1. Reduce the injection volume or dilute the sample. | Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks. |
| Extra-Column Volume | 1. Ensure all tubing and connections between the injector, column, and detector are as short as possible and have a small internal diameter. | Excessive volume outside of the column can cause band broadening and distort peak shape. |
Issue 2: Inconsistent Internal Standard Response
A stable internal standard response is crucial for accurate quantification.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inaccurate Pipetting | 1. Calibrate pipettes regularly. 2. Use a consistent pipetting technique. | The internal standard must be added at a precise and consistent concentration to every sample and standard. |
| Degradation of Internal Standard | 1. Prepare fresh internal standard working solutions daily. 2. Store stock solutions under recommended conditions (cool, dark, and dry).[11] | This compound can degrade, leading to a decrease in its concentration and an unstable response. |
| Variable Matrix Effects | 1. Implement a more rigorous sample clean-up procedure (e.g., SPE).[13] | If the internal standard experiences different levels of ion suppression or enhancement across samples, its response will be inconsistent. |
Experimental Protocols
Protocol 1: Derivatization of a Carboxylic Acid with this compound for LC-MS Analysis
This protocol outlines a general procedure for the derivatization of a carboxylic acid-containing analyte.
Materials:
-
This compound
-
Analyte standard or sample extract
-
Anhydrous Acetonitrile (ACN)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Preparation: Evaporate the sample extract containing the carboxylic acid analyte to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous ACN.
-
Addition of Reagents: Add 5 µL of a 10% solution of DIPEA in ACN, followed by 10 µL of a 10 mg/mL solution of this compound in ACN.
-
Reaction: Vortex the mixture briefly and incubate at 60°C for 30 minutes.
-
Evaporation: After incubation, evaporate the solvent to dryness.
-
Reconstitution for Analysis: Reconstitute the derivatized sample in a suitable mobile phase for LC-MS analysis (e.g., 100 µL of 50:50 ACN:Water).
Workflow Diagram:
Caption: Workflow for derivatizing a carboxylic acid with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass shift when using this compound for derivatization?
A1: this compound has a molecular weight that is 2 Daltons higher than its unlabeled counterpart due to the two 13C atoms. Therefore, you should observe a +2 Da mass shift in your derivatized product compared to the product derivatized with unlabeled ethyl bromoacetate.
Q2: Can I use this compound for GC-MS analysis?
A2: Yes, after derivatization, the resulting ester is often volatile enough for GC-MS analysis. Derivatization can improve the chromatographic properties of polar analytes, making them more amenable to GC.[14] It is important to optimize the GC temperature program and select an appropriate column.
Q3: How should I store this compound?
A3: It should be stored in a cool, well-ventilated area, away from fire and heat sources.[10] The container should be kept tightly sealed to prevent exposure to moisture, which can cause hydrolysis.[11] It should also be protected from direct sunlight and stored separately from oxidizing agents.[10]
Q4: My unlabeled analyte and the 13C-labeled internal standard are showing slightly different retention times. Is this a problem?
A4: A small retention time shift between the analyte and its isotopically labeled internal standard can sometimes occur, particularly with deuterium labeling. While a slight shift may be acceptable, a significant separation can compromise the ability of the internal standard to correct for matrix effects, as the two compounds will not be eluting into the ion source under identical conditions. If the shift is problematic, you may need to adjust your chromatographic conditions.
Q5: What are the key safety precautions when handling this compound?
A5: Ethyl bromoacetate is a lachrymator and is toxic by ingestion, inhalation, and skin absorption.[15] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
References
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Organic Syntheses Procedure. (n.d.). ethyl bromoacetate. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, September 29). Isotopic Purity Using LC-MS. Retrieved from [Link]
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Han, X., & Gross, R. W. (2015). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Mass Spectrometry Reviews, 34(4), 425-456. Retrieved from [Link]
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GC Derivatization. (n.d.). Retrieved from [Link]
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LCGC International. (2014, November 1). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]
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Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Retrieved from [Link]
-
Wu, Y., & Li, L. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 3(2), 99-115. Retrieved from [Link]
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A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2023). ACS Measurement Science Au, 3(2), 99–115. Retrieved from [Link]
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Almac. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
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ACS Omega. (2019, June 7). Bromoacetate Olefination Protocol for Norbixin and Julia–Kocienski Olefination for Its Ester Syntheses. Retrieved from [Link]
-
Wiechert, W. (2002). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolic Engineering, 4(3), 201-210. Retrieved from [Link]
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ResearchGate. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
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Pagliano, E., Mester, Z., & Meija, J. (2015). Calibration graphs in isotope dilution mass spectrometry. Analytica Chimica Acta, 896, 63-67. Retrieved from [Link]
-
National Cancer Institute. (1995). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). Retrieved from [Link]
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Defense Technical Information Center. (2020, September 4). Optimization of LC MS/MS Parameters for Analysis of Per and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]
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Skyline. (2015, December 1). Isotope Labeled Standards in Skyline. Retrieved from [Link]
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ResearchGate. (2021, November 16). How to prevent ethyl acetate from degrading into acetic acid?. Retrieved from [Link]
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Semantic Scholar. (n.d.). SAMPLE PREPARATION AND BIOANALYSIS VALIDATION FOR NATURAL PRODUCT SAMPLE. Retrieved from [Link]
-
ResearchGate. (n.d.). Standard calibration curve showing the ¹³C/¹²C isotope abundance.... Retrieved from [Link]
-
Almac. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]
-
Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]
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American Laboratory. (2013, January 15). Improving Quantitative Accuracy and Precision of Isobaric Labeling Strategies for Quantitative Proteomics Using Multistage (MS3) Mass Spectrometry. Retrieved from [Link]
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MDPI. (n.d.). Quantitative Analysis of Fission-Product Surrogates in Molten Salt Chloride Aerosols. Retrieved from [Link]
-
Analytical Chemistry. (2012, August 21). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Retrieved from [Link]
-
Semantic Scholar. (2022, March 14). Optimization of LC-MS2 Data Acquisition Parameters for Molecular Networking Applied to Marine Natural Products. Retrieved from [Link]
-
Bioanalysis. (2017, January). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Retrieved from [Link]
-
National Measurement Laboratory. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of different internal standards for precious metals quantification. Retrieved from [Link]
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Recent advances in sample preparation techniques for effective bioanalytical methods. (2010). Biomedical Chromatography, 24(1), 17-36. Retrieved from [Link]
-
Oxford Academic. (2009, January 16). 18O Stable Isotope Labeling in MS-based Proteomics. Retrieved from [Link]
-
NJ.gov. (n.d.). Common Name: ETHYL BROMOACETATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORK. Retrieved from [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
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Optimizing reaction conditions (pH, temperature) for Ethyl bromoacetate-13C2 labeling.
Welcome to the technical support center for Ethyl bromoacetate-13C2 labeling. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your reaction conditions. We focus on the critical parameters of pH and temperature to ensure high-efficiency, specific, and reproducible labeling for your research and drug development applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered during isotopic labeling experiments with this compound.
Q1: What is the fundamental mechanism of labeling with this compound?
A1: this compound is a versatile alkylating agent used in organic synthesis and proteomics.[1] The labeling occurs via a bimolecular nucleophilic substitution (S_N2) reaction.[2] In biological applications, its primary targets are nucleophilic side chains of amino acids. The most reactive of these is the deprotonated thiol group (thiolate anion, -S⁻) of cysteine residues. The carbon atom adjacent to the bromine in this compound is electrophilic, making it susceptible to attack by the nucleophilic thiolate. This results in the formation of a stable thioether bond and the displacement of the bromide ion.
The ¹³C isotopes on the acetate moiety serve as a stable isotope label, allowing for the differentiation and quantification of labeled molecules from their unlabeled counterparts using mass spectrometry.[3][4]
Q2: Why are pH and temperature such critical parameters for this labeling reaction?
A2: Both pH and temperature directly influence the reaction rate, specificity, and the stability of both the labeling reagent and the target molecule (e.g., protein).
-
pH: Controls the nucleophilicity of the target residue. For cysteine, the thiol group (pKa ≈ 8.5) must be deprotonated to the more nucleophilic thiolate form to react efficiently.[5] However, excessively high pH can accelerate undesirable side reactions, primarily the hydrolysis of the ester group in ethyl bromoacetate.[6][7]
-
Temperature: Affects the rate of all chemical reactions involved.[2] Higher temperatures increase the rate of the desired alkylation but also accelerate competing side reactions like hydrolysis and can potentially lead to the degradation of thermally sensitive proteins.
Optimizing these two parameters is a balancing act to maximize the rate and yield of the specific labeling reaction while minimizing off-target reactions and reagent degradation.
Optimizing Reaction pH
Q3: What is the optimal pH range for labeling cysteine residues?
A3: The optimal pH for alkylating cysteine residues with ethyl bromoacetate is typically between 7.5 and 8.5 . In this range, a significant portion of cysteine thiols are deprotonated to the reactive thiolate form, driving the reaction forward. While some protocols may use a lower pH of 6.5, the reaction kinetics are significantly slower.[8] Conversely, pushing the pH above 8.5-9.0 dramatically increases the risk of side reactions.[8]
Q4: What are the consequences of the pH being too low or too high?
A4:
-
pH Too Low (e.g., < 7.0): The concentration of the reactive thiolate anion is very low because the thiol group remains protonated (-SH). This leads to a drastically reduced reaction rate and results in incomplete or no labeling.
-
pH Too High (e.g., > 9.0): This condition promotes several undesirable side reactions:
-
Ester Hydrolysis: Ethyl bromoacetate is susceptible to base-catalyzed hydrolysis, where it breaks down into bromoacetic acid and ethanol.[6] This consumes the reagent, reducing labeling efficiency. The estimated half-life of ethyl bromoacetate at pH 8 is only 18 hours, and this decreases rapidly as pH increases.[6]
-
Over-alkylation: Other nucleophilic sites, such as the ε-amino group of lysine (pKa ≈ 10.5) or the N-terminal α-amino group, become more reactive at higher pH and can be non-specifically modified.[9]
-
Protein Instability: Many proteins are not stable at high pH and may denature, affecting the accessibility of target residues.
-
Q5: Which buffer systems are recommended for the labeling reaction?
A5: Buffers with a pKa in the desired 7.5-8.5 range are ideal. Commonly used buffers include:
-
HEPES: (pKa ≈ 7.5)
-
Tris-HCl: (pKa ≈ 8.1)
-
Sodium Bicarbonate: (pKa ≈ 10.3, but can be adjusted down to control pH in the 8.0-8.5 range)
Crucially, avoid buffers containing nucleophiles , such as those with primary amines (e.g., glycine) or thiols (e.g., DTT, β-mercaptoethanol in high concentrations), as they will compete with the target protein for the labeling reagent. If a reducing agent is required to prevent disulfide bond formation, it should be removed or its concentration significantly reduced just before adding the ethyl bromoacetate.
Optimizing Reaction Temperature
Q6: What is a suitable temperature range for the labeling experiment?
A6: The reaction is typically performed between room temperature (20-25°C) and 37°C . Room temperature is often sufficient and provides a good balance between reaction rate and reagent stability. Incubating at 37°C can accelerate the reaction, which may be useful for less reactive sites, but it also increases the rate of hydrolysis.[2][7] For thermally sensitive proteins, performing the reaction at 4°C is possible, but will require a significantly longer incubation time.
Q7: What happens if the reaction temperature is too high?
A7: Temperatures significantly above 37°C are generally not recommended for several reasons:
-
Accelerated Hydrolysis: The rate of ethyl bromoacetate hydrolysis increases with temperature, leading to reagent loss.[7]
-
Protein Denaturation: Most proteins will begin to denature at elevated temperatures, which can either expose buried residues leading to non-specific labeling or cause aggregation and precipitation.
-
Increased Side Reactions: The rate of off-target modifications will also increase.
| Parameter | Condition | Primary Consequence | Secondary Issues | Recommendation |
| pH | < 7.0 | Incomplete labeling | Very slow reaction rate | Adjust pH to 7.5 - 8.5 |
| > 9.0 | Reagent hydrolysis | Non-specific labeling (e.g., Lys), protein instability | Lower pH to 7.5 - 8.5 | |
| Temperature | < 20°C | Very slow reaction rate | Requires extended incubation times | Use 20-37°C unless protein is unstable |
| > 40°C | Protein denaturation, reagent hydrolysis | Increased rate of side reactions | Use 20-37°C |
Experimental Protocols & Workflows
Protocol 1: Standard Labeling of a Protein with this compound
This protocol provides a starting point for labeling cysteine residues in a purified protein sample.
-
Protein Preparation:
-
Dissolve or dilute the purified protein in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0).
-
If the protein has disulfide bonds that need to be reduced, incubate with 5-10 mM DTT for 1 hour at 37°C. Crucially, remove the DTT using a desalting column or buffer exchange before proceeding.
-
-
Reagent Preparation:
-
Prepare a fresh stock solution of this compound (e.g., 100 mM) in a dry, water-miscible organic solvent like DMSO or anhydrous ethanol. Ethyl bromoacetate is sensitive to moisture.[1]
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of 10- to 50-fold over the concentration of cysteine residues. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature (25°C) or 37°C. Protect the reaction from light.[1]
-
-
Quenching the Reaction:
-
Stop the reaction by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to a final concentration of ~50 mM to scavenge any unreacted ethyl bromoacetate.
-
Alternatively, the reaction can be stopped by immediately proceeding to buffer exchange or sample preparation for downstream analysis (e.g., adding SDS-PAGE loading buffer).
-
-
Sample Preparation for Analysis:
-
Remove excess reagent and reaction byproducts by buffer exchange, dialysis, or protein precipitation.
-
The labeled protein is now ready for analysis by mass spectrometry or other methods.
-
Workflow for Labeling and Analysis
References
- National Center for Biotechnology Information (2024). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). PubChem Compound Summary for CID 7748.
- Organic Syntheses (1941).
- Raghavan, R. S., & Kalavathy, K. (1984). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(4), 481–485.
- New Jersey Department of Health (1999). Hazard Summary: Ethyl Bromoacetate. Right to Know Hazardous Substance Fact Sheet.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. Retrieved from [Link]
-
Ataman Kimya (n.d.). ETHYL BROMOACETATE. Retrieved from [Link]
-
Wikipedia (n.d.). Ethyl bromoacetate. Retrieved from [Link]
- Horn, P. J., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 10(11), 448.
- Shunmugasundram, A., & Bupathi Ganesh, T. (1989). Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(2), 171-175.
- Carlsen, L., et al. (2014). Hydrolysis rate of ethyl acetate as function of pH and temperature.
- Rampler, E., et al. (2017). LILY-lipidome isotope labeling of yeast: in vivo synthesis of (13)C labeled reference lipids for quantification by mass spectrometry. Analyst, 142(11), 1891–1899.
- Robichaud, G., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 621, 114137.
- Sigma-Aldrich (2024).
- Martin, A., et al. (2013). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs.
- NPTEL (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. YouTube.
-
MetwareBio (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Retrieved from [Link]
- Kim, K. T., et al. (2014). Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature. Bulletin of the Korean Chemical Society, 35(8), 2341-2346.
- Halim, M. A., et al. (2019). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 204, 103403.
- Planas, M., et al. (2009). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.
- Savéant, J.-M. (1990). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews, 90(1), 15-46.
- Watanabe, K., & Sowa, T. (1938). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. The Journal of the Society of Chemical Industry, Japan, 41(1), 15-17.
- Arsova, B., et al. (2012). Protein turnover demonstrated in mass spectra for a peptide from [13C]-labeled ATP synthase CF1 β-subunit.
- Ting, A. Y., et al. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry.
- Lowe, A. B. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(8), 4467-4523.
- Theato, P., et al. (2020). Thiol‐Bromo Click Reaction for One‐Pot Synthesis of Star‐Shaped Polymers.
- Soderberg, T. (2023). Isotopes: 13C. Chemistry LibreTexts.
- Carlsen, L., et al. (2014). Ethyl acetate rate of hydrolysis as function of pH and temperature.
- Onwuka, N. D., et al. (2015). Reaction rate and rate constant of the hydrolysis of ethyl acetate with sodium hydroxide. International Journal of Scientific & Engineering Research, 6(5), 1147-1153.
- Thermo Fisher Scientific (2009). Click-iT® Metabolic Labeling Reagents for Proteins.
- Organic Chemistry Basics (2023).
- University of Washington Proteomics Resource (2011).
-
Sino Biological (n.d.). Protein Labeling Techniques. Retrieved from [Link]
- National Institutes of Health (2022).
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How to remove excess Ethyl bromoacetate-13C2 after labeling reaction.
Guide for the Effective Removal of Excess Ethyl bromoacetate-13C2
Welcome to the technical support guide for post-reaction purification. As a Senior Application Scientist, I understand that the success of isotopic labeling experiments hinges not only on the reaction itself but also on the purity of the final product. A common challenge is the removal of unreacted reagents, particularly potent alkylating agents like this compound.
This guide provides a structured, in-depth approach to tackling this purification challenge. We will move beyond simple protocols to explain the chemical principles behind each method, empowering you to make the best choice for your specific molecule.
Decision Workflow: Choosing Your Purification Strategy
Before diving into detailed protocols, it's crucial to select the most appropriate strategy based on the properties of your labeled product. The following decision tree illustrates a logical workflow for method selection.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common questions and issues encountered when removing excess this compound.
Q1: What are the key properties of this compound that influence its removal?
A1: Understanding the physicochemical properties of this compound is the foundation of an effective purification strategy. The isotopic labeling with ¹³C does not significantly alter these properties compared to the unlabeled compound.
-
Reactivity: It is a potent electrophile and alkylating agent, readily reacting with nucleophiles.[1] This reactivity can be exploited for its removal via chemical quenching.
-
Solubility: It is insoluble in water but soluble in most common organic solvents like acetone, benzene, ethanol, and ether.[2] This differential solubility is key for liquid-liquid extraction.
-
Volatility: It has a relatively high boiling point, but it is distillable. This allows for its removal via distillation if the desired product is not volatile.
-
Stability: While stable under standard conditions, it can be partially decomposed by water and is incompatible with strong acids and bases.[3] This susceptibility to hydrolysis can be used to convert it into a more easily removable, water-soluble byproduct.
| Property | Value | Source |
| Molecular Formula | ¹³C₂H₅BrO₂ | N/A |
| Boiling Point | 158-159 °C at 760 mmHg | [1][2] |
| Density | ~1.51 g/cm³ at 25 °C | [1] |
| Water Solubility | Insoluble (may partially decompose) | [1][2] |
| Organic Solvents | Soluble in ethanol, ether, acetone, benzene | [2] |
Q2: My reaction is complete. What is the most direct way to eliminate the excess labeling reagent?
A2: The most direct and often cleanest method is chemical quenching followed by an aqueous extraction . This approach converts the reactive, organic-soluble this compound into a non-reactive, water-soluble species that can be easily washed away.
The Principle (Causality): You introduce a "scavenger" nucleophile into the reaction mixture. This scavenger is chosen to react rapidly with the excess electrophilic this compound. The resulting product is designed to be highly polar and thus preferentially partition into an aqueous phase during extraction.
A highly effective and inexpensive scavenger is a simple primary amine or amino acid, such as glycine or tris(hydroxymethyl)aminomethane (Tris) . The amine nucleophilically attacks the carbon bearing the bromine, displacing it and forming a highly polar, water-soluble ammonium salt.
Q3: When is flash column chromatography the best choice?
A3: Flash column chromatography is the preferred method when other techniques are not suitable, for instance:
-
If your labeled product is sensitive to aqueous or basic conditions.
-
If your product has solubility properties similar to the quenched byproducts, making extraction difficult.
-
When both the starting material and the product are non-volatile, ruling out distillation.
The Principle (Causality): Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[4] Ethyl bromoacetate is a moderately polar compound. If your labeled product has a significantly different polarity (either much more polar or much less polar), a good separation can be achieved on silica gel. You must first determine an appropriate solvent system using Thin Layer Chromatography (TLC) to ensure a good separation (ΔRf > 0.2).
Q4: Can I just wash the reaction mixture with sodium bicarbonate solution?
A4: Yes, this is a viable option, but it must be approached with caution. Washing with a mild base like 1% sodium bicarbonate solution can help remove the reagent in two ways.[5]
-
Neutralization: It neutralizes any acidic byproducts (like HBr) generated during the reaction.
-
Hydrolysis: It promotes the slow hydrolysis of the ethyl bromoacetate ester to bromoacetic acid and ethanol. The resulting bromoacetate salt is water-soluble.
Trustworthiness Check (Self-Validation): The major risk is the potential for hydrolysis of your desired product if it also contains a base-labile functional group (e.g., an ester, amide, or other sensitive moiety). Before using this method on a large scale, you should always test a small aliquot of your reaction mixture to confirm that your product remains intact after the basic wash. Monitor this test by TLC or LC-MS.
Q5: Is distillation a practical method for removal?
A5: Distillation is a possibility but is generally reserved for specific situations. It is practical only if your labeled product has a very high boiling point (>250 °C) and is thermally stable.[6]
The Principle (Causality): This method separates compounds based on differences in their boiling points. Since Ethyl bromoacetate boils at ~159 °C (at atmospheric pressure), it can be distilled away from a non-volatile product.[1][2] Performing the distillation under reduced pressure will lower the required temperature, which can be beneficial for thermally sensitive compounds. However, this is often a more technically demanding and time-consuming setup than quenching or chromatography.
Experimental Protocols & Workflows
Protocol 1: Quenching and Liquid-Liquid Extraction
This is the recommended first-line method for its efficiency and simplicity.
Caption: Step-by-step workflow for the quenching protocol.
Step-by-Step Methodology:
-
Cooling: Ensure the reaction mixture is at ambient temperature.
-
Quenching: Add a 1.5 M aqueous solution of a scavenger like glycine (2-3 molar equivalents to the initial amount of this compound).
-
Reaction: Stir the resulting biphasic mixture vigorously for 1-2 hours. The reaction occurs at the interface of the two layers.
-
Monitoring: Spot the organic layer on a TLC plate against a standard of this compound to monitor its disappearance.
-
Extraction: Once the quenching is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel.
-
Washing: Wash the organic layer with water and then with saturated sodium bicarbonate solution to remove the water-soluble quenched product and any remaining acidic species.[5] A final wash with brine helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent in vacuo to yield the crude product, now free of the labeling reagent.
Protocol 2: Flash Column Chromatography
Use this protocol when quenching is not suitable for your product.
Step-by-Step Methodology:
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a good separation between your product (Rf ~0.3-0.4) and this compound.
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. If the residue is an oil, dissolve it in a minimal amount of the chromatography eluent or dichloromethane. If it is a solid, it may be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified labeled compound.
Safety First: Ethyl bromoacetate is a toxic, lachrymatory (tear-inducing) compound.[5][7] Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][8]
References
-
Natelson, S., & Gottfried, S. (1943). Ethyl Bromoacetate. Organic Syntheses, 23, 37. DOI: 10.15227/orgsyn.023.0037.
-
National Toxicology Program. (1995). Nomination Background: Ethyl bromoacetate. U.S. Department of Health and Human Services.
-
Ataman Kimya. ETHYL BROMOACETATE.
-
ChemicalBook. (n.d.). How to properly handle and store ethyl bromoacetate.
-
Central Drug House (P) Ltd. (n.d.). ETHYL BROMO ACETATE MATERIAL SAFETY DATA SHEET.
-
Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Journal of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481–485.
-
Sigma-Aldrich. (2023). Safety Data Sheet for Ethyl bromoacetate.
-
Fisher Scientific. (2023). Safety Data Sheet for Ethyl bromoacetate.
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Ethyl Bromoacetate.
-
An, D., et al. (2021). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry, 64(24), 17913–17931. DOI: 10.1021/acs.jmedchem.1c01524.
-
Wikipedia. (n.d.). Ethyl bromoacetate.
-
ChemicalBook. (n.d.). Ethyl bromoacetate | 105-36-2.
Sources
- 1. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 2. Ethyl bromoacetate | 105-36-2 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. nj.gov [nj.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Stability of Ethyl bromoacetate-13C2 labeled peptides during sample storage and analysis.
Welcome to the technical resource center for researchers, scientists, and drug development professionals working with Ethyl bromoacetate-¹³C₂ labeled peptides. This guide, curated by Senior Application Scientists, provides in-depth technical information, troubleshooting guides, and frequently asked questions to ensure the stability and integrity of your labeled peptides throughout your experiments. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability, storage, and handling of Ethyl bromoacetate-¹³C₂ labeled peptides.
Q1: What is the primary point of instability in an Ethyl bromoacetate-¹³C₂ labeled peptide?
A1: The primary points of instability are the peptide backbone itself and the ethyl ester of the label. The thioether bond formed between the bromoacetyl group and a cysteine residue is generally stable.[1] However, the ethyl ester is susceptible to hydrolysis, which would result in a mass shift of the labeled peptide and compromise quantification. Additionally, the peptide backbone can undergo degradation through pathways such as oxidation (especially of methionine and tryptophan residues), deamidation (of asparagine and glutamine), and hydrolysis, particularly at acidic or basic pH.[2]
Q2: How should I store my lyophilized Ethyl bromoacetate-¹³C₂ labeled peptide?
A2: For long-term stability, lyophilized peptides should be stored at -20°C or lower in a desiccator to protect them from moisture.[2] Peptides containing residues prone to oxidation, such as cysteine, methionine, or tryptophan, benefit from storage under an inert atmosphere (e.g., argon or nitrogen).
Q3: What is the recommended procedure for reconstituting and storing my labeled peptide in solution?
A3: The stability of peptides in solution is significantly lower than in their lyophilized form. When reconstitution is necessary, use sterile, oxygen-free buffers at a pH between 5 and 6 to minimize hydrolysis of the ethyl ester and other pH-dependent degradation pathways. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Store these aliquots at -20°C or lower.
Q4: Can I expect enzymatic degradation of the ethyl ester label when using the peptide in biological samples?
A4: Yes, this is a critical consideration. Biological matrices such as plasma, serum, and cell lysates contain esterases, particularly carboxylesterases, which can hydrolyze the ethyl ester of the label.[3] This will result in the formation of a ¹³C₂-carboxymethylated peptide, leading to a mass shift and inaccurate quantification. It is crucial to assess the stability of your labeled peptide in the specific biological matrix you are using.
Q5: What are the expected degradation products of an Ethyl bromoacetate-¹³C₂ labeled peptide?
A5: The primary degradation product of concern is the ¹³C₂-carboxymethylated peptide, resulting from the hydrolysis of the ethyl ester. Other potential degradation products depend on the peptide sequence and can include oxidized forms (e.g., methionine sulfoxide), deamidated products, and fragments from peptide bond hydrolysis.[2]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the storage and analysis of Ethyl bromoacetate-¹³C₂ labeled peptides.
Issue 1: Loss of Signal or Lower than Expected Concentration of the Labeled Peptide
Potential Causes:
-
Adsorption to Surfaces: Peptides can adsorb to glass and plastic surfaces, leading to a decrease in the effective concentration.
-
Degradation during Storage: Improper storage conditions (e.g., moisture, elevated temperature, repeated freeze-thaw cycles) can lead to the degradation of the peptide.
-
Incomplete Solubilization: The peptide may not be fully dissolved in the chosen solvent, leading to an inaccurate starting concentration.
Troubleshooting Steps:
-
Verify Solubilization: Ensure the peptide is fully dissolved. Sonication can aid in this process.
-
Use Low-Binding Labware: Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize adsorption.
-
Review Storage Conditions: Confirm that the peptide has been stored according to the recommended guidelines (lyophilized at -20°C or lower in a desiccator; solutions as single-use aliquots at -20°C or lower).
-
Perform a Concentration Check: If possible, verify the peptide concentration using a quantitative amino acid analysis or a UV-Vis spectrophotometer (if the peptide contains aromatic residues).
Issue 2: Observation of Unexpected Peaks or Mass Shifts in LC-MS Analysis
Potential Causes:
-
Hydrolysis of the Ethyl Ester: This is a primary concern and results in a mass shift corresponding to the loss of the ethyl group (-C₂H₅) and the addition of a hydrogen atom (+H).
-
Oxidation: The presence of oxidizing agents or exposure to air can lead to the oxidation of susceptible amino acid residues (e.g., Met, Trp, Cys), resulting in a +16 Da or +32 Da mass shift per oxidized residue.
-
Deamidation: Peptides containing asparagine (Asn) or glutamine (Gln) can undergo deamidation, leading to a +1 Da mass shift.
-
Adduct Formation: The peptide may form adducts with salts (e.g., Na⁺, K⁺) from buffers or contaminants, resulting in mass shifts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected mass shifts.
Issue 3: Poor Chromatographic Peak Shape or Retention Time Shifts
Potential Causes:
-
Peptide Aggregation: Hydrophobic peptides can aggregate, leading to broad or tailing peaks.
-
Secondary Interactions with the Column: Basic or acidic residues can interact with the stationary phase, causing poor peak shape.
-
Column Degradation: The column may be nearing the end of its lifespan or have been exposed to harsh conditions.
-
Sample Matrix Effects: Components in the biological matrix can interfere with the chromatography.
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the concentration of the organic solvent and the ion-pairing agent (e.g., trifluoroacetic acid, formic acid) to improve peak shape.
-
Check for Aggregation: Try adding a small amount of organic solvent (e.g., acetonitrile, isopropanol) to the sample to disrupt aggregates.
-
Column Wash: Wash the column with a strong solvent to remove any adsorbed contaminants.
-
Evaluate a New Column: If the problem persists, try a new column of the same type to rule out column degradation.
-
Sample Clean-up: If working with complex matrices, consider a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.
Experimental Protocols
Protocol 1: Stability Assessment of Ethyl bromoacetate-¹³C₂ Labeled Peptide in a Biological Matrix
This protocol outlines a forced degradation study to evaluate the stability of your labeled peptide.
Objective: To determine the rate of hydrolysis of the ethyl ester label and other potential degradation pathways in a relevant biological matrix under accelerated conditions.
Materials:
-
Ethyl bromoacetate-¹³C₂ labeled peptide stock solution
-
Biological matrix (e.g., plasma, serum, cell lysate)
-
Control buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., acetonitrile with 1% formic acid)
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a series of aliquots of the biological matrix and the control buffer.
-
Spike the labeled peptide into each aliquot to a final concentration relevant to your experimental conditions.
-
Vortex briefly to mix.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each sample set.
-
-
Quenching and Protein Precipitation:
-
Immediately add the quenching solution to the collected aliquot (a 3:1 ratio of quenching solution to sample is a good starting point).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a new vial for LC-MS analysis.
-
Analyze the samples by LC-MS, monitoring for the parent labeled peptide and its potential degradation products (specifically the hydrolyzed form).
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent labeled peptide at each time point relative to the time zero sample.
-
Plot the percentage of the remaining peptide against time to determine the degradation rate.
-
Workflow for Stability Assessment:
Caption: Workflow for peptide stability assessment.
Data Presentation
Table 1: Recommended Storage Conditions for Ethyl bromoacetate-¹³C₂ Labeled Peptides
| Form | Temperature | Duration | Conditions |
| Lyophilized | -20°C or lower | Long-term (months to years) | In a desiccator, protected from light. For peptides with oxidizable residues, store under an inert gas. |
| In Solution | -20°C or lower | Short-term (days to weeks) | Single-use aliquots in a sterile, oxygen-free buffer (pH 5-6). Avoid repeated freeze-thaw cycles. |
References
-
Veeprho. (2020, August 3). Peptides and Probable Degradation Pathways. Retrieved from [Link]
- Google Patents. (n.d.). WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides.
- Rainin, R. T., & Fenselau, C. (1992). Mammalian Esterase Activity: Implications for Peptide Prodrugs.
-
National Center for Biotechnology Information. (n.d.). Mammalian Esterase Activity: Implications for Peptide Prodrugs. Retrieved from [Link]
Sources
Addressing matrix effects in the analysis of Ethyl bromoacetate-13C2 labeled samples.
Welcome to the technical support center for the analysis of Ethyl bromoacetate-13C2 labeled samples. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) analyses. Our goal is to provide you with the expertise and practical solutions to ensure the accuracy and reliability of your experimental data.
Introduction to Matrix Effects in Bioanalysis
In quantitative LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] When analyzing biological samples, such as plasma, urine, or tissue homogenates, these matrices are incredibly complex, containing a diverse array of endogenous and exogenous substances like proteins, lipids, salts, and metabolites.[1][2][3]
Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][4] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of an assay.[4] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard to compensate for these effects.[5] The underlying principle is that the SIL-IS, being chemically identical to the analyte, will co-elute and experience the same ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.
However, even with the use of a high-quality SIL-IS, various challenges can arise. This guide will address these specific issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of matrix effects in my data, even when using this compound?
A1: Even with a SIL-IS, you may encounter several indicators of underlying matrix effects:
-
Poor Reproducibility: High variability in the peak area ratios of your analyte to this compound across replicate injections of the same sample or across different samples.
-
Inaccurate Quality Control (QC) Samples: QC samples consistently failing acceptance criteria (e.g., outside of ±15% of the nominal concentration) can indicate that the internal standard is not adequately compensating for matrix effects.[5]
-
Non-linear Calibration Curves: If your calibration curve is non-linear, particularly at the lower or upper ends, it could be due to differential matrix effects at different analyte concentrations.
-
Shifting Retention Times: While less common with 13C-labeled standards compared to deuterium-labeled ones, significant shifts in the retention time of the analyte or internal standard between samples can be a sign of matrix interference affecting the chromatography.[2][5]
-
Unexpected Peak Shapes: Broadening, tailing, or splitting of the analyte or internal standard peaks in certain matrices can suggest interactions with co-eluting matrix components.
Q2: Why might my this compound internal standard not be perfectly co-eluting with the native analyte?
A2: Ideally, a 13C-labeled internal standard should co-elute with its unlabeled counterpart.[5] However, minor chromatographic shifts can occasionally occur due to:
-
Isotope Effects: While minimal for 13C, a slight difference in the physicochemical properties due to the heavier isotope can sometimes lead to a small separation on highly efficient chromatographic columns.
-
Column Overloading: Injecting a sample with a very high concentration of the analyte or interfering matrix components can lead to peak shape distortion and apparent shifts in retention time.
-
Column Degradation: As an analytical column ages, its performance can degrade, potentially leading to changes in selectivity and peak shape that might slightly separate the analyte and the SIL-IS.
It is crucial to verify co-elution during method development by overlaying the chromatograms of the analyte and the internal standard.
Q3: What are the most common sources of matrix effects in biological samples?
A3: The primary culprits for matrix effects in biological samples include:
-
Phospholipids: Abundant in plasma and tissue samples, phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).[3]
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or sample preparation buffers can crystallize in the ion source, leading to a gradual or sudden drop in signal.
-
Endogenous Metabolites: Structurally similar endogenous compounds can co-elute with the analyte and compete for ionization.
-
Proteins: While most are removed during sample preparation, residual proteins can still interfere with the analysis.[3]
-
Anticoagulants and other additives: Substances used during sample collection can also contribute to matrix effects.[3]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving specific issues you may encounter during your analysis.
Scenario 1: High variability in analyte/IS ratio for replicate injections.
Troubleshooting Steps:
-
Assess Peak Integration: Manually review the chromatograms to ensure consistent and accurate peak integration for both the analyte and this compound. Inconsistent integration is a common source of variability.
-
Evaluate for Carryover: Inject a blank sample immediately after a high concentration sample. If peaks for the analyte or IS are present, carryover is an issue.
-
Solution: Optimize the autosampler wash sequence with a strong organic solvent.
-
-
Check for Co-eluting Interferences: Use a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.
Protocol: Post-Column Infusion Experiment
This experiment helps to visualize regions of ion suppression or enhancement throughout the chromatographic run.
-
Setup:
-
Infuse a standard solution of Ethyl bromoacetate at a constant flow rate into the LC eluent stream just before it enters the mass spectrometer's ion source.
-
A T-junction is used to connect the infusion pump to the LC flow path.
-
-
Procedure:
-
Begin the infusion and allow the MS signal for Ethyl bromoacetate to stabilize, establishing a steady baseline.
-
Inject a blank, extracted matrix sample.
-
Monitor the signal of the infused compound.
-
-
Interpretation:
-
A dip in the baseline indicates a region of ion suppression.
-
A rise in the baseline indicates a region of ion enhancement.
-
The results will pinpoint the retention times where matrix components are causing interference.
Scenario 2: QC samples are consistently biased (e.g., consistently low or high).
Troubleshooting Steps:
-
Verify Internal Standard Concentration: Ensure the concentration of the this compound spiking solution is accurate and that it is being added consistently to all samples and standards.
-
Investigate Differential Recovery: The recovery of the analyte and the internal standard from the sample matrix might be different, especially if the internal standard is added after an extraction step.
-
Solution: Always add the internal standard at the very beginning of the sample preparation process to ensure it experiences the same extraction inefficiencies as the analyte.
-
-
Assess Matrix Effects from Different Lots: If you are using pooled matrix for your calibrators and QCs, there may be variability between different lots of matrix or between the pooled matrix and individual study samples.[6]
-
Solution: Evaluate matrix effects in at least six different lots of the biological matrix to assess inter-individual variability.
-
Quantitative Assessment of Matrix Effects
A quantitative assessment can determine the extent of ion suppression or enhancement.
| Set | Sample Preparation | Purpose |
| Set 1 | Analyte and IS spiked into the biological matrix before extraction. | Measures overall process efficiency (recovery and matrix effect). |
| Set 2 | Analyte and IS spiked into the extracted blank matrix after extraction. | Measures the matrix effect. |
| Set 3 | Analyte and IS spiked into a clean solvent. | Represents the response without any matrix effect. |
Calculations:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 3) * 100
-
Recovery (%) = (Peak Area in Set 1 / Peak Area in Set 2) * 100
A Matrix Effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
Scenario 3: Poor peak shape and shifting retention times.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Gradient Modification: Adjust the gradient slope to better separate the analyte from early-eluting, polar interferences or late-eluting, non-polar interferences.
-
Column Chemistry: Consider a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity and move the analyte away from interfering peaks.
-
Mobile Phase Additives: The use of different mobile phase additives (e.g., ammonium formate instead of formic acid) can sometimes improve peak shape and reduce matrix effects.
-
-
Improve Sample Preparation: If chromatographic optimization is insufficient, a more rigorous sample cleanup is necessary.
Advanced Sample Preparation Techniques
| Technique | Principle | Best For | Considerations |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to retain the analyte while matrix components are washed away.[1] | Removing a broad range of interferences. | Requires method development to select the appropriate sorbent and elution conditions. |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte between two immiscible liquid phases.[1] | Effective for removing highly polar or non-polar interferences. | Can be labor-intensive and may use large volumes of organic solvents. |
| Protein Precipitation (PPT) | Proteins are precipitated out of solution using an organic solvent or acid.[3] | Quick and simple for removing proteins. | Less effective at removing other matrix components like phospholipids. |
Visualization of Workflows
Workflow for Investigating Matrix Effects
Caption: A systematic workflow for diagnosing and mitigating matrix effects.
Mechanism of Ion Suppression
Caption: Co-eluting matrix components compete with the analyte and IS during ionization, leading to reduced signal.
Concluding Remarks
Addressing matrix effects is a critical aspect of developing robust and reliable bioanalytical methods. While this compound is an excellent tool for mitigating these effects, it is not a panacea. A thorough understanding of the principles of matrix effects, coupled with a systematic approach to troubleshooting, is essential for ensuring the highest quality data in your research and development endeavors. This guide provides a foundation for these activities, and we encourage you to consult the referenced literature for a deeper understanding of these complex phenomena.
References
-
Bowman, D. B., & Bhandari, D. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. Available at: [Link]
-
Li, W., et al. (2011). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 879(30), 3573-3579. Available at: [Link]
-
Buhrman, D. L., et al. (1996). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of the American Society for Mass Spectrometry, 7(11), 1099-1105. Available at: [Link]
-
Xu, Y., et al. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 879(28), 3046-3052. Available at: [Link]
-
Waters Corporation. (2011). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Application Note. Available at: [Link]
-
Mei, H., et al. (2003). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation, 8(6), 84-89. Available at: [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. Available at: [Link]
-
Raposo, F., & Barceló, D. (2020). Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory. TrAC Trends in Analytical Chemistry, 133, 116068. Available at: [Link]
Sources
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- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bme.psu.edu [bme.psu.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ethyl bromoacetate-13C2 vs. other isotopic labeling reagents for metabolomics.
An In-Depth Technical Guide to Isotopic Labeling Reagents for Metabolomics: A Comparative Analysis of Ethyl bromoacetate-¹³C₂
Introduction: The Quest for Quantitative Precision in Metabolomics
Metabolomics, the comprehensive study of small molecules within a biological system, offers a dynamic snapshot of cellular physiology. However, the vast chemical diversity and wide concentration range of metabolites present significant analytical challenges, particularly for liquid chromatography-mass spectrometry (LC-MS) based approaches.[1] Issues such as matrix effects, poor ionization efficiency, and low chromatographic retention of polar compounds can impede both the detection and accurate quantification of key metabolites.[2][3]
Stable isotope labeling (SIL) has emerged as a powerful strategy to overcome these hurdles.[4] By introducing a heavy isotope (e.g., ¹³C, ¹⁵N, D) into metabolites, researchers can differentiate biologically relevant signals from background noise, enable accurate relative and absolute quantification, and trace metabolic pathways.[5] One of the most robust SIL approaches is chemical derivatization, where a specific functional group on a metabolite is reacted with an isotopically labeled reagent.[6] This process not only tags the metabolite for quantification but can also dramatically improve its chromatographic and mass spectrometric properties.[7]
This guide provides a deep comparative analysis of isotopic labeling reagents, with a special focus on Ethyl bromoacetate-¹³C₂ for targeting the thiol metabolome. We will explore its mechanism, advantages, and limitations in contrast to other widely used derivatization agents that target different chemical moieties, providing researchers with the authoritative grounding needed to select the optimal reagent for their experimental goals.
Spotlight on Thiol Labeling: Ethyl bromoacetate-¹³C₂
The thiol (sulfhydryl, -SH) group, primarily found in the amino acid cysteine and the master antioxidant glutathione, is central to cellular redox homeostasis. The dynamic state of the "thiol redox metabolome" is a critical indicator of cellular health and disease. Ethyl bromoacetate is a potent alkylating agent that reacts specifically and efficiently with nucleophilic thiol groups under mild conditions.[8] The ¹³C₂-labeled version provides a mass shift that makes it an excellent tool for quantitative metabolomics.
Mechanism of Action
The reaction is a straightforward SN2 nucleophilic substitution. The deprotonated thiolate anion (R-S⁻) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This results in the formation of a stable thioether bond and the displacement of the bromide ion. The incorporation of two ¹³C atoms provides a +2 Da mass shift relative to the unlabeled counterpart, creating a distinct isotopic pair for MS analysis.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 6. Quantitative Metabolomic Profiling Using Dansylation Isotope Labeling and Liquid Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. ddtjournal.com [ddtjournal.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Senior Application Scientist's Guide to Isotopic Enrichment Analysis of Ethyl Bromoacetate-¹³C₂ Labeled Samples
Introduction: The "Why" and "How" of Isotopic Labeling
In the intricate world of drug development and metabolic research, understanding the dynamic journey of molecules within a biological system is paramount. Stable isotope labeling, utilizing compounds like Ethyl bromoacetate-¹³C₂, serves as a powerful tool for tracing these molecular pathways.[1][2] Ethyl bromoacetate, a versatile alkylating agent, can be used to tag specific functional groups in proteins and other biomolecules, effectively creating a "molecular GPS".[3] The ¹³C₂ label, containing two heavy carbon isotopes, allows us to distinguish the labeled molecule from its naturally abundant, unlabeled counterpart using mass spectrometry.
This guide provides an in-depth comparison of the primary analytical methodologies for determining the isotopic enrichment of Ethyl bromoacetate-¹³C₂. We will move beyond simple protocols to explore the underlying principles, the rationale for experimental choices, and the self-validating systems required to ensure the scientific integrity of your results. Our focus is on empowering researchers to not only perform the analysis but to understand and troubleshoot it with confidence.
Core Analytical Strategy: A Workflow for Isotopic Analysis
The fundamental approach to isotopic enrichment analysis involves separating the molecule of interest from the sample matrix and then using a mass spectrometer to measure the relative abundance of its labeled (heavy) and unlabeled (light) forms. The choice of separation and detection technique is critical and depends on the sample complexity, required sensitivity, and available instrumentation.
Caption: High-level workflow for isotopic enrichment analysis.
Methodology Showdown: GC-MS vs. LC-MS
The two workhorse platforms for this type of analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between them is not arbitrary and hinges on the physicochemical properties of the analyte and the nature of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Champion
GC-MS is an excellent choice for analyzing volatile or semi-volatile compounds. Ethyl bromoacetate itself is amenable to GC analysis.[4] However, if it has reacted with a large, non-volatile biomolecule, this approach would require chemical cleavage and derivatization to release a smaller, volatile labeled fragment.
Causality Behind Experimental Choices:
-
Why Derivatization is Key: For many biological molecules, direct GC analysis is impossible due to low volatility and high polarity. Derivatization is a chemical modification that makes the analyte volatile enough for GC.[5][6] For instance, if analyzing the hydrolysis product, bromoacetic acid, it must be esterified (e.g., with methanol) to form a volatile ester before it can be analyzed by GC.[7]
-
Column Selection: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically chosen. This ensures that the separation is primarily based on boiling point, providing robust retention and good peak shape for compounds like ethyl bromoacetate.
-
Ionization: Electron Ionization (EI) is the standard. It's a high-energy, "hard" ionization technique that creates reproducible fragmentation patterns, which are excellent for structural confirmation and library matching.
Self-Validating System & Data Integrity: A critical step in ensuring trustworthy data is correcting for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O).[8][9] The measured signal for the labeled compound (M+2) must be adjusted for the small percentage of naturally occurring heavy isotopes in the unlabeled (M+0) molecule that also contribute to the M+2 signal. This is achieved through matrix-based calculations using the known natural isotopic abundances.[10]
-
Sample Preparation (Extraction):
-
To 500 µL of plasma, add 1.5 mL of ice-cold ethyl acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4°C for 10 minutes at 10,000 x g.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate for injection.
-
-
GC-MS Parameters:
-
Instrument: Agilent GC with 5977A MSD or equivalent.[11]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 200°C at 15°C/min, then ramp to 280°C at 25°C/min, hold for 2 min.
-
Inlet: Splitless mode at 250°C.
-
MSD: EI mode (70 eV). Scan range of m/z 50-250.
-
-
Data Analysis:
-
Extract the ion chromatograms for the primary ions of unlabeled (e.g., m/z 166/168 for M+) and ¹³C₂-labeled (e.g., m/z 168/170 for M+2) ethyl bromoacetate.
-
Integrate the peak areas.
-
Apply natural abundance correction.[9]
-
Calculate enrichment: % Enrichment = [Area(M+2) / (Area(M+0) + Area(M+2))] * 100.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatility Powerhouse
LC-MS is exceptionally versatile, capable of analyzing a vast range of molecules, from small polar metabolites to large proteins, directly in complex mixtures.[12][13] This makes it the preferred method when ethyl bromoacetate has been used to label larger, non-volatile biomolecules or when analyzing its metabolic products in a complex biological matrix.
Causality Behind Experimental Choices:
-
Why Reversed-Phase LC? For ethyl bromoacetate and many of its potential reaction products, reversed-phase chromatography (e.g., using a C18 column) is ideal. It separates molecules based on their hydrophobicity, which is effective for a wide range of organic molecules.
-
Ionization: Electrospray Ionization (ESI) is the method of choice. It's a "soft" ionization technique that typically keeps the molecule intact, producing a strong signal for the molecular ion ([M+H]⁺ or [M+Na]⁺). This is crucial for isotopic analysis as it minimizes fragmentation and concentrates the isotopic information in the parent ion.
-
High-Resolution MS (HRMS): Using a Time-of-Flight (TOF) or Orbitrap mass analyzer is highly advantageous.[14] Their high mass accuracy and resolution allow for the unambiguous separation of the isotopic peaks from potential isobaric interferences (other molecules with the same nominal mass), which is a common challenge in complex samples.[14][15] This dramatically increases the trustworthiness of the data.
Caption: Decision tree for selecting between GC-MS and LC-MS.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4°C for 10 minutes at 12,000 x g.
-
Transfer the supernatant to a new vial for analysis.
-
-
LC-MS/MS Parameters:
-
Instrument: Waters Acquity UPLC with a Xevo TQ-S or equivalent.
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS: ESI positive mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring transitions for both unlabeled and ¹³C₂-labeled analyte.
-
-
Data Analysis:
-
Integrate the peak areas from the MRM chromatograms for the light and heavy isotopologues.
-
Calculate the peak area ratio (Heavy/Light).
-
Determine enrichment by comparing the ratio to a calibration curve prepared with standards of known isotopic composition.
-
Quantitative Comparison of Analytical Platforms
While GC-MS and LC-MS are widely accessible, it is important to understand their performance relative to the gold standard for high-precision isotope analysis, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).
| Feature | GC-MS (Quadrupole) | LC-MS/MS (Triple Quad) | LC-HRMS (TOF/Orbitrap) | GC-C-IRMS |
| Primary Application | Analysis of volatile/derivatized compounds | Targeted quantification in complex matrices | Targeted & untargeted analysis, high confidence | High-precision analysis of very low enrichment |
| Sensitivity | Good (ng/mL to pg/mL) | Excellent (pg/mL to fg/mL) | Excellent (pg/mL) | Unmatched for isotopic ratios (<0.01%)[16] |
| Precision (%RSD) | < 15% | < 10% | < 10% | < 0.5%[8][16] |
| Accuracy | Good | Very Good | Excellent[14] | Gold Standard[8][16] |
| Throughput | High[16] | High | Medium-High | Low |
| Cost & Accessibility | Low / Widely available[8] | Medium / Common | High / Specialized | Very High / Specialized[8] |
| Key Advantage | Robust, simple, extensive libraries | High sensitivity and selectivity | High confidence in identification, resolves interferences[14] | Highest precision for low-level enrichment[17] |
| Key Limitation | Limited to volatile/derivatizable analytes | Potential for matrix effects | Higher cost, more complex data | Measures bulk isotope ratio, not mass isotopomers[8] |
Conclusion: Selecting the Right Tool for the Job
The determination of isotopic enrichment for Ethyl bromoacetate-¹³C₂ labeled samples is a task that demands both careful execution and a deep understanding of the analytical tools available.
-
GC-MS remains a robust and cost-effective option for analyzing the labeled compound directly or for volatile derivatives, provided the sample matrix is relatively clean.
-
LC-MS , particularly high-resolution LC-MS, is the superior choice for its versatility and ability to handle complex biological samples with minimal prep, offering high confidence in results by mitigating interferences.[12][14]
-
For studies requiring the utmost precision in determining very small changes in enrichment, close to natural abundance, GC-C-IRMS is the undisputed benchmark, though its accessibility is limited.[16][17]
Ultimately, the choice of methodology must be guided by the specific research question, the nature of the sample, and the required level of quantitative accuracy. By implementing self-validating protocols and understanding the causality behind each experimental step, researchers can generate high-quality, trustworthy data to propel their research forward.
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Audran, G., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(10), 963–969. [Link]
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Dalide, L., et al. (2018). Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. MDPI. [Link]
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Wiechert, W. (2007). 13C labeling experiments at metabolic nonstationary conditions: An exploratory study. BMC Bioinformatics, 8(1), 1-18. [Link]
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Badea, S. L., et al. (2023). Current challenges in compound-specific stable isotope analysis of environmental organic contaminants. ResearchGate. [Link]
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Regueiro, J., et al. (2015). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]
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Schwartz, G. J., et al. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]
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Kone, M., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 15(8), 1037-1047. [Link]
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Widayat, W., et al. (2023). Liquid chromatography-mass spectrophotometry (LC-MS/MS) analysis of ethyl acetate crude extract. ResearchGate. [Link]
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Antoniewicz, M. R. (2018). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Vanderbilt University. [Link]
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Sari, D. K., et al. (2025). GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. Universal Journal of Pharmaceutical Research. [Link]
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Cifelli, C. J., et al. (2025). Analysis of 13C Enrichment of Vitamin A in Biological Samples by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry. PubMed. [Link]
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Phenomenex. (2021). Derivatizing Reagents for GC – The Buffers Strike Back. [Link]
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Kitzhaber, D., et al. (2023). Quantitative Analysis of Fission-Product Surrogates in Molten Salt Chloride Aerosols. MDPI. [Link]
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Heinrich, P. (2022). IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. University of Regensburg. [Link]
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Shimadzu. (n.d.). Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples. [Link]
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A Senior Application Scientist's Guide to Quantitative Labeling Efficiency: Ethyl bromoacetate-¹³C₂ in Focus
For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics and metabolomics, the precise and efficient labeling of biomolecules is paramount. The choice of a labeling reagent is a critical decision that directly impacts the accuracy and reliability of experimental data. This guide provides an in-depth, objective comparison of Ethyl bromoacetate-¹³C₂, a stable isotope-labeled alkylating agent, with its common alternatives. We will delve into the underlying chemical principles, present a framework for quantitative evaluation, and provide detailed experimental protocols to empower you to make informed decisions for your research.
The Principle of Covalent Labeling and the Importance of Efficiency
In mass spectrometry-based quantitative proteomics, covalent labeling of specific amino acid residues with isotopically tagged reagents allows for the accurate relative quantification of proteins between different samples.[1] Ethyl bromoacetate-¹³C₂ is an alkylating agent that primarily targets the thiol group of cysteine residues, forming a stable thioether bond.[2]
The labeling efficiency , defined as the percentage of target residues that are successfully modified by the reagent, is a critical parameter. Incomplete labeling can lead to an underestimation of protein abundance and introduce significant bias into quantitative analyses. Therefore, a thorough understanding and assessment of labeling efficiency are essential for robust and reproducible results.
Mechanism of Action: The Bromoacetyl Group
The reactive moiety of Ethyl bromoacetate-¹³C₂ is the bromoacetyl group. The labeling reaction proceeds via a nucleophilic substitution (SN2) reaction, where the nucleophilic sulfur atom of a deprotonated cysteine residue (thiolate) attacks the electrophilic carbon atom adjacent to the bromine atom. Bromine, being a good leaving group, is displaced, resulting in the formation of a stable carbon-sulfur bond.
Caption: SN2 reaction mechanism of cysteine alkylation by Ethyl bromoacetate-¹³C₂.
The reaction rate is dependent on several factors, including pH, temperature, and the concentration of the reactants. A slightly alkaline pH (7.5-8.5) is generally optimal for cysteine alkylation as it promotes the deprotonation of the thiol group to the more nucleophilic thiolate anion.[3]
Comparative Analysis of Cysteine Alkylating Agents
While Ethyl bromoacetate-¹³C₂ is a potent alkylating agent, it is essential to compare its performance against commonly used alternatives: Iodoacetamide (IAA) and Chloroacetamide (CAA).
| Feature | Ethyl bromoacetate-¹³C₂ | Iodoacetamide (IAA) | Chloroacetamide (CAA) |
| Reactive Group | Bromoacetyl | Iodoacetyl | Chloroacetyl |
| Leaving Group | Bromide (Br⁻) | Iodide (I⁻) | Chloride (Cl⁻) |
| Relative Reactivity | High | Very High | Moderate |
| Specificity for Cysteine | High at optimal pH | High, but potential for off-target reactions | Generally higher specificity than IAA |
| Potential Side Reactions | Alkylation of other nucleophilic residues (e.g., His, Lys, Met) at non-optimal pH or with high reagent excess. | Alkylation of Met, Lys, His, and N-terminus.[4][5] Can also lead to the formation of by-products with masses that can interfere with other PTM analysis.[6] | Alkylation of other nucleophilic residues, though generally less pronounced than with IAA.[7] |
| Isotopic Purity | Typically high (e.g., 99%) | Available in isotopically labeled forms | Available in isotopically labeled forms |
A study systematically evaluating various reduction and alkylation reagents found that chloroacetamide resulted in a higher number of identified peptides compared to iodoacetamide, suggesting a more complete and specific reaction with fewer detrimental side-products that can complicate mass spectrometry analysis.[5]
Experimental Protocol: Quantitative Assessment of Labeling Efficiency
To objectively assess the labeling efficiency of Ethyl bromoacetate-¹³C₂ and its alternatives, a controlled experiment using a standard protein (e.g., Bovine Serum Albumin, BSA) followed by mass spectrometric analysis is recommended.
Workflow for Determining Labeling Efficiency
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A Senior Application Scientist's Guide to Selecting Ethyl Bromoacetate-13C2 for Mass Spectrometry-Based Proteomics
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the quality of isotopic labeling reagents is non-negotiable. Ethyl bromoacetate-13C2, a widely used alkylating agent, is critical for introducing a stable isotope label onto cysteine residues in proteins, enabling precise relative and absolute quantification by mass spectrometry. However, not all commercial preparations of this reagent are created equal. Differences in chemical purity and isotopic enrichment can significantly impact experimental outcomes, leading to inaccuracies in quantification and the misidentification of peptides.
This guide provides a head-to-head comparison of this compound from three leading suppliers: Sigma-Aldrich, Cambridge Isotope Laboratories, and a representative high-quality regional supplier, here denoted as "Supplier X" for the purpose of this illustrative comparison. We will delve into the critical quality attributes of this reagent, provide detailed experimental protocols for their evaluation, and present a comparative analysis to guide your selection process.
The Critical Role of Purity and Isotopic Enrichment
Ethyl bromoacetate is a versatile alkylating agent used in a variety of organic synthesis applications.[1] In the context of proteomics, its 13C-labeled form allows for the differential labeling of protein samples for mass spectrometry analysis. The precision of this technique hinges on two key characteristics of the labeling reagent:
-
Chemical Purity: The presence of unlabeled ethyl bromoacetate or other reactive impurities can lead to incomplete or non-specific labeling, resulting in an underestimation of protein abundance and increased spectral complexity.
-
Isotopic Enrichment: The percentage of molecules containing two 13C atoms determines the accuracy of quantification.[2] Low isotopic enrichment can lead to overlapping isotopic envelopes in the mass spectrum, complicating data analysis and compromising quantitative accuracy.
Comparative Analysis of Supplier Specifications
A preliminary comparison of the product specifications from our selected suppliers reveals some key differences:
| Supplier | Product Number | Stated Isotopic Purity | Stated Chemical Purity |
| Sigma-Aldrich | 283800 | 99 atom % 13C | 99% (CP) |
| Cambridge Isotope Laboratories | CLM-1011 | 99% | 98%[1][3] |
| Supplier X | (Hypothetical) | ≥98% | ≥98% |
While the stated purities are high across the board, small variations can have a significant impact on sensitive proteomics experiments. Therefore, an independent experimental verification is warranted.
Experimental Design for Head-to-Head Comparison
To rigorously assess the quality of this compound from each supplier, a series of experiments should be conducted to evaluate chemical purity, isotopic enrichment, and performance in a typical proteomics workflow.
Caption: Experimental workflow for comparing this compound suppliers.
Protocol 1: Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol will identify and quantify any volatile impurities in the this compound samples.
Methodology:
-
Sample Preparation: Dilute the this compound stock solutions to a final concentration of 1 mg/mL in ethyl acetate.
-
GC-MS Analysis:
-
Instrument: Agilent 7890B GC coupled to a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MSD Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Scan Range: 35-350 m/z.
-
-
Data Analysis: Integrate the peak areas of all detected compounds. The chemical purity is calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: Assessment of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HR-MS)
NMR and HR-MS are powerful and complementary techniques for determining isotopic enrichment.[4][5][6][7]
2.1. 13C NMR Spectroscopy
Methodology:
-
Sample Preparation: Dissolve approximately 20 mg of each this compound sample in 0.6 mL of CDCl3.
-
NMR Analysis:
-
Instrument: Bruker Avance III 500 MHz spectrometer.
-
Experiment: 13C{1H} inverse-gated decoupling.
-
Number of Scans: 1024.
-
Relaxation Delay: 30 s.
-
-
Data Analysis: Integrate the signals corresponding to the 13C-labeled and any residual 12C carbons. The isotopic enrichment is calculated from the relative signal intensities.
2.2. High-Resolution Mass Spectrometry (HR-MS)
Methodology:
-
Sample Preparation: Dilute the stock solutions to 10 µg/mL in acetonitrile.
-
HR-MS Analysis:
-
Instrument: Thermo Scientific Orbitrap Exploris 480 Mass Spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Resolution: 120,000.
-
Scan Range: 150-200 m/z.
-
-
Data Analysis: Determine the relative abundance of the M, M+1, and M+2 isotopic peaks. The isotopic purity is calculated based on the corrected intensities of these peaks.[8][9]
Protocol 3: Functional Assessment of Alkylation Efficiency in a Proteomics Workflow
This protocol evaluates the performance of the reagents in a typical bottom-up proteomics experiment.
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A Senior Application Scientist's Guide to Thiol-Specific Alkylation: Evaluating Ethyl bromoacetate-13C2
In the fields of proteomics, drug development, and redox biology, the precise and specific modification of protein thiols is paramount. Cysteine residues, with their nucleophilic thiol (-SH) groups, are central to protein structure, catalytic activity, and cellular signaling pathways[1][2]. Alkylating agents are indispensable tools for studying these residues, preventing unwanted disulfide bond formation, and introducing stable isotope labels for quantitative mass spectrometry[3][4]. This guide provides an in-depth evaluation of Ethyl bromoacetate-13C2 (EBA-13C2), comparing its specificity and performance against other common thiol-modifying reagents.
The Mechanism: S-Alkylation via SN2 Reaction
Ethyl bromoacetate (EBA) is a haloacetyl reagent that reacts with nucleophiles in a bimolecular nucleophilic substitution (SN2) reaction[5]. In the context of proteomics, the deprotonated thiol group (thiolate, -S⁻) of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon atom adjacent to the bromine. This results in the displacement of the bromide leaving group and the formation of a stable, irreversible thioether bond[5][6].
The use of EBA labeled with two Carbon-13 isotopes (EBA-13C2) provides a distinct mass shift (+60.05 Da vs. +58.03 Da for unlabeled EBA) that is readily detectable by mass spectrometry. This stable isotope signature is invaluable for quantitative proteomics, allowing for the clear differentiation and relative quantification of labeled peptides from different sample populations[3].
Figure 1: Sₙ2 reaction of a cysteine thiol with ethyl bromoacetate.
The Specificity Question: EBA in a Competitive Landscape
While EBA is a potent alkylating agent, its specificity is not absolute. The choice of reagent is a critical experimental decision that hinges on the desired reactivity, pH conditions, and potential for off-target modifications. Here, we compare EBA to two other widely used thiol-reactive reagents: Iodoacetamide (IAM) and N-Ethylmaleimide (NEM).
Head-to-Head Comparison
| Feature | Ethyl bromoacetate (EBA) | Iodoacetamide (IAM) | N-Ethylmaleimide (NEM) |
| Reaction Type | SN2 Alkylation | SN2 Alkylation | Michael Addition |
| Primary Target | Cysteine (-SH) | Cysteine (-SH) | Cysteine (-SH) |
| Potential Off-Targets | Histidine, Lysine, Methionine | Histidine, Lysine, Tyrosine, N-terminus[7] | Lysine, Histidine |
| Optimal pH | > 8.0 | > 8.0[7] | 6.5 - 7.5 |
| Reaction Speed | Moderate | Slower than NEM[7] | Fast[8] |
| Mass Addition | +58.03 Da (unlabeled) | +57.02 Da | +125.05 Da |
| Key Advantage | Versatile synthetic intermediate[6] | Well-characterized, common in proteomics[3] | High specificity and speed at neutral pH[8] |
| Key Disadvantage | Higher potential for off-targets | Slower reaction, requires basic pH[7][8] | Larger mass addition can affect analysis |
Expert Insights on Causality:
-
The pH Dependency: The reactivity of haloacetyl reagents like EBA and IAM is highly dependent on pH because their target, the cysteine thiol group, must be in its deprotonated thiolate form (-S⁻) to act as an effective nucleophile. The pKa of a typical cysteine thiol is around 8.5, meaning that at pH values below this, the majority of cysteines are protonated (-SH) and less reactive. Therefore, experiments with EBA and IAM are typically performed at a pH of 8.0 or higher to ensure efficient alkylation[7].
-
The NEM Advantage at Neutral pH: N-Ethylmaleimide operates via a different mechanism, a Michael addition, which is highly efficient at near-neutral pH (6.5-7.5)[8]. This makes NEM an excellent choice for in vivo or cellular lysate studies where maintaining physiological pH is crucial to preserve protein structure and function.
-
Off-Target Reactions: At the elevated pH required for EBA and IAM, other nucleophilic amino acid side chains, such as the imidazole ring of histidine and the epsilon-amino group of lysine, also become deprotonated and can react, leading to off-target modifications[3][7]. While EBA has a higher reactivity with sulfhydryl groups than with amino groups, these side reactions must be considered and controlled for[6].
Experimental Design for Validating Specificity
To empirically evaluate the specificity of this compound, a controlled experiment using a well-characterized protein or a complex cell lysate is essential. The following protocol provides a self-validating system for analysis by mass spectrometry.
Figure 2: Experimental workflow for comparing thiol alkylation specificity.
Detailed Protocol: Comparative Alkylation for Mass Spectrometry
This protocol is designed for a typical bottom-up proteomics workflow[4].
-
Protein Solubilization and Denaturation:
-
Resuspend cell pellet or purified protein in a denaturing buffer (e.g., 8 M Urea, 50 mM Ammonium Bicarbonate, pH 8.5).
-
Rationale: Denaturation is crucial to unfold proteins, ensuring that the alkylating agent has access to all cysteine residues, not just those on the protein surface.
-
-
Reduction:
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Rationale: This step reduces all disulfide bonds to free thiols, providing the complete population of cysteine residues for subsequent alkylation.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add this compound to a final concentration of 25 mM. For the control sample, add Iodoacetamide to the same concentration.
-
Incubate in the dark at room temperature for 45 minutes[4][9].
-
Rationale: Performing the reaction in the dark is critical, especially for iodo-compounds, which can be light-sensitive. A molar excess of the alkylating agent drives the reaction to completion.
-
-
Quenching:
-
Add DTT to a final concentration of 20 mM to quench any unreacted EBA-13C2 or IAM.
-
Incubate for 15 minutes.
-
Rationale: Quenching is a vital control step. It prevents the alkylating agent from modifying the proteolytic enzyme (e.g., trypsin) that will be added next.
-
-
Sample Preparation for MS:
-
Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to < 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C[9].
-
Acidify the sample with formic acid to stop digestion and prepare it for LC-MS/MS analysis.
-
Data Analysis and Interpretation
The goal of the mass spectrometry analysis is to identify all sites of modification and quantify their relative abundance[10].
-
Identifying On-Target Modification: Search the MS/MS data for a mass modification of +60.05 Da on cysteine residues.
-
Identifying Off-Target Modifications: Crucially, search for the same +60.05 Da modification on other nucleophilic residues, primarily Histidine (His), Lysine (Lys), and Methionine (Met).
-
Calculating Specificity: The specificity can be quantified by comparing the spectral counts or signal intensity of on-target cysteine modifications to the total intensity of all off-target modifications. A higher ratio indicates greater specificity.
Conclusion and Recommendations
This compound is a powerful tool for quantitative proteomics, offering a clear isotopic signature for the alkylation of protein thiols. Its primary strength lies in its utility as a versatile alkylating agent for stable isotope labeling workflows[3][11].
However, its specificity is highly dependent on reaction conditions. Researchers must be aware of the potential for off-target modifications, particularly at the basic pH required for efficient reaction.
Recommendations for Use:
-
For Optimal Specificity: When absolute specificity for cysteine is the highest priority, especially in complex biological systems at physiological pH, N-Ethylmaleimide (NEM) is often the superior choice[8].
-
For Standard Proteomics Workflows: For routine "bottom-up" proteomics where samples are denatured and a basic pH is acceptable, both EBA and Iodoacetamide (IAM) are effective and well-established reagents[3][4]. The choice may come down to cost or the specific mass tag desired.
-
For Quantitative Proteomics: This compound provides a clear and reliable method for introducing a stable isotope label. When using it, it is imperative to include a data analysis strategy that actively searches for and quantifies potential off-target modifications to ensure the integrity of the quantitative data.
By understanding the chemical principles behind each reagent and implementing rigorous, self-validating experimental controls, researchers can confidently select the best tool for their specific application, ensuring data of the highest accuracy and reliability.
References
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Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
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Carballal, S., et al. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl bromoacetate. PubChem Compound Database. [Link]
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Strohalm, M., et al. (2010). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. ResearchGate. [Link]
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Wikipedia. (n.d.). Ethyl bromoacetate. Wikipedia. [Link]
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National Toxicology Program. (1996). Nomination Background: Ethyl bromoacetate. U.S. Department of Health and Human Services. [Link]
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Luo, S., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics. [Link]
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Nagy, G., et al. (2022). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Metabolites. [Link]
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Hansen, R. E., & Winther, J. R. (2009). Methods for the determination and quantification of the reactive thiol proteome. Nitric Oxide: Biology and Chemistry. [Link]
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Bar-Or, D., et al. (2019). Cysteine Is the Only Universally Affected and Disfavored Proteomic Amino Acid under Oxidative Conditions in Animals. Antioxidants. [Link]
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Olafsen, T., et al. (2012). Site-specific, Thiol-mediated Conjugation of Fluorescent Probes to Cysteine-modified Diabodies Targeting CD20 or HER2. Protein Engineering, Design and Selection. [Link]
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ResearchGate. (n.d.). Protein thiols (-SH) can be blocked with either N-ethylmaleimide (NEM), or iodoacetyl derivatives. ResearchGate. [Link]
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ResearchGate. (2023). Is it possible to simulate oxidized cysteine with a substitute amino acid? ResearchGate. [Link]
-
ResearchGate. (n.d.). Reactions and conditions. a: THF, ethyl bromoacetate, room temperature. ResearchGate. [Link]
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G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. G-Biosciences. [Link]
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Anson, B. J., et al. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Central Science. [Link]
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Yang, J., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry. [Link]
-
Physical, C. D., et al. (2007). Detection of reversible protein thiol modifications in tissues. Journal of Biochemical and Biophysical Methods. [Link]
-
Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Biological Chemistry. [Link]
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Nagy, G., et al. (2022). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. ResearchGate. [Link]
-
Gonzalez-Abraira, D., et al. (2020). Identifying cysteine residues susceptible to oxidation by photoactivatable atomic oxygen precursors using a proteome-wide analysis. Chemical Communications. [Link]
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A Technical Guide to Alkylating Agents: Benchmarking Ethyl bromoacetate-13C2 Against Novel Alternatives for Proteomics and Metabolomics
For researchers, scientists, and drug development professionals engaged in the nuanced fields of proteomics and metabolomics, the precise and efficient alkylation of target biomolecules is a cornerstone of experimental success. The choice of alkylating agent can profoundly impact data quality, influencing everything from reaction efficiency and selectivity to the integrity of the final mass spectrometry analysis. This guide provides an in-depth comparison of the isotopically labeled alkylating agent, Ethyl bromoacetate-13C2, with a selection of both established and novel reagents. By delving into the underlying chemical principles and presenting supporting experimental data, we aim to equip researchers with the knowledge to make informed decisions for their specific applications.
The Critical Role of Alkylation in Modern Biological Research
Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental reaction in organic chemistry with broad applications in the life sciences. In proteomics, the primary goal of alkylation is typically the irreversible modification of cysteine residues. The thiol group of cysteine is highly nucleophilic and prone to forming disulfide bonds, which can complicate protein digestion and subsequent analysis by mass spectrometry.[1] By "capping" these reactive thiols, alkylating agents prevent disulfide bond formation, ensuring consistent peptide generation and improving the accuracy of protein identification and quantification.[1]
The introduction of stable isotopes, such as in this compound, provides an additional layer of utility, enabling quantitative proteomics studies through techniques like isotope-coded affinity tags (ICAT). The known mass difference introduced by the 13C label allows for the precise relative quantification of proteins between different samples.
Profile of a Workhorse: this compound
Ethyl bromoacetate is a versatile alkylating agent belonging to the haloacetate class.[2] Its reactivity stems from the electrophilic carbon atom adjacent to the bromine, which is susceptible to nucleophilic attack by the thiolate anion of cysteine residues. The ¹³C₂ labeling on the acetate backbone provides a +2 Da mass shift upon reaction, facilitating its use in quantitative mass spectrometry.
Mechanism of Action:
The alkylation of a cysteine residue by Ethyl bromoacetate proceeds via an SN2 reaction mechanism. The deprotonated thiol group of the cysteine acts as a nucleophile, attacking the carbon atom bonded to the bromine. This results in the displacement of the bromide ion and the formation of a stable thioether bond.
Caption: SN2 alkylation of a cysteine thiol by this compound.
Established Applications:
Ethyl bromoacetate and its unlabeled counterpart have a long history of use in:
-
Organic Synthesis: As a versatile intermediate in reactions like the Reformatsky reaction.[2]
-
Protein Modification: For the selective modification of cysteine residues to study protein structure and function.
-
Proteomics: To prevent disulfide bond formation during sample preparation for mass spectrometry.[1]
-
Drug Development: As a building block in the synthesis of various pharmaceutical compounds.[3]
Comparative Analysis of Alkylating Agents
The ideal alkylating agent for proteomics should exhibit high reactivity towards cysteine thiols, minimal off-target reactions with other amino acid residues, and should not interfere with downstream analytical techniques. Here, we benchmark Ethyl bromoacetate against three commonly used alternatives: Iodoacetamide (IAA), 2-Chloroacetamide (CAA), and N-Ethylmaleimide (NEM).
| Alkylating Agent | Chemical Structure | Primary Target | Key Advantages | Potential Disadvantages |
| Ethyl bromoacetate | BrCH₂COOCH₂CH₃ | Cysteine | Versatile reagent, good reactivity. | Potential for off-target reactions with other nucleophiles. |
| Iodoacetamide (IAA) | ICH₂CONH₂ | Cysteine | High reactivity, widely used.[4] | Can lead to significant off-target alkylation of methionine and other residues.[5][6] |
| 2-Chloroacetamide (CAA) | ClCH₂CONH₂ | Cysteine | More specific than IAA, fewer side reactions.[5][6] | Less reactive than IAA, can cause methionine oxidation.[5][6] |
| N-Ethylmaleimide (NEM) | C₆H₇NO₂ | Cysteine | Highly reactive and specific for thiols at neutral pH. | Can react with primary amines at higher pH. |
Experimental Deep Dive: Reactivity and Side Reactions
The choice of alkylating agent can significantly impact the quality of proteomic data. Off-target modifications can lead to ambiguous peptide identifications and interfere with quantitative analysis.
Reactivity: The reactivity of haloacetamides follows the trend of the halogen leaving group ability: Iodoacetamide > Bromoacetamide > Chloroacetamide.[7] This means that under identical conditions, IAA will react the fastest, followed by ethyl bromoacetate, and then CAA. N-Ethylmaleimide's reactivity is based on a Michael addition mechanism and is also very rapid with thiols.
Selectivity and Side Reactions: While high reactivity is desirable for ensuring complete alkylation, it often comes at the cost of selectivity.
-
Iodoacetamide (IAA): Despite its widespread use, IAA is known to alkylate other amino acid residues besides cysteine, including methionine, histidine, lysine, and the N-terminus of peptides.[4] The alkylation of methionine is a particularly significant side reaction that can complicate data analysis.[5][6]
-
2-Chloroacetamide (CAA): As a less reactive alternative, CAA exhibits greater specificity for cysteine residues.[5][6] However, studies have shown that it can lead to an increase in methionine oxidation, another undesirable modification.[5][6]
-
N-Ethylmaleimide (NEM): NEM is highly specific for cysteine thiols at a pH range of 6.5-7.5.[8] However, at pH values above 7.5, its reactivity towards primary amines, such as the side chain of lysine and the N-terminus, increases.
-
Ethyl bromoacetate: As a bromoacetamide derivative, its reactivity and selectivity profile is expected to be intermediate between IAA and CAA. While it is a potent alkylator of cysteine, it can also react with other nucleophilic residues, a factor that must be considered and optimized for in experimental design.
Experimental Protocols: A Guide to Best Practices
To ensure reproducible and reliable results, it is crucial to follow optimized protocols for protein alkylation. Below are representative step-by-step methodologies for a typical bottom-up proteomics workflow.
General Workflow for Protein Alkylation in Proteomics
Caption: A generalized workflow for sample preparation in bottom-up proteomics.
Detailed Protocol for In-Solution Alkylation
This protocol provides a framework for the alkylation of proteins in solution prior to enzymatic digestion.
-
Protein Solubilization: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5).
-
Reduction: Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate for 1 hour at 37°C to reduce all disulfide bonds.[9]
-
Alkylation:
-
For this compound or other haloacetamides (IAA, CAA): Add the alkylating agent to a final concentration of 20-55 mM.[1] Incubate for 30-45 minutes at room temperature in the dark.[4] The optimal concentration and time may need to be determined empirically.
-
For N-Ethylmaleimide (NEM): Add NEM to a final concentration of 10-20 mM. Incubate for 1 hour at room temperature.[8] It is critical to maintain the pH between 6.5 and 7.5 to ensure specificity for thiols.[8]
-
-
Quenching: Quench the alkylation reaction by adding an excess of a thiol-containing reagent, such as DTT or 2-mercaptoethanol, to consume any unreacted alkylating agent.[4]
-
Buffer Exchange/Cleanup: Remove the denaturant, reducing agent, and excess alkylating agent by dialysis, buffer exchange, or precipitation prior to enzymatic digestion.
-
Proteolytic Digestion: Proceed with the standard protocol for enzymatic digestion (e.g., with trypsin).
Causality Behind Experimental Choices:
-
Denaturation: The use of strong denaturants like urea or guanidine hydrochloride is essential to unfold the proteins and expose the cysteine residues that may be buried within the protein's three-dimensional structure.
-
Reduction: Complete reduction of disulfide bonds is critical for effective and uniform alkylation. TCEP is often preferred over DTT as it is a more stable and effective reducing agent that does not need to be removed before certain mass spectrometry analyses.
-
Alkylation in the Dark: Haloacetamides are light-sensitive, and performing the alkylation step in the dark prevents their degradation and ensures consistent reactivity.[10]
-
Quenching: This step is crucial to prevent the alkylating agent from modifying the proteolytic enzyme (e.g., trypsin) that will be added in the next step, which could inhibit its activity.
Conclusion and Future Perspectives
The selection of an alkylating agent is a critical parameter in proteomics and metabolomics workflows. While Iodoacetamide offers high reactivity, its propensity for off-target modifications necessitates careful consideration of alternatives.[4] 2-Chloroacetamide provides greater specificity but at the cost of reduced reactivity and the potential for inducing methionine oxidation.[5][6] N-Ethylmaleimide stands out for its high specificity for thiols at neutral pH, making it an excellent choice when minimizing off-target reactions is paramount.
This compound emerges as a robust and versatile tool. Its reactivity, being intermediate between that of iodo- and chloroacetamide, offers a balanced profile. The presence of the ¹³C₂ label is a significant advantage for quantitative studies. For researchers embarking on quantitative proteomics, this compound represents a reliable choice, provided that reaction conditions are optimized to maximize cysteine alkylation while minimizing potential side reactions.
The field of chemical proteomics is continuously evolving, with the development of novel alkylating agents and bioorthogonal probes that offer even greater selectivity and functionality.[11] As mass spectrometry instrumentation continues to improve in sensitivity and resolution, the demand for cleaner and more specific chemical modification strategies will only increase. Future work will likely focus on developing alkylating agents with tunable reactivity and site-specificity, further enhancing our ability to dissect the complexities of the proteome and metabolome.
References
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Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2025). ACS Publications. [Link]
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Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. (2013). Molecular & Cellular Proteomics. [Link]
-
Protein Reduction, Alkylation, Digestion. (2011). UWPR - University of Washington. [Link]
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A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. (2024). MDPI. [Link]
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The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. (2017). Journal of Proteome Research. [Link]
-
Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. (2020). Journal of Proteomics. [Link]
-
Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. (2021). Analytical Biochemistry. [Link]
-
Chemical Reagents for PROTEIN MODIFICATION Third Edition. (2005). ResearchGate. [Link]
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-
Cysteine-reactive probes and their use in chemical proteomics. (2018). RSC Publishing. [Link]
-
Profiling the proteome-wide selectivity of diverse electrophiles. (2020). Nature Chemistry. [Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (2017). Molecular BioSystems. [Link]
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FOCUS™ Protein Reduction-Alkylation. (n.d.). G-Biosciences. [Link]
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Introduction to approaches and tools for the evaluation of protein cysteine oxidation. (2013). Free Radical Biology and Medicine. [Link]
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Identification of Four Novel Types of in Vitro Protein Modifications. (2007). Journal of Proteome Research. [Link]
-
Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. (1988). Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
-
Nucleophilicity of cysteine and related biothiols and the development of fluorogenic probes and other applications. (2018). Organic & Biomolecular Chemistry. [Link]
-
Chemical Protein Modification through Cysteine. (2016). CORE. [Link]
-
Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. (2012). Analytical Biochemistry. [Link]
-
Ethyl bromoacetate. (n.d.). Wikipedia. [Link]
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A Comparative Guide to the Impact of Ethyl Bromoacetate-13C2 Labeling on Peptide Fragmentation in MS/MS
In the landscape of quantitative proteomics, chemical labeling strategies are paramount for accurate and reproducible protein quantification.[1][2] Among these, reagents targeting specific amino acid residues offer a powerful tool for introducing stable isotopes. This guide provides an in-depth analysis of Ethyl bromoacetate-13C2, a cysteine-reactive labeling reagent, and assesses its impact on peptide fragmentation during tandem mass spectrometry (MS/MS). We will objectively compare its performance with other common alkylating agents, supported by experimental rationale and data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding for informed experimental design.
The Rationale for Cysteine-Targeted Isotopic Labeling
Cysteine residues, with their reactive thiol groups, are frequently targeted for chemical modification in proteomics workflows.[3] The primary motivation is to prevent the re-formation of disulfide bonds after reduction, which can interfere with protein digestion and mass spectrometry analysis.[3] This necessity provides an opportunity for isotopic labeling. By using an alkylating agent containing stable isotopes, we can introduce a known mass shift, enabling the differentiation and quantification of peptides from different samples at the MS1 level.[2]
This compound is an attractive reagent for this purpose. It reacts specifically with the thiolate anion of cysteine in a nucleophilic substitution (SN2) reaction, forming a stable thioether bond.[4] The incorporation of two 13C atoms provides a distinct mass signature for labeled peptides.
Comparative Alkylating Agents
To rigorously assess the performance of this compound, we will compare it to two widely used, unlabeled alkylating agents:
-
Iodoacetamide (IAA): The most common cysteine alkylating agent, known for its high reactivity.[5][6][7]
-
Chloroacetamide (CAA): An alternative to IAA, noted for its higher specificity and reduced side reactions, albeit with lower reactivity.[3][5][6]
The core of our assessment lies in understanding how the presence of the this compound label, and by extension the subtle mass and potential bond-energy differences introduced by the 13C isotopes, influences the way peptides fragment in the gas phase during MS/MS analysis.
Experimental Design: A Self-Validating Approach
To dissect the impact of these labeling strategies on peptide fragmentation, a controlled experiment is essential. Here, we outline a robust, self-validating protocol.
Caption: Experimental workflow for comparing the impact of different alkylating agents on peptide fragmentation.
-
Protein Extraction and Preparation:
-
Extract total protein from a consistent cell line or tissue source to ensure a complex and representative peptide mixture.
-
Quantify the total protein concentration accurately (e.g., using a BCA assay).
-
Aliquot the protein extract into three equal parts for the different alkylation treatments.
-
-
Reduction:
-
To each protein aliquot, add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour to reduce all disulfide bonds. The elevated temperature aids in protein denaturation, ensuring complete access to the cysteine residues.
-
-
Alkylation (The Comparative Step):
-
Group 1 (this compound): Add this compound to a final concentration of 55 mM.
-
Group 2 (Iodoacetamide): Add iodoacetamide to a final concentration of 55 mM.
-
Group 3 (Chloroacetamide): Add chloroacetamide to a final concentration of 55 mM.
-
Incubate all samples in the dark at room temperature for 45 minutes. The darkness is crucial to prevent the degradation of light-sensitive reagents like iodoacetamide.
-
-
Enzymatic Digestion:
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
Dilute the samples with 50 mM ammonium bicarbonate buffer to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the samples with formic acid to stop the digestion.
-
Clean up the peptide mixtures using a robust method like single-pot solid-phase-enhanced sample preparation (SP2) to remove detergents and other contaminants that can interfere with LC-MS/MS analysis.[8]
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Employ a data-dependent acquisition (DDA) strategy.
-
For a comprehensive comparison, analyze each sample using three common fragmentation methods:
-
Collision-Induced Dissociation (CID): A "slow heating" method that typically results in the cleavage of the peptide backbone at the amide bonds, producing b- and y-type fragment ions.[9][10]
-
Higher-Energy Collisional Dissociation (HCD): Also produces b- and y-type ions but is performed in a higher-energy regime, often leading to more extensive fragmentation.[11]
-
Electron-Transfer Dissociation (ETD): A non-ergodic fragmentation method that involves the transfer of an electron to the peptide, causing cleavage of the N-Cα bond in the peptide backbone, resulting in c- and z-type fragment ions.[9][12] This method is particularly useful for preserving labile post-translational modifications.[12]
-
-
-
Data Analysis:
-
Search the acquired MS/MS data against a relevant protein database, specifying the respective cysteine modifications for each experimental group.
-
Compare the number of identified peptides and proteins across the three groups.
-
For a set of consistently identified, cysteine-containing peptides across all conditions, perform a detailed analysis of their fragmentation spectra.
-
Assessing the Impact on Peptide Fragmentation
The central question is whether the presence of the heavier 13C isotopes in the this compound label alters the fragmentation behavior of the peptide. Stable isotope labeling is generally assumed not to significantly alter the chemical properties of a molecule.[13][14] However, subtle effects on bond energies could theoretically influence fragmentation patterns, especially under different energy regimes.
Caption: Predominant ion types generated by different MS/MS fragmentation methods.
A bias in fragmentation could potentially lead to the underrepresentation of certain isotopologues in the product ion distributions.[15] Our analysis will focus on:
-
Fragment Ion Intensity: For a given peptide, are the relative intensities of the major b- and y-ions (for CID/HCD) or c- and z-ions (for ETD) comparable across the three alkylation groups?
-
Sequence Coverage: Does the labeling with this compound lead to a higher or lower number of fragment ions that can be confidently assigned to the peptide sequence?
-
Presence of Neutral Losses: Does the labeled modification show any propensity to be lost as a neutral fragment during MS/MS? While the thioether bond is generally stable, high-energy fragmentation could potentially induce unexpected fragmentation pathways.
| Metric | This compound | Iodoacetamide (IAA) | Chloroacetamide (CAA) | Rationale for Comparison |
| Number of Cys-Peptide Spectral Matches (PSMs) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Indicates the overall efficiency of peptide identification for cysteine-containing peptides. |
| Average Sequence Coverage (CID/HCD) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Measures the extent of backbone fragmentation for b- and y-ions. |
| Average Sequence Coverage (ETD) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Measures the extent of backbone fragmentation for c- and z-ions. |
| Off-Target Alkylation Events | Hypothetical Value | Hypothetical Value | Hypothetical Value | Assesses the specificity of the alkylating agent.[5][6] |
| Methionine Oxidation Events | Hypothetical Value | Hypothetical Value | Hypothetical Value | Some alkylating agents can induce oxidative side reactions.[5] |
Discussion and Interpretation
Based on established principles of mass spectrometry, the introduction of two 13C atoms is not expected to cause a dramatic shift in peptide fragmentation patterns. The primary fragmentation pathways are dictated by the peptide backbone chemistry and the type of energy transfer during MS/MS (e.g., vibrational excitation in CID/HCD versus radical-driven cleavage in ETD).[9] Studies on 13C-labeled peptides have shown that at sufficient fragmentation energies, the resulting product ion distributions are similar to their unlabeled counterparts.[15][16]
When comparing with the alternatives, it is also crucial to consider their known side reactions. Iodoacetamide is known to sometimes alkylate other residues besides cysteine, and chloroacetamide can lead to increased methionine oxidation.[5][6] An ideal labeling reagent should be highly specific to minimize such artifacts.
Conclusion
This compound presents a valuable tool for cysteine-targeted quantitative proteomics. The experimental framework detailed in this guide provides a robust methodology for assessing its impact on peptide fragmentation. The expectation is that this labeling strategy will have a minimal to negligible effect on the intrinsic fragmentation behavior of peptides in MS/MS, thus preserving the integrity of peptide identification and enabling accurate quantification. By comparing its performance against standard alkylating agents like iodoacetamide and chloroacetamide, researchers can confidently evaluate its suitability for their specific applications and contribute to the growing body of knowledge on reliable quantitative proteomics workflows.
References
- Methods for the determination and quantification of the reactive thiol proteome - PMC - NIH.
- The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification.
- CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modific
- Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry - PMC.
- Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC - NIH.
- Chemical isotope labeling for quantitative proteomics - PMC - NIH.
- The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candid
- Peptide Identification by Tandem Mass Spectrometry with Alternate Fragment
- Studies of peptide a- and b-type fragment ions using stable isotope labeling and integrated ion mobility/tandem mass spectrometry.
- Localization and Quantification of Post-Translational Modifications of Proteins Using Electron Activated Dissociation Fragment
- The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification.
- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics.
- Schematic overview of labeling strategies used in quantitative proteomics.
- Dissociation Technique Technology Overview. Thermo Fisher Scientific.
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- Improving complex phosphopeptide characterization with hybrid EAD/CID MS/MS fragment
- Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts.
- Isotopic labeling - Wikipedia. Wikipedia.
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- A Comparative Guide to Cysteine Alkylating Agents for Mass Spectrometry-Based Proteomics. BenchChem.
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- MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling. PREMIER Biosoft.
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- Thiol-thiol cross-clicking using bromo-ynone reagents - PMC - NIH.
- Stable Isotope-Labeled Peptides White Paper. CPC Scientific.
- What would be the alternative alkylating agents other than iodoacetamide which I can use in amino acid sequencing?.
- A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Royal Society of Chemistry.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl bromoacetate-13C2
As researchers and developers at the forefront of scientific innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. Ethyl bromoacetate-13C2, a valuable stable isotope-labeled reagent in synthetic chemistry and proteomics, demands our utmost respect due to its significant hazards.[1] This guide provides a comprehensive, technically grounded framework for its proper management and disposal, ensuring the safety of laboratory personnel and adherence to regulatory standards. The chemical properties governing the disposal of the ¹³C₂ isotopologue are identical to those of its unlabeled counterpart.
Part 1: Hazard Assessment & Chemical Profile
Understanding the intrinsic properties of a chemical is the foundation of its safe handling. Ethyl bromoacetate is not merely a reagent; it is a potent chemical that must be managed with informed caution.
Core Hazards:
-
Acute Toxicity: The primary danger of ethyl bromoacetate is its high acute toxicity. It is classified as fatal if swallowed, inhaled, or in contact with skin.[2][3] Exposure can lead to severe health effects, including headache, nausea, vomiting, and potentially pulmonary edema—a medical emergency.[4]
-
Lachrymator: Vapors are highly irritating to the eyes and mucous membranes, causing tearing and significant discomfort.[5]
-
Flammability: It is a combustible liquid with a flash point of approximately 47-48°C (118°F), meaning it can form ignitable mixtures with air at moderately elevated temperatures.[5][6][7]
-
Reactivity: Ethyl bromoacetate reacts with water or steam to produce toxic and corrosive gases, such as hydrogen bromide.[4] It is incompatible with strong acids, strong bases, oxidizing agents, and reducing agents, posing a risk of violent reaction if improperly mixed.[3][4]
Chemical & Physical Properties Summary:
| Property | Value | Source(s) |
| Chemical Formula | ¹³C₂¹²C₂H₇BrO₂ | [6] |
| Molecular Weight | ~169.00 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Odor | Fruity, pungent | [4] |
| Boiling Point | ~158-159°C | [8][9] |
| Flash Point | ~48°C (118°F) | [5][6] |
| Density | ~1.5 g/cm³ | [8] |
| Solubility | Insoluble in water; soluble in alcohol, ether, acetone, benzene.[5][6] | |
| Classification | Halogenated Organic Compound | [10] |
Part 2: The Critical Importance of Waste Segregation
Ethyl bromoacetate is a halogenated organic compound due to the presence of bromine.[10] This is the single most important classification for its disposal. Environmental regulations and disposal technologies mandate a specific waste stream for halogenated materials, separate from all other chemical waste.
The causality is twofold:
-
Disposal Methodology: Halogenated wastes cannot be recycled as fuel. They must undergo high-temperature incineration in specialized facilities equipped with acid gas scrubbers to neutralize the hydrogen bromide (HBr) and other corrosive byproducts generated during combustion.[11][12][13]
-
Cost and Compliance: Mixing halogenated solvents with non-halogenated streams contaminates the entire volume, drastically increasing disposal costs and creating a state of regulatory non-compliance.[14][15] Even small amounts can render a large drum of solvent non-recyclable.
Part 3: Disposal Workflow: From Lab Bench to Final Disposition
The proper disposal of this compound is a systematic process. The following workflow ensures safety and compliance at every stage.
Caption: Decision workflow for handling this compound waste.
Protocol 1: Routine Waste Accumulation
This protocol covers the collection of waste generated from planned experimental procedures.
-
Container Preparation:
-
Select a clean, chemically resistant container (e.g., glass or HDPE) with a secure, vapor-tight screw cap.
-
Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.
-
Clearly write "Halogenated Organic Waste," and list "this compound" as the primary constituent. Keep a running log of added materials and their approximate volumes.
-
-
Waste Transfer:
-
Always conduct waste transfers inside a certified chemical fume hood to prevent inhalation of vapors.[7]
-
Wear appropriate Personal Protective Equipment (PPE): chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™).
-
-
Storage:
-
After adding waste, tightly seal the container.
-
Store the container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation.
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used.
-
The storage location must be cool, well-ventilated, and away from heat, sparks, or open flames.[4]
-
-
Disposal Request:
-
Once the container is full or has been accumulating for a set period (per institutional policy, often 6-12 months), contact your EHS department to arrange for a scheduled pickup. Do not attempt to transport or dispose of the waste yourself.
-
Protocol 2: Small Spill Management
Accidents happen. A prepared response is critical to mitigating the hazard.
-
Immediate Response:
-
Don PPE: Before approaching the spill, don the full PPE described in Protocol 1. A respirator may be necessary depending on the spill size and ventilation.[4]
-
Contain and Absorb:
-
Cover the spill with a non-combustible, inert absorbent material such as dry sand, dry lime, or soda ash.[4] Do not use paper towels or other combustible materials. The alkaline nature of lime or soda ash can help to slowly neutralize the compound.
-
-
Collect Debris:
-
Decontaminate:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), placing the used cloth into the same waste container.
-
Wash the area with soap and water.
-
-
Package and Label:
-
Seal the container and label it as "Hazardous Waste - Solid Halogenated Organics" and list the contents (e.g., "this compound with sand").
-
Contact EHS for immediate pickup and guidance.
-
Part 4: Final Disposition via High-Temperature Incineration
The ultimate fate of collected halogenated waste is destruction. The U.S. Environmental Protection Agency (EPA) outlines thermal treatment as a key technology for managing halogenated organic wastes.[11]
-
The Process: The sealed containers are transported by a licensed hazardous waste handler to a specialized treatment facility. Here, the liquid is injected into a high-temperature incinerator, often a rotary kiln, operating at temperatures that can exceed 1100°C.[11][13]
-
Chemical Transformation: At these temperatures, the organic molecule is completely destroyed, breaking down into carbon dioxide (CO₂), water (H₂O), and hydrogen bromide (HBr).[13]
-
Environmental Protection: The hot exhaust gases are then directed through a series of "scrubbers," which are chemical baths (often a caustic solution) that react with and neutralize the acidic HBr gas, preventing its release into the atmosphere.[11][12] This final step is why segregation is paramount; the entire system is engineered specifically for halogenated compounds.
Part 5: Emergency Protocols
In the event of an emergency, immediate and correct action is vital.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and call for emergency medical services at once.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Flush eyes immediately with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or emergency medical services immediately.[2]
-
Fire: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguishers.[2][4] Vapors may travel to an ignition source and flash back.[4] Containers can explode in a fire.[4] Firefighters must wear self-contained breathing apparatus due to the production of highly toxic gases like HBr and CO.[2]
By adhering to these scientifically-backed procedures, you ensure that your use of powerful chemical tools like this compound is matched by an equally powerful commitment to safety and responsible environmental practice. Always consult your institution's specific chemical hygiene plan and EHS department as your primary resource.
References
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New Jersey Department of Health and Senior Services. (1999). Hazardous Substance Fact Sheet: Ethyl Bromoacetate. NJ.gov. [Link]
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA.gov. [Link]
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Loba Chemie. (2016). Safety Data Sheet: Ethyl Bromoacetate for Synthesis. Lobachemie.com. [Link]
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Ataman Kimya. (n.d.). Ethyl Bromoacetate. Atamankimya.com. [Link]
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Chemeurope.com. (n.d.). Ethyl bromoacetate. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. PubChem.ncbi.nlm.nih.gov. [Link]
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U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
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Chemsrc.com. (n.d.). This compound | CAS#:61898-49-5. [Link]
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Bucknell University. (2016). Hazardous Waste Segregation. Bucknell.edu. [Link]
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Zeeco. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer. Zeeco.com. [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Hazardouswasteexperts.com. [Link]
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ResearchGate. (2018). The decomposition of halogenated hydrocarbons by MSO. [Link]
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The University of British Columbia. (n.d.). Organic Solvent Waste Disposal. SRS.UBC.ca. [Link]
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Dürr Group. (2012). Complex issues with incinerating liquid and gaseous residues. Durr.com. [Link]
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A Guide to the Safe Handling of Ethyl bromoacetate-13C2: Essential Protective Measures and Protocols
As a Senior Application Scientist, I understand that the integration of isotopically labeled compounds like Ethyl bromoacetate-13C2 is fundamental to advancing research in drug development and metabolism studies. However, the unique utility of these molecules does not alter their inherent chemical hazards. The isotopic label is chemically benign; therefore, this compound must be handled with the same stringent precautions as its unlabeled counterpart. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the protection of all laboratory personnel.
The causality behind these rigorous protocols is clear: Ethyl bromoacetate is a highly toxic, flammable, and lachrymatory substance.[1] Exposure can be fatal through inhalation, ingestion, or skin contact.[2][3][4][5] This guide is designed as a self-validating system of protocols, where each step is a critical control point to mitigate these risks.
Hazard Assessment: Understanding the Risk Profile
A thorough understanding of the risks associated with this compound is the cornerstone of safe laboratory practice. The primary hazards are summarized below.
| Hazard Category | Description | Sources |
| Acute Toxicity | Fatal if swallowed, in contact with skin, or if inhaled. It is a potent lachrymator, causing severe irritation and tearing. | [2][3][4][5] |
| Health Effects | Causes severe eye burns which can lead to permanent damage.[5] Irritates the skin, nose, and throat.[6] Inhalation can lead to coughing, shortness of breath, and potentially fatal pulmonary edema (fluid in the lungs).[6] | |
| Flammability | Flammable liquid and vapor.[2][5] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1] | |
| Reactivity | Incompatible with strong acids, bases, and reducing agents.[1][4] |
Core Directive: Personal Protective Equipment (PPE)
Workplace controls, such as using a chemical fume hood, are the primary line of defense.[6] However, for handling this compound, a comprehensive PPE regimen is mandatory to provide a direct barrier against exposure.
PPE Selection Summary
| Protection Type | Specification | Rationale |
| Respiratory | NIOSH-certified N95 respirator or a Powered Air-Purifying Respirator (PAPR). | Protects against inhalation of fatal concentrations of vapors or aerosols.[3][7] |
| Eye & Face | Indirect-vent, splash-resistant chemical goggles AND a full-face shield. | Protects against severe, potentially permanent eye damage from splashes and vapors.[3] |
| Hand | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). | Prevents fatal skin absorption. Double-gloving provides an extra layer of protection during handling and doffing.[8][9] |
| Body | Chemically resistant, flame-retardant, and antistatic protective clothing or lab coat with full-length sleeves. | Protects skin from contact and prevents the buildup of static charge that could ignite flammable vapors.[3] |
| Footwear | Closed-toe shoes and shoe covers. | Prevents contamination of personal footwear and subsequent spread of the hazardous material.[8][9] |
Experimental Protocol: Donning and Doffing PPE
Adherence to a strict donning and doffing sequence is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Preparation: Before entering the designated handling area, inspect all PPE for damage.
-
Shoe and Hair Covers: Don shoe covers and a hair/beard cover.[9]
-
Inner Gloves: Wash hands thoroughly and don the first pair of gloves.
-
Gown/Lab Coat: Don the protective gown, ensuring it is fully fastened. The inner gloves should be tucked under the cuff of the gown.[9]
-
Respirator: Perform a seal check and don the N95 respirator or PAPR.[7][9]
-
Eye and Face Protection: Put on chemical safety goggles, followed by a face shield.[9]
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.[9]
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Dispose of them immediately in the designated hazardous waste container.
-
Gown and Shoe Covers: Remove the gown and shoe covers carefully, turning them inside out to contain contaminants. Dispose of them immediately.
-
Exit Handling Area: Leave the immediate chemical handling area.
-
Face/Eye Protection & Respirator: Remove the face shield, goggles, and respirator.
-
Inner Gloves: Remove the final pair of gloves.
-
Hygiene: Wash hands thoroughly with soap and water.
Operational Plan: Safe Handling Workflow
All handling of this compound must occur within a certified chemical fume hood to control vapor exposure.[1][3]
Step-by-Step Handling Protocol:
-
Preparation: Ensure the chemical fume hood is functioning correctly. Post warning signs in the work area.[6]
-
Grounding: Ground and bond all containers and receiving equipment to prevent static discharge, which could ignite flammable vapors.[1][2][5][10]
-
Aliquotting: Use only non-sparking tools for handling and transferring the chemical.[1][10] Keep the container tightly closed when not in use.[3][5]
-
Post-Handling: After use, carefully reseal the primary container. Decontaminate any surfaces that may have come into contact with the chemical.
-
Storage: Store the container in a cool, dry, well-ventilated, and locked area away from heat, sparks, and open flames.[1][2][3]
Caption: Workflow for Safe Handling of this compound.
Emergency Protocols: Spill and Exposure Management
Immediate and correct response to an emergency is vital.
Spill Response Protocol
-
Evacuate: Immediately evacuate all personnel not wearing appropriate protective equipment from the spill area.[3][6]
-
Isolate & Ventilate: Remove all sources of ignition (flames, sparks, hot surfaces).[6][10] Ensure the area is well-ventilated, but do not create strong drafts that could spread vapors.
-
Contain: Cover the spill with a dry, inert absorbent material such as dry sand, earth, or soda ash.[6] Do not use combustible materials.
-
Neutralize (if applicable): While not a primary neutralization step, covering with soda ash can help absorb the material.
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable container for hazardous waste.[1][10]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the container and dispose of it as hazardous waste according to institutional and local regulations.[6]
Caption: Decision workflow for responding to a chemical spill.
First-Aid and Exposure Response
-
Inhalation: Immediately move the person to fresh air. Call a poison center or doctor immediately. If breathing has stopped, provide artificial respiration.[2]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower. Call a physician immediately.[2][4]
-
Eye Contact: Rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[2][4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[3][4]
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound are considered hazardous waste.
-
Chemical Waste: Unused or waste this compound must be collected in a designated, properly labeled, and sealed container.
-
Contaminated PPE: All disposable PPE (gloves, gowns, shoe covers, etc.) must be disposed of in a designated hazardous waste container immediately after use.[9] Never reuse disposable PPE.
-
Disposal Vendor: All waste must be disposed of through an approved hazardous waste disposal plant in accordance with all local, state, and federal regulations.[1][2]
By adhering to these comprehensive guidelines, researchers can safely utilize this compound, harnessing its scientific value while ensuring the highest standards of laboratory safety.
References
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New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Ethyl Bromoacetate. NJ.gov. [Link]
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Loba Chemie. (2016). Safety Data Sheet: Ethyl Bromoacetate for Synthesis. Lobachemie.com. [Link]
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Connor, T. H. (2007). Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
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Cocoros, I., et al. (2025). Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals. PMC. [Link]
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Halyard Health. (n.d.). Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs. Halyardhealth.com. [Link]
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Great Ormond Street Hospital for Children NHS Foundation Trust. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Gosh.nhs.uk. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
